Tolperisone Hydrochloride
描述
Tolperisone hydrochloride is a centrally acting skeletal muscle relaxant primarily used to treat increased muscle tone associated with neurological disorders such as multiple sclerosis, myelopathy, and spastic paralysis. It works by inhibiting the transmission of nerve impulses in the spinal cord and brain, which helps to reduce muscle stiffness and spasms. Tolperisone has been in clinical use since the 1960s and is available in various forms, including oral tablets and injectable solutions. The drug is generally well-tolerated, with side effects being rare and typically mild, such as dizziness, headache, and gastrointestinal disturbances.
Structure
3D Structure of Parent
属性
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045868 | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-61-9, 70312-00-4 | |
| Record name | Tolperisone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolperisone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolperisone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPERISONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tolperisone Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades to treat muscle spasticity and related pain.[1] A key distinguishing feature of tolperisone is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[2] This is attributed to its unique mechanism of action, which primarily involves the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the molecular interactions between tolperisone and VGSCs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways to support further research and drug development.
Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Tolperisone exerts its therapeutic effects through the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons and muscle cells.[1][2][3] By inhibiting the influx of sodium ions, tolperisone stabilizes neuronal membranes and reduces neuronal hyperexcitability, which is a hallmark of spasticity and neuropathic pain.[2][3]
Signaling Pathway of Tolperisone's Action
The primary mechanism of tolperisone involves direct interaction with voltage-gated sodium channels, leading to a cascade of downstream effects that ultimately result in muscle relaxation and analgesia.
References
In-Depth Technical Guide: Molecular Targets of Tolperisone Hydrochloride in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a favorable safety profile, notably its low incidence of sedation.[1] Its therapeutic effects in treating spasticity and muscle hypertonia are attributed to a multi-target mechanism of action within the central nervous system (CNS).[1] This technical guide provides a comprehensive overview of the molecular targets of tolperisone, focusing on its interactions with voltage-gated ion channels. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Primary Molecular Targets
The primary molecular targets of tolperisone in the CNS are voltage-gated sodium (NaV) and calcium (CaV) channels.[2][3] By blocking these channels, tolperisone modulates neuronal excitability and inhibits the release of neurotransmitters, leading to its muscle relaxant effects.
Voltage-Gated Sodium Channels (NaV)
Tolperisone exhibits a state-dependent blockade of voltage-gated sodium channels, showing a preference for the inactivated state.[3] This action reduces neuronal hyperexcitability and the propagation of action potentials.
Data Presentation: Inhibition of Voltage-Gated Sodium Channel Isoforms by Tolperisone
| Channel Isoform | IC50 (µM) | Reference |
| NaV1.2 | 213 | Hofer et al., 2006[4] |
| NaV1.3 | 802 | Hofer et al., 2006[5] |
| NaV1.4 | 168 | Hofer et al., 2006[4] |
| NaV1.5 | 239 | Hofer et al., 2006[4] |
| NaV1.6 | 134 | Hofer et al., 2006[4] |
| NaV1.7 | 104 | Hofer et al., 2006[4] |
| NaV1.8 | 49 | Hofer et al., 2006[3] |
Voltage-Gated Calcium Channels (CaV)
Tolperisone and its analogs also inhibit voltage-gated calcium channels, which plays a crucial role in its mechanism of action by presynaptically inhibiting neurotransmitter release from primary afferent endings.[5][6]
Data Presentation: Inhibition of Voltage-Gated Calcium Channels by Tolperisone and its Analogs
| Compound | IC50 (mM) | Channel State Preference | Organism/Preparation | Reference |
| Tolperisone | 1.089 | Inactivated > Resting > Open | Snail (Achatina fulica) Neurons | Novales-Li et al., 1989[7] |
| Eperisone (B1215868) | 0.348 | Inactivated > Resting > Open | Snail (Achatina fulica) Neurons | Novales-Li et al., 1989[7] |
| Isoperisone | 0.226 | Inactivated > Resting > Open | Snail (Achatina fulica) Neurons | Novales-Li et al., 1989[7] |
Note: Data on specific mammalian CaV subtypes are limited in the reviewed literature.
Signaling Pathway
The mechanism of action of tolperisone involves the direct blockade of voltage-gated sodium and calcium channels on presynaptic neurons. This leads to a reduction in sodium and calcium influx, which in turn inhibits the release of excitatory neurotransmitters such as glutamate. The ultimate effect is a decrease in the excitability of postsynaptic motor neurons and a reduction in muscle tone.
References
- 1. researchgate.net [researchgate.net]
- 2. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3644-61-9 | Benchchem [benchchem.com]
- 4. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 7. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Metabolic Fate of Tolperisone Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant utilized in the therapeutic management of spasticity and muscle spasms.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tolperisone hydrochloride in vivo, with a focus on its metabolic pathways, the enzymes involved, and the analytical methodologies used for its quantification.
Pharmacokinetics of this compound
Tolperisone is characterized by rapid absorption following oral administration, with peak plasma concentrations (Tmax) typically reached within 0.5 to 1.5 hours.[2][3] However, it exhibits low oral bioavailability, estimated to be around 20%, which is attributed to a significant first-pass metabolism in the liver.[2][3] The presence of a high-fat meal has been shown to increase the bioavailability of orally administered tolperisone by approximately 100% and the peak plasma concentration by about 45%.[2] The elimination half-life of tolperisone is relatively short, ranging from 1.5 to 2.5 hours.[3][4]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound exhibit considerable interindividual variability, which has been partly attributed to genetic polymorphisms of metabolizing enzymes.[1] The following table summarizes key pharmacokinetic parameters reported in healthy human volunteers after oral administration.
| Parameter | Value | Study Population/Dosage | Reference |
| Tmax (h) | 0.90 ± 0.31 | 15 healthy male Korean volunteers | [3] |
| 0.5 - 1.5 | General population | [2] | |
| Cmax (ng/mL) | 64.2 - 784.9 | 15 healthy male Korean volunteers | [3] |
| AUC0-∞ (ng·h/mL) | 125.9 - 1,241.3 | 15 healthy male Korean volunteers | [3] |
| Half-life (t½) (h) | 1.00 ± 0.28 | 15 healthy male Korean volunteers | [3] |
| 1.5 - 2.5 | General population | [3][4] | |
| Bioavailability (%) | ~20 | General population | [2] |
Metabolic Pathways of this compound
Tolperisone undergoes extensive metabolism, primarily in the liver. The main metabolic pathway is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone.[1][5] This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[1][5] Other cytochrome P450 isoenzymes, including CYP2C19, CYP2B6, and CYP1A2, also contribute to a lesser extent to its metabolism.[5] In addition to P450-dependent pathways, tolperisone also undergoes P450-independent microsomal biotransformation, with evidence suggesting the involvement of a microsomal reductase in carbonyl reduction.[5]
Genetic polymorphisms in CYP2D6 and CYP2C19 have been shown to significantly impact the pharmacokinetics of tolperisone, leading to wide interindividual variations in plasma concentrations.
Key Metabolites
Several metabolites of tolperisone have been identified, primarily through liquid chromatography-mass spectrometry (LC-MS). The major metabolites are formed through hydroxylation and carbonyl reduction.
-
M1 (m/z 261): Hydroxymethyl-tolperisone, the main metabolite formed by methyl-hydroxylation.[5]
-
Carbonyl-reduced parent compound (m/z 247): Formed through the reduction of the carbonyl group of tolperisone.[5]
-
Carbonyl-reduced M1 (m/z 263): The carbonyl-reduced form of the primary metabolite, M1.[5]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes (HLM).
1. Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein), a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), and this compound at the desired final concentration.
-
Pre-incubate the mixture at 37°C for a few minutes.
2. Initiation of Metabolic Reaction:
-
Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction mixture at 37°C with gentle shaking.
3. Sample Collection and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.
4. Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for LC-MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.
Workflow for In Vitro Metabolism Study
Caption: Experimental workflow for an in vitro metabolism study.
Bioanalytical Method for Tolperisone in Human Plasma by RP-HPLC
A common method for the quantification of tolperisone in human plasma is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
1. Sample Preparation (Protein Precipitation):
-
To a known volume of human plasma, add a precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The pH is often adjusted to be acidic.
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection: UV detection is commonly performed at a wavelength where tolperisone shows significant absorbance, such as 262 nm.
3. Quantification:
-
An internal standard is often used to improve the accuracy and precision of the method.
-
A calibration curve is constructed by analyzing standard solutions of tolperisone at different concentrations.
-
The concentration of tolperisone in the plasma samples is determined by comparing the peak area of tolperisone to that of the internal standard and interpolating from the calibration curve.
Bioanalytical Method Validation Workflow
Caption: Workflow for bioanalytical method validation.
Conclusion
This technical guide has provided a detailed overview of the pharmacokinetics and metabolic pathways of this compound. The drug is characterized by rapid absorption, low bioavailability due to extensive first-pass metabolism, and a short half-life. Metabolism is primarily driven by CYP2D6-mediated hydroxylation, with contributions from other CYPs and P450-independent pathways. The significant interindividual variability in its pharmacokinetics is largely explained by genetic polymorphisms of these metabolizing enzymes. The detailed experimental protocols and workflows provided herein offer a practical guide for researchers involved in the study of tolperisone and other xenobiotics. A thorough understanding of these ADME properties is crucial for the rational design of clinical studies and the optimization of therapeutic regimens involving this compound.
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Tolperisone Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, separation, and chemical characterization of the enantiomers of Tolperisone (B1682978) hydrochloride. Tolperisone, a centrally acting muscle relaxant, possesses a single chiral center, and therefore, exists as a pair of enantiomers, (R)- and (S)-Tolperisone. This document details the experimental protocols for the synthesis of the racemic mixture and the subsequent separation of the enantiomers, along with a thorough examination of their analytical and spectroscopic properties.
Synthesis of Racemic Tolperisone Hydrochloride
The most common and industrially scalable method for the synthesis of racemic this compound is the Mannich reaction.[1][2] This three-component condensation reaction involves an active hydrogen compound (p-methyl propiophenone), formaldehyde, and a secondary amine (piperidine).[3]
Experimental Protocol: Mannich Reaction
A widely used procedure for the synthesis of racemic this compound is as follows:[1][2]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, combine p-methyl propiophenone, piperidine (B6355638) hydrochloride, and paraformaldehyde in a solvent such as isopropanol.[1]
-
Reaction Conditions: Heat the mixture to an internal temperature of 90-100 °C and maintain the reaction for approximately 5 hours with continuous stirring.[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 20-30 °C. The addition of a mixture of acetone (B3395972) and isopropyl ether will precipitate the crude this compound.[1] The crude product is then collected by filtration.[1]
-
Purification: The crude product is purified by recrystallization. A common solvent system for recrystallization is absolute ethanol.[1] The crude material is dissolved in hot ethanol, followed by hot filtration to remove any insoluble impurities. The filtrate is then cooled to 25-35 °C to induce crystallization. The purified crystals of this compound are then isolated by filtration and dried under vacuum.[1][4]
Diagram of the Synthesis Pathway of Racemic this compound
Caption: Mannich reaction for the synthesis of racemic this compound.
Enantiomeric Separation
The separation of the (R)- and (S)-enantiomers of Tolperisone is typically achieved by chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases have proven to be effective for this separation.[5]
Experimental Protocol: Chiral HPLC Separation
A reported method for the successful enantiomeric separation of Tolperisone is as follows:[5]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OZ-RH, which contains cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) as the chiral selector.[5]
-
Mobile Phase: A mixture of 20 mM ammonium (B1175870) acetate (B1210297) in water (pH 8.0) and acetonitrile (B52724) in a 70:30 (v/v) ratio.[5]
-
Flow Rate: A typical flow rate for analytical separations is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 260 nm is suitable.
-
Elution Order: Under these conditions, the (R)-enantiomer has been observed to elute before the (S)-enantiomer.[5]
Workflow for Chiral Separation of Tolperisone Enantiomers
Caption: Workflow for the enantiomeric separation of Tolperisone by chiral HPLC.
Chemical Characterization of this compound Enantiomers
A comprehensive chemical characterization is essential to confirm the identity, purity, and stereochemistry of the separated enantiomers.
Physicochemical Properties
| Property | Racemic this compound | (R)-Tolperisone Hydrochloride | (S)-Tolperisone Hydrochloride |
| Melting Point (°C) | 167 - 174[6][7] | Data not available | Data not available |
| Specific Rotation ([α]D) | Optically inactive | Negative (-) | Positive (+) |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR spectra of the enantiomers are expected to be identical in an achiral solvent.
13C NMR Data for this compound: A 13C NMR spectrum for this compound has been reported, showing characteristic peaks for the aromatic and aliphatic carbons.[8]
IR spectroscopy can be used to identify the functional groups present in the Tolperisone molecule, such as the carbonyl group and the aromatic ring. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The IR spectra and mass spectra of the two enantiomers are expected to be identical.
Circular dichroism spectroscopy is a key technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. The CD spectra of the (R)- and (S)-enantiomers of Tolperisone will be mirror images of each other. Based on CD spectroscopy and Snatzke's chirality rule for nonplanar benzoyl chromophores, the (-)-enantiomer of this compound has been predicted to have the (R) absolute configuration.[9]
Absolute Configuration
The definitive determination of the absolute configuration of a chiral molecule is achieved through single-crystal X-ray crystallography.[10] While the absolute configuration of (-)-Tolperisone hydrochloride has been predicted to be (R) based on spectroscopic methods, to date, no published study has confirmed this assignment through X-ray crystallographic analysis of the individual enantiomers.[9]
Logical Relationship for Absolute Configuration Determination
Caption: Methods for determining the absolute configuration of Tolperisone enantiomers.
Quantitative Analysis
Validated analytical methods are crucial for the quality control of this compound and its enantiomers.
HPLC Method for Purity Analysis
A reversed-phase HPLC method is commonly used to determine the purity of this compound and to quantify any process-related impurities.
| Parameter | Description |
| Column | C18 stationary phase |
| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate (B84403) or citrate) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at approximately 254 nm or 260 nm |
Enantioselective LC-MS/MS Method
For the determination of individual enantiomers in biological matrices, a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed.[11]
| Parameter | Description |
| Chiral Column | Cellulose Tris(4-chloro-3-methylphenylcarbamate) |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate |
| Detection | Mass spectrometric detection |
| Linearity | 0.2 to 20 ng/mL for each enantiomer in rat plasma[11] |
Conclusion
This technical guide has outlined the key aspects of the synthesis and chemical characterization of this compound enantiomers. The synthesis of the racemic mixture via the Mannich reaction is a well-established process. The separation of the enantiomers can be effectively achieved using chiral HPLC. While the absolute configuration of the (-)-enantiomer has been predicted to be (R) through chiroptical methods, a definitive confirmation by X-ray crystallography is yet to be reported. The provided experimental protocols and analytical data serve as a valuable resource for researchers and professionals involved in the development and analysis of Tolperisone and its enantiomerically pure forms.
References
- 1. CN110845443A - Method for preparing high-purity this compound - Google Patents [patents.google.com]
- 2. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]
- 5. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opastpublishers.com [opastpublishers.com]
- 7. 3644-61-9・this compound・205-10821・203-10822[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. This compound(3644-61-9) 13C NMR [m.chemicalbook.com]
- 9. Stereochemical study of tolperisone, a muscle relaxant agent, by circular dichroism and ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purechemistry.org [purechemistry.org]
- 11. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Muscle Relaxant: The Initial Discovery and Development of Tolperisone
An In-depth Technical Guide on the Core Scientific Journey
Abstract
This technical guide delves into the initial discovery and early development of Tolperisone (B1682978), a centrally acting skeletal muscle relaxant. First synthesized in 1956 at the Gedeon Richter Pharmaceutical Works in Hungary, Tolperisone emerged from research aimed at identifying novel compounds with central nervous system activity. This document details the seminal preclinical and early clinical research that established its pharmacological profile, elucidated its initial proposed mechanism of action, and paved the way for its clinical use. We present a compilation of the available quantitative data from these foundational studies, detailed experimental protocols from key early investigations, and visualizations of the early conceptualization of its mechanism and development pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of muscle relaxant pharmacology.
Introduction: The Quest for a Novel Myorelaxant
In the mid-20th century, the therapeutic landscape for muscle hypertonia and spasticity was limited, with existing agents often accompanied by significant sedative side effects. This created a clinical need for a muscle relaxant with a more favorable safety profile. Researchers at Gedeon Richter in Hungary embarked on a program to synthesize and screen novel compounds for central nervous system effects, leading to the synthesis of 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, which would come to be known as Tolperisone, in 1956.[1]
The initial pharmacological screening of Tolperisone revealed a unique profile. The first pharmacological evaluation, reported in 1958 by Nádor and Pórszász, highlighted its central anti-nicotine action without parasympatholytic activity.[1] Subsequent detailed characterization by Pórszász and colleagues established its potent inhibitory effects on spinal reflexes, suggesting a central mechanism of action.[1] These early findings positioned Tolperisone as a promising new therapeutic agent for the management of pathological muscle tone.
Preclinical Pharmacology: Unraveling the Mechanism of Action
The foundational preclinical research on Tolperisone was conducted in various animal models to characterize its muscle relaxant properties and elucidate its mechanism of action.
Early In Vivo Studies
Initial in vivo experiments in mice, rats, and cats demonstrated Tolperisone's efficacy in models of muscle hypertonia and convulsions.
-
Inhibition of Spontaneous and Induced Motor Activity: In mice, Tolperisone was shown to inhibit spontaneous movement and methamphetamine-induced hyperactivity with an ED50 of approximately 50 mg/kg (s.c.).[2]
-
Anticonvulsant Activity: The compound exhibited protective effects against convulsions induced by pentylenetetrazol, nicotine, and maximum electric shock.[2] Notably, it did not prevent convulsions induced by strychnine (B123637), suggesting a mechanism of action distinct from glycine (B1666218) receptor antagonism.[2]
-
Inhibition of Spinal Reflexes: In spinal cats, intravenous administration of Tolperisone at doses of 2.5-10 mg/kg dose-dependently inhibited both monosynaptic and polysynaptic ventral root reflexes.[1][3] This was a key finding that pointed towards its primary action within the spinal cord.
-
Effect on Decerebrate Rigidity: Tolperisone was effective in reducing decerebrate rigidity in cats at intravenous doses of 5-10 mg/kg, a classic model for spasticity.[2]
Early Proposed Mechanism of Action
Based on the initial preclinical data, the early proposed mechanism of action for Tolperisone centered on its ability to depress spinal reflex activity. The leading hypotheses from this era were:
-
Membrane-Stabilizing Effect: The structural similarity of Tolperisone to the local anesthetic lidocaine (B1675312) led to the hypothesis of a shared membrane-stabilizing action. This was thought to reduce neuronal excitability in the spinal cord.
-
Inhibition of Reticular Formation: It was suggested that Tolperisone might act on the reticular formation in the brainstem, a key area for the control of muscle tone.
-
Blockade of Voltage-Gated Ion Channels: While the specific channels were not fully characterized at the time, the membrane-stabilizing effects implied an interaction with ion channels, which was later confirmed to be the blockade of voltage-gated sodium and calcium channels.
The early researchers concluded that Tolperisone's muscle relaxant effect was primarily due to its inhibitory action on polysynaptic and monosynaptic reflexes at the spinal level.
Quantitative Data from Early Preclinical Studies
The following tables summarize the available quantitative data from the initial preclinical evaluations of Tolperisone. It is important to note that accessing detailed quantitative data from publications of that era can be challenging.
| Parameter | Animal Model | Value | Reference |
| ED50 (Inhibition of Spontaneous Movement) | Mouse | ~50 mg/kg (s.c.) | [2] |
| Effective Dose (Inhibition of Ventral Root Reflexes) | Spinal Cat | 2.5-10 mg/kg (i.v.) | [1][3] |
| Effective Dose (Reduction of Decerebrate Rigidity) | Cat | 5-10 mg/kg (i.v.) | [2] |
Table 1: Early In Vivo Efficacy Data for Tolperisone.
Experimental Protocols of Key Early Investigations
Strychnine-Induced Hyperreflexia
-
Objective: To assess the ability of Tolperisone to counteract the effects of a glycine receptor antagonist.
-
Animal Model: Rats.
-
Methodology:
-
Animals were administered a sub-convulsive dose of strychnine (e.g., 20 µg/kg, i.v.) to induce a state of hyperreflexia.[1]
-
Tolperisone was then administered intravenously at various doses.
-
The degree of hyperreflexia was assessed by observing the response to tactile or auditory stimuli. The ability of Tolperisone to normalize the exaggerated reflexes was recorded.
-
Decerebrate Rigidity Model
-
Objective: To evaluate the effect of Tolperisone on a model of spasticity.
-
Animal Model: Cats.
-
Methodology:
-
Decerebration was performed by transecting the brainstem at the intercollicular level, leading to the development of extensor hypertonus in all four limbs.
-
The degree of rigidity was quantified by measuring the resistance of the limbs to passive flexion.
-
Tolperisone was administered intravenously (e.g., 5-10 mg/kg).[2]
-
Changes in muscle tone were measured at set intervals following drug administration.
-
Early Clinical Development
Following the promising preclinical results, Tolperisone was introduced into clinical practice in the 1960s for the treatment of pathologically increased muscle tone.[1]
Initial Clinical Trials
The first randomized, double-blind, placebo-controlled clinical trial was conducted by Pratzel and colleagues. This study demonstrated the efficacy and safety of Tolperisone (300 mg daily for 21 days) in patients with painful reflex muscle spasms.[1] The trial reported a significant improvement in the pressure pain threshold in the Tolperisone group compared to placebo.
Early Pharmacokinetic and Safety Profile in Humans
Early clinical experience and studies indicated that Tolperisone was well-tolerated, with a notable lack of the sedative effects commonly associated with other centrally acting muscle relaxants. Initial pharmacokinetic assessments revealed that Tolperisone is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour. It undergoes extensive metabolism, and the elimination half-life was determined to be approximately 1.5 to 2.5 hours.
Visualizations
Initial Proposed Mechanism of Action
Caption: Early conceptualization of Tolperisone's mechanism of action.
Experimental Workflow: Decerebrate Rigidity Model
Caption: Workflow for evaluating Tolperisone in the decerebrate cat model.
Tolperisone Development Milestones
Caption: Key milestones in the initial discovery and development of Tolperisone.
Conclusion
The initial discovery and development of Tolperisone represent a significant advancement in muscle relaxant therapy. From its synthesis in 1956, the early preclinical research rapidly established its profile as a centrally acting muscle relaxant with a primary site of action in the spinal cord. The foundational studies, though lacking the detailed quantitative reporting standards of modern pharmacology, provided compelling evidence of its efficacy in relevant animal models and hinted at a mechanism involving membrane stabilization and reflex inhibition. The early clinical introduction of Tolperisone in the 1960s was supported by a favorable side-effect profile, particularly the low incidence of sedation. This pioneering work laid the groundwork for decades of clinical use and further research that has continued to refine our understanding of this important therapeutic agent.
References
- 1. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Neuropharmacological studies on tolperisone hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Tolperisone Hydrochloride: An In-depth Technical Guide on its Effects on Mono- and Polysynaptic Reflexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a well-established clinical profile for the treatment of neuromuscular spasticity and painful muscle spasms. Its efficacy is rooted in its distinct mechanism of action at the level of the spinal cord and brainstem, where it modulates the excitability of both mono- and polysynaptic reflex pathways. This technical guide provides a comprehensive analysis of the effects of tolperisone on these spinal reflexes, presenting key quantitative data from pivotal preclinical studies, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The primary mode of action of tolperisone involves the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits the release of excitatory neurotransmitters, thereby attenuating neuronal hyperexcitability without the sedative effects commonly associated with other centrally acting muscle relaxants.[1][2][3][4][5] This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
Spinal reflexes are fundamental components of the motor system, and their hyperexcitability is a hallmark of conditions such as spasticity following stroke, spinal cord injury, and multiple sclerosis. Tolperisone hydrochloride has been demonstrated to effectively suppress this hyperexcitability.[3][6][7] This guide delves into the specific actions of tolperisone on both the simple, single-synapse monosynaptic reflex arc and the more complex, multi-neuronal polysynaptic reflex pathways.
Mechanism of Action
Tolperisone exerts its inhibitory effects on spinal reflexes primarily through a "membrane-stabilizing" action.[4] This is achieved by blocking voltage-gated sodium (Na+) and calcium (Ca2+) channels in a state- and frequency-dependent manner.[1][2][3][8] The key steps in its mechanism of action are:
-
Blockade of Voltage-Gated Sodium Channels: Tolperisone preferentially binds to the inactivated state of voltage-gated Na+ channels on the presynaptic terminals of primary afferent neurons and within the spinal cord.[1] This prolongs the refractory period of the neuron, reducing its ability to fire high-frequency action potentials.
-
Inhibition of Voltage-Gated Calcium Channels: The drug also blocks N- and P/Q-type voltage-gated Ca2+ channels at presynaptic terminals.[1] This action is crucial as it directly reduces the influx of calcium ions that is necessary to trigger the release of excitatory neurotransmitters, such as glutamate, into the synaptic cleft.
-
Presynaptic Inhibition: By limiting neurotransmitter release from the primary afferent fibers, tolperisone effectively dampens the excitatory postsynaptic potentials (EPSPs) generated in the post-synaptic neurons (e.g., alpha motor neurons).[1] This presynaptic inhibition is a key factor in its ability to suppress both mono- and polysynaptic reflexes.
In Vivo Spinal Reflex Recording (Rat)
This protocol is based on studies examining the effects of systemically administered drugs on spinal reflexes in anesthetized animals.
1. Animal Preparation:
-
Species: Adult Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment (e.g., with a combination of urethane (B1682113) and α-chloralose).
-
Surgical Preparation: A laminectomy is performed to expose the lumbar spinal cord. The animal is often decerebrated or spinalized to eliminate supraspinal influences.
2. Stimulation and Recording:
-
Nerve Stimulation: A peripheral nerve (e.g., the tibial nerve) is dissected and placed on stimulating electrodes.
-
Reflex Recording: The evoked reflex activity is recorded from a ventral root or directly from a muscle using electromyography (EMG).
-
Electrode Placement: Bipolar silver-wire electrodes are commonly used for both stimulation and recording.
3. Data Acquisition:
-
The recorded signals are amplified, filtered, and displayed on an oscilloscope.
-
The data is digitized and stored for later analysis.
4. Drug Administration:
-
This compound is administered intravenously (i.v.) at the desired dose.
-
The effects on the amplitude of the monosynaptic (H-reflex or MSR) and polysynaptic reflexes are recorded over time.
Conclusion
This compound is a potent inhibitor of both mono- and polysynaptic spinal reflexes. Its primary mechanism of action, the blockade of voltage-gated sodium and calcium channels, leads to a presynaptic reduction in excitatory neurotransmitter release. This targeted action within the spinal cord allows for the effective suppression of reflex hyperexcitability, providing a therapeutic benefit in conditions characterized by spasticity and muscle spasms, with a favorable side-effect profile that distinguishes it from other centrally acting muscle relaxants. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for further research and development in the field of neuromuscular pharmacology.
References
- 1. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiology on Isolated Brainstem-spinal Cord Preparations from Newborn Rodents Allows Neural Respiratory Network Output Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Intracellular Recording of Type-Identified Rat Spinal Motoneurons During Trans-Spinal Direct Current Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Investigation of Tolperisone's Membrane-Stabilizing Properties: A Technical Guide
Abstract: Tolperisone (B1682978) is a centrally acting muscle relaxant distinguished by a favorable safety profile, notably a low incidence of sedation.[1] Its therapeutic effects are primarily attributed to its significant membrane-stabilizing activity. This technical guide provides an in-depth overview of the in-vitro investigation of these properties, focusing on Tolperisone's molecular interactions with voltage-gated ion channels. We present a consolidation of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual diagrams of the core mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.
Molecular Mechanism of Membrane Stabilization
Tolperisone exerts its membrane-stabilizing effect by acting as a blocker of voltage-gated ion channels, a mechanism it shares with local anesthetics like lidocaine.[2][3] The primary molecular targets are voltage-gated sodium (Na+) channels and, to a lesser extent, voltage-gated calcium (Ca2+) channels.[3][4][5]
By physically obstructing these channels, Tolperisone inhibits the influx of sodium and calcium ions that is necessary for neuronal depolarization.[3] This action increases the threshold for firing an action potential, thereby reducing neuronal excitability and dampening the transmission of nerve impulses that lead to increased muscle tone and pain perception.[3] Studies on isolated nerve preparations have demonstrated that Tolperisone can reversibly depress voltage-dependent sodium currents, directly confirming its role as a membrane stabilizer.[2]
Caption: Tolperisone's core mechanism of blocking ion channels.
Quantitative Analysis of In-Vitro Effects
The membrane-stabilizing properties of Tolperisone have been quantified through various in-vitro assays, particularly by determining its inhibitory concentration (IC50) on specific ion channel isoforms and its effect on neurotransmitter release.
Table 1: Comparative Inhibition of Voltage-Gated Sodium Channel (Nav) Isoforms
A key study using the two-electrode voltage clamp technique on Xenopus laevis oocytes provided a direct comparison of the inhibitory potency of Tolperisone and Lidocaine across seven different Nav isoforms.[6]
| Nav Isoform | Tolperisone IC₅₀ (µM) | Lidocaine IC₅₀ (µM) |
| Nav1.2 | 118 ± 10 | 468 ± 30 |
| Nav1.3 | 148 ± 12 | 108 ± 10 |
| Nav1.4 | 142 ± 15 | 730 ± 50 |
| Nav1.5 | 320 ± 25 | 185 ± 15 |
| Nav1.6 | 45 ± 5 | 450 ± 40 |
| Nav1.7 | 105 ± 12 | 125 ± 10 |
| Nav1.8 | 135 ± 15 | 1150 ± 80 |
| (Data sourced from Hofer et al., 2006)[6][7] |
Table 2: Effects on Ion Permeability and Neurotransmitter Release
Further studies have quantified Tolperisone's effect on ion permeability in isolated neurons and its subsequent impact on synaptic function, such as the release of the excitatory neurotransmitter glutamate.
| Parameter | Preparation | Tolperisone Concentration | Result |
| Sodium Permeability | Single Ranvier nodes (Xenopus) | 100 µM | ~50% decrease[5] |
| Apparent Dissociation Constant (Na+) | Single Ranvier nodes (Xenopus) | N/A | 0.06 mmol/L[5] |
| Apparent Dissociation Constant (K+) | Single Ranvier nodes (Xenopus) | N/A | 0.32 mmol/L[5] |
| 4-AP-Induced Glutamate Release | Rat Brain Synaptosomes | 40 µM | Significant Inhibition[8] |
| 4-AP-Induced Glutamate Release | Rat Brain Synaptosomes | 100 µM | Concentration-dependent inhibition[8] |
| 4-AP-Induced Glutamate Release | Rat Brain Synaptosomes | 400 µM | Concentration-dependent inhibition[8] |
| High K+-Induced Glutamate Release | Rat Brain Synaptosomes | 400 µM | Significant Inhibition[8] |
| High K+-Induced Glutamate Release | Rat Brain Synaptosomes | 1000 µM | Significant Inhibition[8] |
Key Experimental Protocols
The following protocols describe standard in-vitro methods used to assess the membrane-stabilizing effects of Tolperisone.
Two-Electrode Voltage Clamp (TEVC) for Ion Channel Analysis
This electrophysiological technique is the gold standard for studying the effects of a compound on specific ion channels expressed in a controlled system.[6]
-
Objective: To measure the inhibitory effect of Tolperisone on specific voltage-gated sodium channel isoforms.
-
Materials: Xenopus laevis oocytes, cRNA for the desired Nav isoform, collagenase solution, recording chamber, two-electrode voltage clamp amplifier, microelectrode puller, data acquisition system, and perfusion system.
-
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the specific Nav α-subunit to be studied.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for channel protein expression.
-
Recording: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane at a holding potential (e.g., -100 mV). Apply voltage steps to elicit sodium currents.
-
Drug Application: Perfuse the chamber with a control solution to establish a baseline current, followed by perfusion with solutions containing increasing concentrations of Tolperisone.
-
Data Analysis: Measure the peak sodium current at each concentration. Plot the percentage of inhibition against the drug concentration to calculate the IC₅₀ value.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 4. Tolperisone - Wikipedia [en.wikipedia.org]
- 5. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Cytochrome P450 2D6 in Tolperisone Hydrochloride Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant widely used for the treatment of musculoskeletal and neurological disorders associated with muscle spasticity. Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is predominantly governed by the highly polymorphic enzyme, Cytochrome P450 2D6 (CYP2D6). This technical guide provides a comprehensive analysis of the critical role of CYP2D6 in the biotransformation of tolperisone. It synthesizes in vitro and in vivo data, details the significant pharmacokinetic variability introduced by CYP2D6 genetic polymorphisms, outlines relevant experimental protocols, and discusses the implications for drug development and personalized medicine.
Introduction
Tolperisone (2-methyl-1-(4-methylphenyl)-3-(1-piperidino)propan-1-one) is a muscle relaxant that alleviates increased muscle tone by blocking voltage-gated sodium and calcium channels, thereby stabilizing neuronal membranes and inhibiting spinal reflexes.[1][2] Unlike many other centrally acting muscle relaxants, it exhibits a favorable side-effect profile with minimal sedation. The disposition of tolperisone is characterized by extensive hepatic metabolism, with less than 0.1% of the dose excreted unchanged in the urine.[3] Understanding the enzymatic pathways responsible for this extensive metabolism is paramount for predicting its pharmacokinetic behavior, assessing potential drug-drug interactions (DDIs), and explaining interindividual differences in patient response.
CYP2D6: The Primary Catalyst in Tolperisone Biotransformation
In vitro studies utilizing human liver microsomes (HLM) and recombinant cytochrome P450 enzymes have unequivocally identified CYP2D6 as the principal enzyme responsible for the metabolism of tolperisone.[4] While other isoforms such as CYP2C19, CYP2B6, and CYP1A2 show minor involvement, the primary metabolic pathway is mediated by CYP2D6.[4]
Metabolic Pathway
The main metabolic transformation of tolperisone is methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone (M1).[3][4] This reaction is almost entirely dependent on CYP2D6 activity. Further metabolism involves carbonyl reduction of both the parent compound and its hydroxylated metabolite.[4]
Quantitative Analysis of Tolperisone Metabolism
The catalytic activity of CYP2D6 has a profound impact on the pharmacokinetic profile of tolperisone. This is evident from both in vitro inhibition studies and in vivo clinical trials investigating genetic polymorphisms.
In Vitro Enzyme Kinetics
While tolperisone is a confirmed substrate for CYP2D6, specific Michaelis-Menten constants (Km and Vmax) for its hydroxylation have not been reported in the reviewed scientific literature. However, its interaction with the CYP2D6 active site has been quantified through competitive inhibition studies. Tolperisone acts as a competitive inhibitor of the metabolism of other known CYP2D6 substrates.
| CYP2D6 Substrate | Metabolic Reaction | Enzyme Source | Ki (μM) |
| Dextromethorphan | O-demethylation | Recombinant CYP2D6 | 17[4] |
| Bufuralol | Hydroxylation | Recombinant CYP2D6 | 30[4] |
Table 1: In Vitro Inhibition Constants (Ki) for Tolperisone against CYP2D6 Substrates.
Impact of CYP2D6 Genetic Polymorphisms
The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal (extensive) metabolizers (NMs), and ultrarapid metabolizers (UMs). This genetic variability is the primary cause of the substantial interindividual differences observed in tolperisone exposure.[1][5]
Clinical studies have consistently demonstrated that individuals with reduced or absent CYP2D6 function (PMs and IMs) exhibit significantly higher plasma concentrations of tolperisone compared to normal metabolizers.
| CYP2D6 Genotype/Phenotype | N | Dose (mg) | Fold Increase in AUC vs. NM (1/1) | Fold Increase in Cmax vs. NM (1/1) | Reference |
| IM (1/4) | 9 | 150 | 2.1 | ~1.8 | [1] |
| IM (1/5) | 3 | 150 | 3.4 | ~3.8 | [1] |
| PM (4/4) | 1 | 150 | 8.5 | - | [1] |
| IM (wt/10) | - | 150 | 2.25 | - | [5] |
| PM (10/10) | - | 150 | 5.18 | - | [5] |
| PM (10/10) & CYP2C19 PM (non-smoker) | - | 150 | 25.9 (vs. NM-EM smoker) | - | [2] |
Table 2: Influence of CYP2D6 Phenotype on Tolperisone Pharmacokinetic Parameters (AUC: Area Under the Curve, Cmax: Maximum Concentration). Data represents the fold-increase relative to Normal Metabolizers (NM).
These data highlight the dramatic effect of CYP2D6 status on drug exposure, with poor metabolizers experiencing over five times the systemic exposure of normal metabolizers after a standard dose.[5] This variability can significantly impact both the efficacy and the risk of adverse events.
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic stability and pathway identification of tolperisone.
Objective: To characterize the metabolism of tolperisone using a subcellular liver fraction.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Tolperisone Hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (or other organic solvent) for reaction termination
-
Internal Standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of tolperisone, NADPH regenerating system, and buffer.
-
Pre-incubation: In a microcentrifuge tube, add phosphate buffer, the HLM suspension (e.g., to a final concentration of 0.5 mg/mL), and tolperisone (e.g., to a final concentration of 1-10 µM). Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 g) to pellet the microsomal protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the disappearance of the parent drug (tolperisone) and the appearance of metabolites (e.g., hydroxymethyl-tolperisone) using a validated LC-MS/MS method.
References
- 1. Influence of CYP2D6 and CYP2C19 genetic polymorphism on the pharmacokinetics of tolperisone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CYP2D6 and CYP2C19 genetic polymorphisms and cigarette smoking on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Nexus of Tolperisone and its Analogues: An In-Depth Guide to their Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolperisone (B1682978), a centrally acting muscle relaxant, has long been a cornerstone in the management of musculoskeletal disorders. Its favorable therapeutic profile, notably the low incidence of sedation, has spurred interest in the development of analogous compounds with potentially enhanced properties. This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of tolperisone and its key analogues, including eperisone (B1215868), lanperisone (B1674479), inaperisone, and silperisone (B129589). By examining their effects on spinal reflexes and the underlying molecular targets—voltage-gated sodium (NaV) and calcium (CaV) channels—we delineate the chemical features crucial for their pharmacological activity. This document integrates quantitative data into comparative tables, details essential experimental protocols, and employs visualizations to elucidate the intricate signaling pathways and experimental workflows, offering a critical resource for the advancement of next-generation muscle relaxants.
Introduction
Tolperisone and its analogues are piperidine (B6355638) derivatives that exert their muscle relaxant effects primarily through actions on the central nervous system.[1] Unlike other centrally acting muscle relaxants that often cause significant sedation, the tolperisone class of compounds demonstrates a unique mechanism that uncouples muscle relaxation from sedative effects.[2] This is largely attributed to their specific interactions with voltage-gated ion channels in the spinal cord and brainstem, which modulate neuronal excitability and inhibit aberrant spinal reflexes.[3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide synthesizes the current knowledge on the SAR of tolperisone and its analogues, providing a foundational resource for researchers in neuromuscular pharmacology.
Quantitative Structural Activity Relationship (SAR) Data
The muscle relaxant activity of tolperisone and its analogues is intrinsically linked to their ability to inhibit spinal reflexes and block voltage-gated sodium and calcium channels. The following tables summarize the available quantitative data, providing a basis for a comparative analysis of their structure-activity relationships.
Table 1: Inhibition of Spinal Reflexes by Tolperisone and its Analogues
| Compound | Chemical Structure | Inhibition of Monosynaptic Reflex (IC50, µM) | Inhibition of Polysynaptic Reflex (IC50, µM) |
| Tolperisone | 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one | 138[3][4] | 138[3][4] |
| Eperisone | 1-(4-ethylphenyl)-2-methyl-3-(1-piperidyl)propan-1-one | 110[3][4] | 110[3][4] |
| Lanperisone | 1-phenyl-2-methyl-3-(1-piperidyl)propan-1-one | 83[3][4] | 83[3][4] |
| Inaperisone | 1-(4-methoxyphenyl)-2-methyl-3-(1-piperidyl)propan-1-one | 100[3][4] | 100[3][4] |
| Silperisone | 1-(4-methylphenyl)-2-methyl-3-(1-piperidyl)-1-silapropan-1-one | 53[3][4] | 53[3][4] |
Table 2: Inhibition of Voltage-Gated Sodium (NaV) Channels by Tolperisone and its Analogues
| Compound | NaV1.2 (IC50, µM) | NaV1.3 (IC50, µM) | NaV1.4 (IC50, µM) | NaV1.5 (IC50, µM) | NaV1.6 (IC50, µM) | NaV1.7 (IC50, µM) | NaV1.8 (IC50, µM) |
| Tolperisone | 130 | 120 | 250 | 230 | 110 | 110 | 90 |
Table 3: Inhibition of Voltage-Gated Calcium (CaV) Channels by Tolperisone and its Analogues
| Compound | CaV Inhibition (IC50, µM) | Channel Subtype |
| Tolperisone | 1089 | General |
| Eperisone | 348 | General |
| Isoperisone | 226 | General |
| Silperisone | 218[4] | Voltage-sensitive |
Core Structural Features and Activity Trends
The core structure of tolperisone consists of a substituted propiophenone (B1677668) connected to a piperidine ring. Modifications to this scaffold significantly influence the pharmacological activity.
-
Aromatic Ring Substitution: The nature and position of the substituent on the aromatic ring impact potency. For instance, the 4-ethyl group in eperisone and the lack of substitution in lanperisone result in slightly higher potency for inhibiting spinal reflexes compared to the 4-methyl group of tolperisone.
-
Carbonyl Group Modification: The replacement of the carbonyl carbon with a silicon atom in silperisone leads to a notable increase in potency in inhibiting spinal reflexes, suggesting that this modification enhances the interaction with the biological target.
-
Piperidine Ring: The piperidine moiety is crucial for the activity of these compounds. Its basic nitrogen is likely involved in key interactions with the ion channel targets.
Mechanism of Action: A Dual Blockade
The primary mechanism of action for tolperisone and its analogues is the blockade of voltage-gated sodium and calcium channels.[1] This dual action contributes to their muscle relaxant effects by:
-
Inhibition of Neuronal Excitability: By blocking NaV channels, these compounds reduce the influx of sodium ions into neurons, thereby dampening the generation and propagation of action potentials.[5]
-
Reduction of Neurotransmitter Release: The blockade of CaV channels, particularly at presynaptic terminals, inhibits the influx of calcium that is essential for the release of excitatory neurotransmitters like glutamate.[3]
This combined effect leads to a depression of both monosynaptic and polysynaptic reflexes in the spinal cord, resulting in muscle relaxation.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolperisone Hydrochloride's Effect on N-type Calcium Channels in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolperisone (B1682978) is a centrally acting muscle relaxant prescribed for the treatment of muscle spasticity and spasms.[1] Its mechanism of action, while multifaceted, involves a significant interaction with voltage-gated ion channels.[1][2] This technical guide provides an in-depth analysis of the effects of tolperisone hydrochloride on voltage-gated calcium channels, with a particular focus on N-type (Cav2.2) channels in neurons. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The evidence indicates that tolperisone inhibits N-type calcium channels, contributing to a presynaptic reduction in neurotransmitter release, which is a key component of its therapeutic effect.[3][4]
Quantitative Analysis of Tolperisone's Effect on Calcium Channels
Tolperisone's inhibitory action on voltage-gated calcium channels has been quantified in electrophysiological studies. While specific data on human N-type channels is limited in the provided literature, studies on model organisms provide valuable insights into its blocking potency. The following table summarizes key quantitative metrics from a study on snail neurons, which demonstrates a dose-dependent inhibition of calcium currents.[5]
| Parameter | Value | Neuronal Source | Experimental Condition | Reference |
| IC50 | 1.089 mM | Identified neuron of Achatina fulica (snail) | Inhibition of total calcium current (ICa) at a holding voltage of -50 mV. | [5] |
| Mean Dissociation Constant (Kd) for Inactivated Channels | 0.162 mM | Identified neuron of Achatina fulica (snail) | Calculated from the shift in steady-state inactivation curves. | [5] |
Note: The study suggests that tolperisone binds preferentially to inactivated and resting Ca2+ channels over open (activated) channels.[5] The inhibitory effects on calcium channels are generally observed at higher concentrations compared to its action on sodium channels.[6][7]
Mechanism of Action: Presynaptic Inhibition via N-Type Channel Blockade
Tolperisone exerts its spinal reflex inhibitory effects predominantly through a presynaptic mechanism.[3][8] This action involves the combined blockade of voltage-gated sodium and N-type calcium channels located on the presynaptic terminals of primary afferent neurons.[3][4]
The sequence of events is as follows:
-
An action potential arrives at the presynaptic terminal, causing membrane depolarization.
-
This depolarization normally activates voltage-gated N-type calcium channels.[9]
-
The opening of N-type channels allows an influx of Ca2+ into the presynaptic terminal.[9]
-
The rise in intracellular Ca2+ triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of excitatory neurotransmitters (e.g., glutamate) into the synaptic cleft.
-
Tolperisone, by blocking these N-type calcium channels, reduces the influx of Ca2+ in response to the action potential.[10]
-
This diminished calcium signal leads to a decrease in neurotransmitter release, thereby dampening the transmission of nociceptive signals and inhibiting spinal reflexes.[3][4]
Caption: Tolperisone's inhibitory pathway at the presynaptic terminal.
Experimental Protocols
The investigation of tolperisone's effects on N-type calcium channels relies on established neurophysiological and neurochemical techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the flow of ions (current) through calcium channels in the membrane of a single neuron.[8]
Objective: To quantify the inhibitory effect of tolperisone on voltage-gated calcium currents in dorsal root ganglion (DRG) neurons.
Methodology:
-
Cell Preparation: DRG neurons are isolated from rodents and maintained in a culture medium. For recording, cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with an external solution.[11]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. To isolate Ca2+ currents, Na+ channel blockers (e.g., Tetrodotoxin) and K+ channel blockers (e.g., CsCl, TEA) are often added. pH is adjusted to 7.4.[11]
-
Internal (Pipette) Solution (in mM): 115 KMeSO3 (or Cs-based salt to block K+ currents), 10 HEPES, 0.1 CaCl2, 1 MgCl2, 2 Mg-ATP, 0.25 Na-GTP. A calcium chelator like BAPTA or EGTA is included to control intracellular calcium levels. pH is adjusted to 7.2.[11]
-
-
Recording:
-
A glass micropipette with a tip diameter of ~1 µm and filled with the internal solution is pressed against the cell membrane.[12]
-
Gentle suction is applied to rupture the membrane patch, establishing a "whole-cell" configuration that allows electrical access to the entire neuron.[12]
-
The neuron is held at a negative potential (e.g., -70 mV) using a patch-clamp amplifier.[11]
-
Depolarizing voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward Ca2+ current is recorded.
-
-
Drug Application: The baseline calcium current is recorded first. Then, the external solution containing a known concentration of this compound is perfused over the cell, and the current is recorded again to measure the degree of inhibition.
Caption: Workflow for a whole-cell patch-clamp experiment.
Synaptosome Glutamate Release Assay
This neurochemical assay measures the effect of tolperisone on neurotransmitter release from isolated nerve terminals (synaptosomes).
Objective: To determine if tolperisone inhibits depolarization-evoked glutamate release from rat brain synaptosomes.[7]
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., cortex or spinal cord) by homogenization and differential centrifugation.
-
Glutamate Release Measurement:
-
Synaptosomes are incubated in a physiological buffer.
-
They are pre-treated with either vehicle or varying concentrations of this compound.
-
Neurotransmitter release is stimulated by adding a depolarizing agent. A common agent is 4-aminopyridine (B3432731) (4-AP), a K+ channel blocker that evokes action potentials and subsequent neurotransmitter release dependent on both Na+ and Ca2+ channel activation.[7]
-
Samples of the buffer are collected at specific time points.
-
The concentration of glutamate in the samples is measured, typically using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
-
Data Analysis: The amount of glutamate released in the presence of tolperisone is compared to the amount released in the control (vehicle) condition to determine the inhibitory effect.[7]
Conclusion
The available evidence strongly supports the role of N-type calcium channel inhibition in the mechanism of action of this compound. By blocking these channels at presynaptic terminals, tolperisone effectively reduces the release of excitatory neurotransmitters, leading to the suppression of spinal reflexes and a decrease in muscle hypertonia.[3][4] This action, in concert with its well-documented effects on voltage-gated sodium channels, solidifies its pharmacological profile as a membrane-stabilizing agent.[6][13] Further research focusing on specific human N-type channel isoforms could provide a more refined understanding and potentially guide the development of next-generation muscle relaxants with improved specificity and side-effect profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tolperisone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 10. mims.com [mims.com]
- 11. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 12. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Tolperisone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolperisone, a centrally acting muscle relaxant, has long been utilized for its efficacy in treating spasticity and muscle spasms.[1][2] Emerging evidence now points towards a potential neuroprotective role for this compound, extending its therapeutic horizon to neurodegenerative conditions. This technical guide provides an in-depth exploration of the mechanisms underlying Tolperisone's neuroprotective effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which modulates neuronal excitability.[1][3][4][5] Furthermore, recent research has illuminated its ability to interfere with intracellular signaling cascades, such as the MAPK/ERK pathway, and inhibit matrix metalloproteinase-9 (MMP-9), suggesting a multifaceted neuroprotective profile.[6] This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Tolperisone in neurological disorders.
Core Mechanism of Action: Ion Channel Modulation
Tolperisone exerts its primary effects through the modulation of voltage-gated ion channels, a key mechanism in regulating neuronal activity and mitigating excitotoxicity, a common pathway in neurodegeneration.
Inhibition of Voltage-Gated Sodium Channels (VGSCs)
Tolperisone demonstrates a state-dependent blockade of VGSCs, with a higher affinity for the open and inactivated states of the channel. This preferential binding to channels of over-activated neurons contributes to its neuroprotective effects without causing significant sedation. The inhibitory concentration (IC50) of Tolperisone varies across different VGSC isoforms, indicating a degree of selectivity.
Table 1: Tolperisone IC50 Values for Voltage-Gated Sodium Channel Isoforms
| Isoform | IC50 (µM) |
| Nav1.2 | Not specified |
| Nav1.3 | 802 |
| Nav1.4 | Not specified |
| Nav1.5 | Not specified |
| Nav1.6 | Not specified |
| Nav1.7 | Not specified |
| Nav1.8 | 49 |
Data sourced from a study expressing VGSC isoforms in Xenopus laevis oocytes.[7]
Blockade of Voltage-Gated Calcium Channels (VGCCs)
In addition to its effects on VGSCs, Tolperisone also inhibits voltage-gated calcium channels, particularly N-type and L-type channels.[6][7][8] This action further contributes to the reduction of neuronal hyperexcitability and neurotransmitter release, key events in excitotoxic neuronal damage.[8] The combined blockade of both sodium and calcium channels is thought to be a major contributor to its therapeutic effects.[8]
Neuroprotection in a Preclinical Model of Parkinson's Disease
A recent study investigated the neuroprotective effects of Tolperisone in a rotenone-induced mouse model of Parkinson's disease. The findings suggest that Tolperisone can mitigate motor dysfunction and neuronal loss through the modulation of specific signaling pathways.
Experimental Workflow
The study involved the administration of rotenone (B1679576) to induce Parkinson's-like pathology in mice, followed by treatment with Tolperisone. Motor function was assessed using a battery of behavioral tests, and brain tissue was analyzed for neuronal count, protein expression, and MMP-9 concentration.
Quantitative Outcomes
Treatment with Tolperisone resulted in a significant restoration of neuron count in the substantia nigra and primary motor cortex, along with a reduction in the levels of activated signaling proteins and MMP-9.
Table 2: Neuroprotective Effects of Tolperisone in a Rotenone-Induced Parkinson's Disease Model
| Parameter | Rotenone (RT) Group | RT + Tolperisone (TL) Group |
| Neuron Count (cells/mm²) | 89.0 ± 4.78 | 117.0 ± 4.46 |
| Phospho-p38MAPK (fold change) | 1.06 | 1.00 |
| Phospho-ERK1/2 (fold change) | 1.16 | 1.02 |
| MMP-9 Concentration (ng/mL) | 2.76 ± 0.10 | 1.94 ± 0.10 |
Data from a study on rotenone-exposed mice.[1][6]
Modulation of Intracellular Signaling Pathways
Tolperisone's neuroprotective effects appear to extend beyond direct ion channel blockade to the modulation of intracellular signaling cascades implicated in neuroinflammation and neuronal survival.
Downregulation of the MAPK/ERK Signaling Pathway
In the rotenone-induced Parkinson's disease model, Tolperisone treatment led to a reduction in the phosphorylation of p38 MAPK and ERK1/2.[6] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular stress responses and inflammation. By downregulating this pathway, Tolperisone may protect neurons from inflammatory damage.
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
The study also demonstrated that Tolperisone reduces the concentration of MMP-9 in the brain tissue of rotenone-treated mice.[6] MMP-9 is an enzyme that plays a role in neuroinflammation and the breakdown of the extracellular matrix, processes that contribute to neuronal damage in neurodegenerative diseases.[9] Computational analysis further suggested a potential inhibitory interaction between Tolperisone and MMP-9.[6]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the studies cited.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the effect of Tolperisone on the activity of specific voltage-gated sodium channel isoforms expressed in Xenopus oocytes.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired Nav channel isoform.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard recording solution.
-
Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.
-
A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents.
-
Voltage Protocol: A typical protocol involves holding the oocyte at a negative potential (e.g., -100 mV) and then applying depolarizing voltage steps to activate the sodium channels.
-
Drug Application: Tolperisone is applied to the bath at various concentrations to determine its effect on the sodium currents. The IC50 is calculated from the dose-response curve.
-
In Vivo Parkinson's Disease Model and Behavioral Testing
-
Animal Model: Male C57BL/6 mice are often used. Parkinson's-like pathology is induced by the administration of rotenone, a mitochondrial complex I inhibitor.
-
Behavioral Assessments:
-
Open Field Test: This test assesses general locomotor activity and anxiety-like behavior. The mouse is placed in a square arena, and its movements are tracked automatically. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Beam Walking Test: This test evaluates motor coordination and balance. The mouse is required to traverse a narrow, elevated beam. The time to cross and the number of foot slips are recorded.
-
Hanging Wire Test: This test measures grip strength and endurance. The mouse is placed on a wire mesh that is then inverted. The latency to fall is recorded.
-
Biochemical Assays
-
Western Blotting for Phosphorylated Proteins (p-p38 MAPK and p-ERK1/2):
-
Tissue Preparation: Brain tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK and ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-9:
-
Sample Preparation: Brain tissue homogenates are prepared.
-
Assay Procedure: A commercial ELISA kit is used. Briefly, standards and samples are added to a microplate pre-coated with an anti-MMP-9 antibody. A biotin-conjugated anti-MMP-9 antibody is then added, followed by streptavidin-HRP. A substrate solution is added to produce a colorimetric reaction, which is stopped, and the absorbance is measured at 450 nm. The concentration of MMP-9 is determined by comparison to a standard curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that Tolperisone possesses neuroprotective properties that are mediated through a combination of ion channel modulation and interference with intracellular signaling pathways involved in neuroinflammation. Its ability to reduce neuronal hyperexcitability, coupled with its anti-inflammatory effects, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.
Future research should focus on:
-
Elucidating the precise molecular interactions between Tolperisone and its targets, including the various isoforms of VGSCs and VGCCs, as well as MMP-9.
-
Conducting further preclinical studies in a wider range of neurodegenerative disease models to validate its therapeutic potential.
-
Initiating well-designed clinical trials to evaluate the efficacy and safety of Tolperisone in patient populations with neurodegenerative disorders.
The multifaceted mechanism of action of Tolperisone, combined with its favorable safety profile, positions it as a promising agent for repurposing in the challenging field of neurotherapeutics.
References
- 1. Video: Assessment of Motor Balance and Coordination in Mice using the Balance Beam [jove.com]
- 2. scantox.com [scantox.com]
- 3. conductscience.com [conductscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse MMP-9 ELISA Kit (mMMP-9-ELISA ) [sciencellonline.com]
- 6. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wire Hang Assessment [protocols.io]
- 8. treat-nmd.org [treat-nmd.org]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity Studies of Tolperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a multimodal mechanism of action, primarily targeting voltage-gated ion channels. This technical guide provides a comprehensive overview of the binding affinity of Tolperisone to its key molecular targets. Through a synthesis of available data, this document details the quantitative measures of interaction, outlines the experimental methodologies employed in these assessments, and visualizes the associated signaling pathways and experimental workflows. The primary molecular targets of Tolperisone are voltage-gated sodium channels (VGSCs) and, to a lesser extent, voltage-gated calcium channels (VGCCs). It also exhibits inhibitory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide aims to serve as a critical resource for researchers and professionals involved in drug development and neuroscience by consolidating the current understanding of Tolperisone's molecular interactions.
Molecular Targets and Binding Affinity
Tolperisone's therapeutic effects are attributed to its interaction with several key molecular targets within the central and peripheral nervous systems. The primary mechanism involves the blockade of voltage-gated sodium and calcium channels, which contributes to its muscle relaxant and analgesic properties.[1][2] Additionally, Tolperisone has been shown to interact with nicotinic acetylcholine receptors.
Voltage-Gated Sodium Channels (VGSCs)
Tolperisone demonstrates a state-dependent and isoform-specific inhibition of VGSCs.[3][4] Its binding to these channels leads to a reduction in sodium influx, thereby dampening neuronal excitability and the propagation of action potentials. The inhibitory potency of Tolperisone has been quantified across several VGSC isoforms, with the data presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the channel's activity. It is important to note that while IC50 values are a measure of functional inhibition, they are a close proxy for binding affinity in the absence of directly reported Kᵢ or Kₔ values.
| Target Isoform | IC50 (µM) | Reference |
| Naᵥ1.2 | 108 ± 14 | [5] |
| Naᵥ1.3 | 148 ± 18 | [5] |
| Naᵥ1.4 | 299 ± 32 | [5] |
| Naᵥ1.5 | 231 ± 25 | [5] |
| Naᵥ1.6 | 126 ± 11 | [5] |
| Naᵥ1.7 | 81 ± 9 | [5] |
| Naᵥ1.8 | 49 ± 7 | [5] |
Table 1: Inhibitory Concentrations (IC50) of Tolperisone for Voltage-Gated Sodium Channel Isoforms
Voltage-Gated Calcium Channels (VGCCs)
Nicotinic Acetylcholine Receptors (nAChRs)
Tolperisone has been shown to inhibit nicotinic acetylcholine receptor binding in a dose-dependent manner.[2] This interaction may contribute to its centrally mediated muscle relaxant effects by modulating cholinergic neurotransmission.
| Target | IC50 (µM) | Reference |
| Nicotinic Acetylcholine Receptors | 40.9 ± 2.5 | [2] |
Table 2: Inhibitory Concentration (IC50) of Tolperisone for Nicotinic Acetylcholine Receptors
Experimental Protocols
The binding and inhibitory characteristics of Tolperisone have been elucidated through various experimental techniques. The following sections detail the methodologies for the key experiments cited.
Two-Electrode Voltage Clamp (TEVC) for VGSC Inhibition
This electrophysiological technique is employed to measure the ion currents flowing through VGSCs expressed in a heterologous system, such as Xenopus laevis oocytes, and to determine the inhibitory effect of Tolperisone.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from mature female Xenopus laevis frogs.
-
The follicular layer is mechanically and enzymatically removed.
-
Oocytes are injected with cRNA encoding the specific human Naᵥ channel α-subunit (and β-subunits where necessary).
-
Injected oocytes are incubated for 2-7 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, filled with a high potassium solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential (Vm), and the other injects current.
-
A voltage-clamp amplifier is used to hold the oocyte membrane at a specific potential (e.g., -100 mV).
-
To elicit sodium currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20-50 ms).
-
-
Drug Application and Data Acquisition:
-
A baseline sodium current is established by repeatedly applying the depolarizing pulse at a set frequency (e.g., 0.1 Hz).
-
Tolperisone hydrochloride, dissolved in the perfusion solution, is applied to the oocyte at increasing concentrations.
-
The peak sodium current is measured at each concentration after the drug effect has reached a steady state.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each Tolperisone concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Tolperisone concentration.
-
The IC50 value is determined by fitting the data to a Hill equation.
-
Radioligand Competition Binding Assay for nAChRs
This assay is used to determine the affinity of an unlabeled ligand (Tolperisone) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Tissue or cells expressing the nAChR of interest (e.g., rat cortical synaptosomes) are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
To each well, the following are added in a specific order: assay buffer, varying concentrations of unlabeled Tolperisone, and a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine).
-
The binding reaction is initiated by the addition of the membrane preparation.
-
Control wells are included for total binding (no competitor) and non-specific binding (a saturating concentration of a known nAChR ligand, e.g., nicotine).
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Tolperisone concentration.
-
The IC50 value is determined from the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Imaging for VGCC Inhibition
This technique allows for the measurement of intracellular calcium concentration changes in response to neuronal depolarization and the modulatory effect of compounds like Tolperisone.
Protocol:
-
Cell Culture and Loading:
-
Primary neurons or a suitable cell line expressing VGCCs are cultured on glass coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological salt solution.
-
-
Imaging Setup:
-
The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
The cells are continuously perfused with a physiological salt solution.
-
-
Stimulation and Recording:
-
A baseline fluorescence is recorded.
-
The cells are stimulated to induce depolarization and subsequent calcium influx through VGCCs. This can be achieved by applying a high concentration of potassium chloride (KCl) or an electrical field stimulation.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.
-
-
Drug Application and Analysis:
-
After establishing a stable baseline response to the stimulus, Tolperisone is added to the perfusion solution at various concentrations.
-
The effect of Tolperisone on the stimulus-induced calcium transient is measured.
-
The percentage of inhibition of the calcium response is calculated for each Tolperisone concentration.
-
A concentration-response curve is generated to determine the IC50 value.
-
Visualizations
Signaling Pathway of Tolperisone's Action
References
- 1. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Early-Phase Clinical Development of Tolperisone Hydrochloride for Spasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase clinical trial results for Tolperisone (B1682978) hydrochloride, a centrally acting muscle relaxant for the treatment of spasticity. This document synthesizes available pharmacokinetic, safety, and efficacy data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development in this area.
Core Mechanism of Action
Tolperisone hydrochloride exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. It does not operate through common pathways like adrenergic, cholinergic, GABAergic, or serotoninergic receptors, which contributes to its favorable side-effect profile, notably the lack of sedation.[1]
The primary mechanisms of action are:
-
Voltage-Gated Sodium Channel Blockade: Tolperisone blocks voltage-dependent sodium channels, prolonging their inactivated state. This action stabilizes neuronal membranes and reduces neuronal excitability, which is crucial in dampening the hyperexcitability characteristic of spasticity.[1][2][3]
-
Voltage-Gated Calcium Channel Inhibition: The drug also inhibits N-type voltage-gated calcium channels.[4] This action occurs at presynaptic nerve terminals, reducing the influx of calcium and subsequently decreasing the release of neurotransmitters like glutamate.[1] This presynaptic inhibition is key to its ability to suppress spinal reflexes.
-
Inhibition of Spinal Reflexes: By modulating ion channels and neurotransmitter release, Tolperisone effectively inhibits both monosynaptic and polysynaptic reflex pathways in the spinal cord.[1][2][3][5] This leads to a reduction in the exaggerated stretch reflexes that define spasticity.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Tolperisone at the neuronal level.
Early-Phase Clinical Data
Early-phase clinical trials for Tolperisone have focused on establishing its pharmacokinetic profile, safety, and tolerability, as well as identifying optimal dosing for further studies.
Phase 1 Pharmacokinetic Profile in Healthy Volunteers
A study involving 15 healthy male Korean volunteers was conducted to determine the pharmacokinetic profile of orally administered this compound. The results highlighted considerable interindividual variation.
| Parameter | Value Range | Mean ± SD |
| AUC₀-∞ (ng/ml·h) | 125.9 – 1,241.3 | - |
| Cₘₐₓ (ng/ml) | 64.2 – 784.9 | - |
| tₘₐₓ (h) | - | 0.90 ± 0.31 |
| Half-life (t₁/₂) (h) | - | 1.00 ± 0.28 |
| Data sourced from a clinical trial in healthy volunteers.[6] |
The significant variability in AUC and Cmax suggests that individualized dosing may be necessary to optimize therapeutic outcomes.[6] Tolperisone is primarily metabolized by the CYP2D6 enzyme, and genetic polymorphism in this enzyme likely contributes to the observed pharmacokinetic differences.[2]
Phase 2 Dose-Ranging Study Results
Efficacy Results (STAR Study): Change in Pain Score
The primary endpoint was the change from baseline in the "pain right now" Numeric Rating Scale (NRS) on day 14.
| Treatment Group (TID) | Number of Subjects (n) | Mean Change from Baseline (Day 14) | p-value vs. Placebo |
| Placebo | 78 | -3.5 | - |
| Tolperisone 50 mg | 82 | -4.2 | - |
| Tolperisone 100 mg | 87 | -4.0 | - |
| Tolperisone 150 mg | 83 | -3.7 | - |
| Tolperisone 200 mg | 85 | -4.4 | 0.0040 |
| Data from the Phase 2 STAR study in acute muscle spasm.[1] |
Safety and Tolerability (STAR Study)
Tolperisone was well-tolerated across all dose groups. The incidence of adverse events (AEs) was comparable to placebo, with no new safety signals identified.
| Adverse Event | Placebo (n=78) | Tolperisone (All Doses, n=337) |
| Any AE | 14.1% | 18.1% |
| Headache | 3.8% | 7.1% |
| Diarrhea | 0% | 2.4% |
| Somnolence | 2.6% | 1.2% |
| Data from the Phase 2 STAR study in acute muscle spasm.[1][4] |
Notably, the rate of somnolence, a common side effect of other centrally acting muscle relaxants, was lower in the Tolperisone groups than in the placebo group.[1][4]
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of clinical trial results. Below are representative protocols for key early-phase experiments.
Phase 1 Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy volunteers.[6]
Methodology:
-
Subject Recruitment: Enrollment of healthy, non-smoking male subjects after obtaining informed consent.
-
Inclusion Criteria: Typically includes age range (e.g., 18-45 years), normal BMI, and no clinically significant abnormalities on physical examination, ECG, and laboratory tests.
-
Exclusion Criteria: History of significant medical conditions, drug/alcohol abuse, hypersensitivity to Tolperisone or related compounds, and use of any medication that could interfere with pharmacokinetics.
-
Study Design: A single-dose, open-label study.
-
Drug Administration: Subjects receive a single oral dose of this compound (e.g., 150 mg) after an overnight fast.
-
Blood Sampling: Serial venous blood samples are collected in heparinized tubes at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated by centrifugation and stored at -70°C until analysis. Tolperisone concentrations are determined using a validated high-performance liquid chromatography (HPLC) method with a C18 reverse-phase column.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters, including Cₘₐₓ, tₘₐₓ, AUC₀-t, AUC₀-∞, and t₁/₂.
Representative Phase 2 Dose-Ranging Trial Protocol (Adapted from STAR Study)
Objective: To assess the efficacy, safety, and dose-response of this compound in subjects with spasticity.
Methodology:
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Subject Population: Male and female subjects (e.g., aged 18-75) with a confirmed diagnosis of spasticity (e.g., post-stroke, multiple sclerosis, or spinal cord injury) and a baseline spasticity score above a specified threshold on a standardized scale (e.g., Modified Ashworth Scale ≥ 2 in at least one muscle group).
-
Key Inclusion Criteria: Stable spasticity, ability to provide informed consent, willingness to discontinue other antispasmodic medications.
-
Key Exclusion Criteria: Hypersensitivity to Tolperisone, myasthenia gravis, severe renal or hepatic impairment, pregnancy or lactation.
-
Randomization and Blinding: Subjects are randomized in a 1:1:1:1:1 ratio to receive one of four doses of Tolperisone or a matching placebo. Both subjects and investigators are blinded to the treatment assignment.
-
Treatment: Oral Tolperisone (e.g., 50 mg, 100 mg, 150 mg, 200 mg) or placebo administered three times daily (TID) for a duration of 14 to 28 days.[3]
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Modified Ashworth Scale (MAS) score in the most affected muscle group at the end of the treatment period.
-
Secondary Endpoints: Patient Global Impression of Change (PGI-C), Timed 25-Foot Walk, muscle strength testing, and quality of life questionnaires.
-
-
Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, clinical laboratory tests (hematology, chemistry, urinalysis), and 12-lead ECGs at baseline and follow-up visits.
-
Statistical Analysis: The primary efficacy analysis is typically performed using an ANCOVA model on the intent-to-treat (ITT) population, with the change from baseline in MAS score as the dependent variable, treatment group as a fixed effect, and baseline MAS score as a covariate.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an early-phase, dose-ranging clinical trial for Tolperisone in spasticity.
Conclusion
The early-phase clinical data for this compound support its continued development as a treatment for spasticity. Its unique mechanism of action, which avoids sedative pathways, presents a significant advantage over other centrally acting muscle relaxants. Pharmacokinetic studies reveal a need for careful dose consideration due to interindividual variability. While dose-ranging studies in spasticity are not yet widely published, data from related conditions demonstrate a clear dose-response relationship and a favorable safety profile. Future research should focus on well-designed Phase 2b and Phase 3 trials to confirm these findings specifically within spasticity populations of varying etiologies.
References
- 1. A randomized, double-blind, placebo-controlled study of the efficacy and safety of tolperisone in spasticity following cerebral stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Tolperisone for the Treatment of Acute Muscle Spasm of the Back: Results from the Dose-Ranging Phase 2 STAR Study (NCT03802565) | Semantic Scholar [semanticscholar.org]
- 3. A randomized, double‐blind, placebo‐controlled study of the efficacy and safety of tolperisone in spasticity following cerebral stroke | Semantic Scholar [semanticscholar.org]
- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative study of clinical efficacy and safety of baclofen vs tolperisone in spasticity caused by spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Note: Quantification of Tolperisone Hydrochloride in Human Plasma by RP-HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant used for treating acute muscle spasms and spasticity.[1][2] Accurate quantification of Tolperisone in human plasma is essential for pharmacokinetic, bioequivalence, and toxicological studies. This document provides a detailed protocol for a simple, rapid, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Tolperisone hydrochloride in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and UV detection for quantification.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Prednisolone (Internal Standard - IS)
-
Acetonitrile (HPLC Grade)[3]
-
Methanol (B129727) (HPLC Grade)[3]
-
Methyl tert-butyl ether (HPLC Grade)[3]
-
Potassium phosphate (B84403) monobasic[3]
-
Orthophosphoric acid
-
Human plasma (drug-free, heparinized)
-
Milli-Q or HPLC grade water
Instrumentation & Chromatographic Conditions
An Agilent 1120 series HPLC system or equivalent, equipped with a UV detector and data processing software (e.g., Ezchrome), can be used.[2] The chromatographic separation is achieved under the isocratic conditions summarized in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Atlantis dC18, (4.6 x 250 mm, 5 µm)[1][3] |
| Mobile Phase | 0.05 M Potassium Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detector Wavelength | 262 nm[1][3] |
| Injection Volume | 100 µL[5] |
| Column Temperature | Ambient[3] |
| Run Time | Approximately 8.0 minutes[3] |
| Internal Standard | Prednisolone[1][3] |
Preparation of Solutions
a) Standard Stock Solutions (1000 µg/mL)
-
Accurately weigh 10 mg of this compound and 10 mg of Prednisolone (IS).
-
Dissolve each in separate 10 mL volumetric flasks using methanol as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution. These stock solutions can be stored at 2-8°C.
b) Working Standard Solutions & Calibration Curve Standards
-
Prepare an intermediate stock of Tolperisone (10 µg/mL) by diluting the primary stock solution with methanol.
-
From the intermediate stock, prepare a series of working standard solutions by further dilution with methanol to achieve concentrations for calibration standards.
-
To prepare plasma calibration standards, spike 100 µL of each working standard into 900 µL of drug-free human plasma to obtain final concentrations in the range of 10-800 ng/mL.[1][3]
c) Quality Control (QC) Samples
-
Prepare QC samples in plasma at three concentration levels: Low (LQC, 30 ng/mL), Medium (MQC, 400 ng/mL), and High (HQC, 750 ng/mL).[1] These are prepared from a separately prepared stock solution.
Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of the plasma sample (calibration standard, QC, or unknown sample) into a 15 mL screw-capped glass tube.[1][3]
-
Add 100 µL of the Internal Standard working solution (Prednisolone, 10 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 5.0 mL of the extraction solvent mixture (methyl tert-butyl ether and dichloromethane, 70:30, v/v).[1][3]
-
Vortex vigorously for 2 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the HPLC mobile phase.[5]
-
Vortex for 1 minute to ensure complete dissolution.
-
Inject 100 µL of the reconstituted sample into the HPLC system.[5]
Method Validation and Data
The described method was validated according to ICH guidelines for linearity, precision, accuracy, recovery, and stability.
Linearity
The linearity of the method was established by analyzing calibration standards at multiple concentrations. The peak area ratio of Tolperisone to the internal standard was plotted against the nominal concentration. Table 2: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 800 ng/mL[1][3] |
| Correlation Coefficient (R²) | ≥ 0.9961[1][3] |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy and precision were determined by analyzing six replicates of QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).[3]
Table 3: Summary of Intra-Day and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LQC | 30 | ≤ 4.1%[3] | ≤ 5.7%[3] | ±11.4%[3] | ±8.4%[3] |
| MQC | 400 | ≤ 4.1%[3] | ≤ 5.7%[3] | ±11.4%[3] | ±8.4%[3] |
| HQC | 750 | ≤ 4.1%[3] | ≤ 5.7%[3] | ±11.4%[3] | ±8.4%[3] |
%CV = (Standard Deviation / Mean) x 100; %Bias = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100
Extraction Recovery
The efficiency of the liquid-liquid extraction procedure was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
Table 4: Mean Extraction Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
|---|---|---|
| Tolperisone | LQC, MQC, HQC | 95%[1][3] |
| Prednisolone (IS) | 10 µg/mL | 83%[1][3] |
Stability
The stability of Tolperisone in plasma was evaluated under various storage and handling conditions using LQC and HQC samples. The analyte was considered stable if the deviation was within ±15% of the nominal concentration.
Table 5: Stability of Tolperisone in Human Plasma
| Condition | Duration | Stability (%) |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles (-20°C to RT) | ≥ 91%[3] |
| Short-Term (Bench-Top) | 24 hours at Room Temp | ≥ 91%[3] |
| Long-Term Storage | 8 weeks at -20°C | ≥ 91%[3] |
| Post-Processed Stability | 24 hours at Room Temp | ≥ 96%[1] |
| Post-Processed Stability | 48 hours at -20°C | ≥ 92%[1] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples.
Caption: Workflow for Tolperisone quantification in plasma.
Conclusion
The validated RP-HPLC method described is simple, accurate, precise, and reliable for the quantification of this compound in human plasma.[1][5] The straightforward liquid-liquid extraction provides high recovery and clean extracts, ensuring minimal interference from plasma components.[1][3] This application note and protocol can be effectively implemented in clinical and research laboratories for routine pharmacokinetic and bioequivalence studies of Tolperisone.
References
Protocol for assessing muscle relaxant effects of Tolperisone in rodent models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant used to treat muscle spasticity and spasms associated with various neurological and musculoskeletal conditions. A key advantage of Tolperisone is its favorable side-effect profile, particularly the lower incidence of sedation compared to other centrally acting muscle relaxants. This document provides detailed protocols for assessing the muscle relaxant effects of Tolperisone in rodent models, focusing on the rotarod, grip strength, and inclined plane tests. These methods are crucial for the preclinical evaluation of Tolperisone and other potential muscle relaxant compounds.
Mechanism of Action
Tolperisone exerts its muscle relaxant effects primarily by acting on the central nervous system. Its multifaceted mechanism involves:
-
Inhibition of Voltage-Gated Sodium and Calcium Channels: Tolperisone blocks these channels in the spinal cord and brainstem, which reduces neuronal excitability and the release of neurotransmitters from primary afferent terminals.
-
Membrane-Stabilizing Properties: Similar in structure to lidocaine, Tolperisone exhibits membrane-stabilizing effects that further contribute to the reduction of nerve impulse transmission.
-
Inhibition of Spinal Reflex Pathways: It effectively inhibits both monosynaptic and polysynaptic reflexes within the spinal cord, which are responsible for coordinating muscle contractions. This action helps to decrease involuntary muscle activity.
Experimental Protocols
The following in-vivo assays are standard for assessing muscle relaxation in rodent models.
Rotarod Test
Objective: To evaluate the effect of Tolperisone on motor coordination and balance. A decrease in the time an animal can stay on the rotating rod indicates muscle relaxation or motor impairment.
Materials:
-
Rotarod apparatus
-
Tolperisone solution
-
Vehicle control (e.g., saline)
-
Rodents (mice or rats)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the experiment. Handle the animals gently to minimize stress.
-
Training (Optional but Recommended): Place the animals on the stationary or slowly rotating rod (e.g., 4 rpm) for a set period (e.g., 5 minutes) for 2-3 days prior to the experiment to familiarize them with the apparatus.
-
Drug Administration: Weigh each animal to ensure accurate dosing. Administer Tolperisone or the vehicle control via the desired route (e.g., intraperitoneal [i.p.], oral [p.o.]). Allow for a pretreatment period based on the pharmacokinetic profile of Tolperisone (typically 30-60 minutes).
-
Testing:
-
Place the animal on the rotating rod.
-
Start the rotarod, typically with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency (in seconds) for the animal to fall from the rod. The trial ends when the animal falls or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials for each animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall for each animal. Compare the mean latencies between the Tolperisone-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Grip Strength Test
Objective: To measure the effect of Tolperisone on muscle strength. A reduction in grip force is indicative of muscle relaxation.
Materials:
-
Grip strength meter with appropriate attachments (e.g., T-bar, mesh grid)
-
Tolperisone solution
-
Vehicle control
-
Rodents
-
Animal scale
-
Syringes and needles
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing environment for at least 30 minutes.
-
Drug Administration: Weigh each animal and administer Tolperisone or vehicle control. Observe the appropriate pretreatment period.
-
Testing (Forelimb):
-
Hold the animal by the base of its tail and lower it towards the grip strength meter's bar or grid.
-
Allow the animal to grasp the bar or grid with its forepaws.
-
Gently and steadily pull the animal away from the meter in a horizontal direction until its grip is broken.
-
The meter will record the peak force exerted in grams.
-
Perform 3-5 consecutive measurements for each animal.
-
-
Testing (Forelimb and Hindlimb):
-
Follow the same procedure as the forelimb test, but allow the animal to grasp the grid with all four paws.
-
-
Data Analysis: Calculate the average grip strength for each animal. The grip strength can be normalized to the animal's body weight. Compare the mean grip strength between the treated and control groups using statistical tests.
Inclined Plane Test
Objective: To assess the ability of an animal to maintain its position on an inclined surface, which is a measure of muscle tone and strength. Muscle relaxants will decrease the maximum angle at which the animal can remain on the plane.
Materials:
-
Adjustable inclined plane apparatus with a surface that provides grip (e.g., rubber mat)
-
Tolperisone solution
-
Vehicle control
-
Rodents
-
Animal scale
-
Syringes and needles
Procedure:
-
Acclimatization: Acclimate the animals to the testing room.
-
Drug Administration: Weigh each animal and administer Tolperisone or vehicle control, followed by the pretreatment period.
-
Testing:
-
Place the animal on the inclined plane, with its head facing the top of the incline.
-
Start with a low angle (e.g., 30 degrees) and gradually increase the angle in increments (e.g., 5 degrees).
-
Determine the maximum angle at which the animal can maintain its position for a set period (e.g., 5 seconds) without falling.
-
Record this maximum angle.
-
-
Data Analysis: Calculate the mean maximum angle for each treatment group. Compare the means between the Tolperisone-treated groups and the vehicle control group using appropriate statistical methods.
Data Presentation
The following tables summarize quantitative data from rodent studies assessing the effects of Tolperisone.
Table 1: Effect of Tolperisone on Spontaneous Movement and Muscle Tone in Rodents
| Animal Model | Test | Route of Administration | Dose Range | Observed Effect |
| Mice | Spontaneous Movement | Subcutaneous (s.c.) | ~50 mg/kg (ED50) | Inhibition of spontaneous movement and methamphetamine-induced hyperactivity.[1] |
| Rats | Decerebrate Rigidity | Intravenous (i.v.) | 10 mg/kg | Decrease in muscle tone induced by decerebrate rigidity.[2] |
| Rats | Decerebrate Rigidity | Intravenous (i.v.) or Oral (p.o.) | 10 mg/kg | Depression of muscle tone.[2] |
Table 2: Effect of Tolperisone on Spinal Reflexes in Cats
| Animal Model | Test | Route of Administration | Dose Range | Observed Effect |
| Cats | Decerebrate Rigidity | Intravenous (i.v.) | 5-10 mg/kg | Reduction of decerebrate rigidity.[1] |
| Cats | Decerebrate Rigidity | Intraduodenal | 50-100 mg/kg | Reduction of decerebrate rigidity.[1] |
| Spinal Cats | Spinal Reflexes | Intravenous (i.v.) | 2.5-10 mg/kg | Inhibition of polysynaptic reflexes. |
Visualizations
The following diagrams illustrate the mechanism of action of Tolperisone and a typical experimental workflow.
Tolperisone's mechanism of action.
Experimental workflow for assessing muscle relaxant effects.
References
Application Notes and Protocols for In-Vitro Measurement of Tolperisone Hydrochloride's Ion Channel Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone hydrochloride is a centrally acting muscle relaxant utilized for treating increased muscle tone associated with neurological diseases.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which contributes to a reduction in neuronal hyperexcitability without significant sedative effects.[2][3][4] Tolperisone has also been observed to affect potassium (Kv) channels.[5] These application notes provide detailed in-vitro protocols for characterizing the ion channel blocking activity of this compound using the whole-cell patch-clamp and two-electrode voltage-clamp (TEVC) techniques.
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms
| Ion Channel Subtype | IC50 (µM) | Cell System | Method | Reference |
| Nav1.2 | > Lidocaine's 68 µM | Xenopus laevis oocytes | TEVC | [3] |
| Nav1.3 | 802 | Xenopus laevis oocytes | TEVC | [6] |
| Nav1.4 | Not Specified | Not Specified | Not Specified | |
| Nav1.5 | Not Specified | Not Specified | Not Specified | |
| Nav1.6 | Not Specified | Xenopus laevis oocytes | TEVC | [5] |
| Nav1.7 | Not Specified | Not Specified | Not Specified | |
| Nav1.8 | 49 | Xenopus laevis oocytes | TEVC | [3] |
Table 2: Inhibitory Activity of this compound on Voltage-Gated Calcium and Potassium Channels
| Ion Channel Type | IC50 (mM) | Dissociation Constant (Kd) | Cell System | Method | Reference |
| Calcium Channels | 1.089 | 0.162 mM (for inactivated channels) | Snail Neurons | Voltage Clamp | [7] |
| Potassium Channels | - | ~320 µM (apparent) | Not Specified | Not Specified | [6] |
Signaling Pathway
The primary mechanism of this compound's action is the blockade of voltage-gated sodium and calcium channels in neuronal membranes. This inhibition reduces the influx of Na+ and Ca2+ ions, which in turn dampens neuronal excitability and inhibits the release of neurotransmitters, leading to muscle relaxation.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Assay for Nav and Cav Channel Blockade
This protocol is designed to measure the blocking effect of this compound on voltage-gated sodium and calcium channels in cultured neuronal cells or cell lines expressing the specific ion channel subtype of interest.
1. Cell Preparation:
-
Culture cells expressing the target ion channel (e.g., HEK293 cells stably transfected with a specific Nav or Cav subtype) on glass coverslips.
-
Use cells at a passage number and confluency optimal for electrophysiological recordings.
2. Solutions:
-
External Solution (for Nav currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Na+ currents, K+ channel blockers (e.g., CsCl, TEA) and Ca2+ channel blockers (e.g., CdCl2) can be added.
-
Internal (Pipette) Solution (for Nav currents): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (for Cav currents): (in mM) 110 BaCl2 (or CaCl2), 10 HEPES, 10 Glucose, 10 TEA-Cl, 0.001 TTX. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (for Cav currents): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP. Adjust pH to 7.2 with CsOH.
-
Tolperisone Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in an appropriate solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration does not exceed 0.1%.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a selected cell and establish a whole-cell configuration.
-
Compensate for series resistance (>80%) and cell capacitance.
-
Maintain a holding potential of -100 mV to -120 mV for Nav channels and -80 mV for Cav channels to ensure channels are in a resting state.
4. Voltage Protocols:
-
Tonic Block (for IC50 determination):
-
From the holding potential, apply a short depolarizing step (e.g., to 0 mV for 20-50 ms) at a low frequency (e.g., 0.1 Hz) to elicit currents.
-
Apply increasing concentrations of this compound and measure the steady-state block of the peak current.
-
-
Use-Dependent Block:
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the reduction in peak current amplitude during the pulse train in the presence of this compound compared to the control.
-
5. Data Analysis:
-
Calculate the percentage of current inhibition for each concentration of Tolperisone.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
For use-dependent block, plot the normalized peak current against the pulse number to visualize the rate and extent of block.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This protocol is suitable for studying the effects of this compound on various ion channel isoforms heterologously expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the specific ion channel α and any necessary β subunits.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.
2. Solutions:
-
Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Electrode Solution: 3 M KCl.
-
Tolperisone Solutions: Prepare by diluting the stock solution in the recording solution to the desired final concentrations.
3. TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte at a holding potential of -80 mV to -100 mV.
4. Voltage Protocols:
-
Similar voltage protocols as described for the whole-cell patch-clamp can be adapted for TEVC to measure tonic and use-dependent block. For example, to measure Nav currents, step to a depolarizing potential (e.g., -10 mV) for a short duration.
5. Data Acquisition and Analysis:
-
Record the ionic currents in response to the voltage steps before and after the application of this compound.
-
Analyze the data as described in the whole-cell patch-clamp protocol to determine IC50 values and characterize use-dependency.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the ion channel blocking activity of this compound.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3644-61-9 | Benchchem [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Sustained-Release Formulation for Tolperisone Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a sustained-release oral formulation of Tolperisone (B1682978) hydrochloride. The primary goal of this formulation is to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient compliance by overcoming the limitations of its short biological half-life.
Tolperisone hydrochloride is a centrally acting muscle relaxant with a half-life of approximately 1.5 to 2.5 hours, necessitating frequent administration to maintain therapeutic plasma concentrations.[1][2] A sustained-release formulation offers a promising solution to this challenge. This document outlines the formulation strategies, key evaluation parameters, and detailed experimental protocols to guide researchers in this endeavor.
Formulation Development: Matrix-Based Sustained-Release Tablets
A common and effective approach for developing a sustained-release formulation of this compound is the use of a hydrophilic and/or hydrophobic polymer matrix system. This involves embedding the active pharmaceutical ingredient (API) within a polymer network that controls the rate of drug release.
Key Excipients:
-
Rate-Controlling Polymers: A combination of hydrophilic and hydrophobic polymers is often used to achieve the desired release profile.
-
Binder: Polyvinylpyrrolidone (PVP K30) is a suitable binder to ensure tablet integrity.
-
Diluent: Microcrystalline Cellulose (MCC) or lactose (B1674315) can be used to increase the bulk of the tablet.
-
Glidant: Talc (B1216) improves the flow properties of the powder blend.
-
Lubricant: Magnesium Stearate (B1226849) prevents the tablet from sticking to the punches and die during compression.
Table 1: Example Formulations of this compound Sustained-Release Matrix Tablets
| Ingredients (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 | Formulation F4 | Formulation F5 |
| This compound | 150 | 150 | 150 | 150 | 150 |
| HPMC K100 | 75 | 75 | 75 | 75 | 75 |
| Ethyl Cellulose | 37 | 76 | 115.5 | 152 | 190 |
| PVP K30 | 20 | 20 | 20 | 20 | 20 |
| Talc | 10 | 10 | 10 | 10 | 10 |
| Magnesium Stearate | 5 | 5 | 5 | 5 | 5 |
| Microcrystalline Cellulose | q.s. to 400 | q.s. to 400 | q.s. to 400 | q.s. to 400 | q.s. to 400 |
| Total Weight (mg) | 400 | 400 | 400 | 400 | 400 |
Data adapted from a study on the formulation of sustained-release tablets of Tolperisone HCl.[1]
Pre-formulation and Powder Blend Characterization
Prior to tablet compression, it is essential to evaluate the physical properties of the powder blend to ensure good flowability and compressibility.
Table 2: Pre-Compression Parameters of Powder Blends
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Formulation F4 | Formulation F5 |
| Angle of Repose (θ) | 26.10 | 27.23 | 28.14 | 26.45 | 27.58 |
| Bulk Density (g/mL) | 0.51 | 0.53 | 0.52 | 0.54 | 0.53 |
| Tapped Density (g/mL) | 0.58 | 0.60 | 0.59 | 0.61 | 0.60 |
| Carr's Index (%) | 12.06 | 11.66 | 11.86 | 11.47 | 11.66 |
| Hausner's Ratio | 1.13 | 1.13 | 1.13 | 1.12 | 1.13 |
These values indicate good to excellent flow properties and compressibility.
Tablet Manufacturing and Evaluation
The sustained-release tablets are typically manufactured using the wet granulation method followed by compression. The compressed tablets must be evaluated for their physicochemical properties.
Table 3: Post-Compression Parameters of Sustained-Release Tablets
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | Formulation F4 | Formulation F5 |
| Hardness ( kg/cm ²) | 4.3 - 5.9 | 4.3 - 5.9 | 4.3 - 5.9 | 4.3 - 5.9 | 4.3 - 5.9 |
| Thickness (mm) | 5.7 - 6.3 | 5.7 - 6.3 | 5.7 - 6.3 | 5.7 - 6.3 | 5.7 - 6.3 |
| Friability (%) | < 1 | < 1 | < 1 | < 1 | < 1 |
| Weight Variation (%) | Within ±5 | Within ±5 | Within ±5 | Within ±5 | Within ±5 |
| Drug Content Uniformity (%) | 98 - 102 | 98 - 102 | 98 - 102 | 98 - 102 | 98 - 102 |
All parameters are within acceptable pharmacopeial limits.[1]
In-Vitro Drug Release Studies
The in-vitro dissolution study is a critical test to evaluate the sustained-release characteristics of the formulation.
Table 4: Cumulative % Drug Release of this compound Sustained-Release Tablets
| Time (hours) | Formulation F1 (%) | Formulation F2 (%) | Formulation F3 (%) | Formulation F4 (%) | Formulation F5 (%) |
| 1 | 33.88 | 31.61 | 29.39 | 23.86 | 24.32 |
| 2 | 45.21 | 42.87 | 39.12 | 34.54 | 33.18 |
| 4 | 63.98 | 58.76 | 54.23 | 48.91 | 46.55 |
| 6 | 78.43 | 71.23 | 66.87 | 60.12 | 57.98 |
| 8 | 89.12 | 82.45 | 77.11 | 70.43 | 68.12 |
| 10 | 95.67 | 90.11 | 85.43 | 78.98 | 76.43 |
| 12 | 99.01 | 96.54 | 92.87 | 86.21 | 83.76 |
The results demonstrate that as the concentration of the hydrophobic polymer (Ethyl Cellulose) increases, the rate of drug release decreases, allowing for a more sustained effect.[1][3]
Pharmacokinetic Profile
The primary objective of a sustained-release formulation is to alter the pharmacokinetic profile of the drug to provide a longer duration of action.
Table 5: Pharmacokinetic Parameters of Immediate-Release this compound
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 0.90 ± 0.31 hours |
| Cmax (Peak Plasma Concentration) | Varies significantly (64.2 - 784.9 ng/mL) |
| t½ (Elimination Half-life) | 1.00 ± 0.28 hours |
| AUC₀-∞ (Area Under the Curve) | Varies significantly (125.9 - 1,241.3 ng/mL*h) |
Data from a study in healthy volunteers.[1][4] The high variability and short half-life underscore the need for a sustained-release formulation.
A successful sustained-release formulation of this compound is expected to exhibit a delayed Tmax, a lower Cmax, and a comparable AUC when compared to an immediate-release formulation, indicating a prolonged therapeutic effect.
Experimental Protocols
Protocol 1: Preparation of Sustained-Release Tablets by Wet Granulation
-
Sifting: Sift this compound, polymers (HPMC K100, Ethyl Cellulose), and diluent (Microcrystalline Cellulose) through a #40 mesh sieve.
-
Dry Mixing: Blend the sifted materials in a suitable blender for 15 minutes.
-
Granulation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol. Add the binder solution to the powder blend and mix until a coherent mass is formed.
-
Wet Screening: Pass the wet mass through a #12 mesh sieve.
-
Drying: Dry the granules in a tray dryer at 50-60°C until the loss on drying (LOD) is less than 2%.
-
Dry Screening: Pass the dried granules through a #16 mesh sieve.
-
Lubrication: Add sifted talc and magnesium stearate to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
Protocol 2: In-Vitro Dissolution Study
-
Apparatus: USP Type II (Paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate (B84403) buffer (pH 6.8) for the remaining duration.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 RPM.
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours) and replace with an equal volume of fresh dissolution medium.
-
Analysis: Filter the samples through a 0.45 µm membrane filter. Analyze the concentration of this compound in the samples using a UV-Visible spectrophotometer at a wavelength of 261 nm or a validated HPLC method.[1]
Protocol 3: RP-HPLC Method for this compound Assay
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0, adjusted with glacial acetic acid) in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute to obtain a working standard solution of 50 µg/mL.
-
-
Sample Solution Preparation (for Assay):
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter.
-
Further dilute to obtain a final concentration of approximately 50 µg/mL.
-
-
Procedure:
-
Inject the standard solution five times and check for system suitability (e.g., %RSD of peak areas < 2%).
-
Inject the sample solution in duplicate.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Visualizations
Signaling Pathway
This compound exerts its mechanism of action primarily by blocking voltage-gated sodium and calcium channels.[1] Recent studies have also indicated its role in downregulating the p38 MAPK and ERK1/2 signaling cascade, which is implicated in neuroinflammation and neuronal damage.[5]
Caption: Mechanism of action of Tolperisone HCl.
Experimental Workflow
The following diagram illustrates the workflow for the development and evaluation of a sustained-release this compound formulation.
Caption: Workflow for sustained-release tablet development.
References
Application Note: UV Spectrophotometric Analysis of Tolperisone Hydrochloride in Tablets
Application Notes and Protocols for Tolperisone Hydrochloride Testing in Animal Models of Post-Stroke Spasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-stroke spasticity is a debilitating motor disorder characterized by a velocity-dependent increase in muscle tone and hyperactive stretch reflexes, significantly impairing motor function and quality of life. The development of effective pharmacological interventions requires robust preclinical evaluation in relevant animal models. Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant with a favorable safety profile, particularly its low sedative effect.[1] It functions by blocking voltage-gated sodium and calcium channels and inhibiting spinal reflex pathways, making it a promising candidate for alleviating spasticity.[2][3][4]
These application notes provide detailed protocols for utilizing a rodent model of post-stroke spasticity to evaluate the efficacy of Tolperisone hydrochloride. The protocols cover the induction of ischemic stroke, comprehensive assessment of spasticity using behavioral and electrophysiological methods, and a proposed framework for drug testing.
Mechanism of Action of Tolperisone
Tolperisone exerts its muscle relaxant effects through a multi-faceted mechanism primarily targeting the central nervous system. It does not act through common neurotransmitter systems like GABAergic or adrenergic receptors, which contributes to its non-sedative nature.[5] Its primary actions include:
-
Inhibition of Voltage-Gated Sodium Channels: Tolperisone blocks sodium channels on neuronal membranes in a state-dependent manner, showing higher affinity for open or inactivated channels.[6] This stabilizes the neuronal membrane and reduces the frequency and amplitude of action potentials.
-
Inhibition of Voltage-Gated Calcium Channels: The drug also inhibits N-type voltage-gated calcium channels, which is crucial for reducing neurotransmitter release from presynaptic terminals, particularly from primary afferent fibers in the spinal cord.[2][3]
-
Inhibition of Spinal Reflexes: By blocking both sodium and calcium channels, Tolperisone effectively suppresses both monosynaptic and polysynaptic reflex activity in the spinal cord.[2][3] This presynaptic inhibition of transmitter release from primary afferents is considered a key component of its anti-spastic action.
dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Mechanism of action of this compound.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The most common and clinically relevant model for inducing focal ischemic stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats. This model mimics human stroke by causing damage to the motor cortex and underlying structures, which can lead to the development of spasticity in the contralateral limbs.
Experimental Workflow
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO)
Objective: To induce a focal ischemic stroke in the rat brain, leading to motor deficits and subsequent development of spasticity.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silicone-coated nylon monofilament
-
Heating pad and rectal probe for temperature monitoring
-
Suturing material
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor body temperature and maintain at 37.0 ± 0.5°C.
-
Place the rat in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA and the CCA. Place a temporary micro-vessel clip on the ICA.
-
Make a small incision in the ECA stump.
-
Gently insert the 4-0 silicone-coated monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After 60-90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion.
-
Remove the temporary clip from the ICA, ligate the ECA stump, and close the cervical incision.
-
Administer post-operative analgesics and supportive care (e.g., subcutaneous saline) and monitor the animal during recovery.
Protocol 2: Assessment of Post-Stroke Spasticity
Spasticity typically develops over several weeks following the stroke. Assessments should be performed at baseline (before stroke) and at regular intervals post-stroke (e.g., weekly from week 2 to week 6).
2.1 Modified Ashworth Scale (MAS) for Rodents
Objective: To provide a semi-quantitative assessment of muscle resistance to passive movement.
Procedure:
-
Gently handle the rat to minimize stress.
-
Hold the animal and passively flex and extend the contralateral (affected) elbow or ankle joint.
-
The movement should be performed at a consistent, rapid speed (completing the full range of motion in approximately one second).
-
Score the resistance felt during the movement according to the scale below.
| Score | Description of Resistance |
| 0 | No increase in muscle tone. |
| 1 | Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion. |
| 1+ | Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the range of motion. |
| 2 | More marked increase in muscle tone through most of the range of motion, but affected part easily moved. |
| 3 | Considerable increase in muscle tone, passive movement is difficult. |
| 4 | Affected part rigid in flexion or extension. |
| Source: Adapted from clinical Modified Ashworth Scale definitions.[7][8][9] |
2.2 Surface Electromyography (sEMG)
Objective: To quantify involuntary muscle activity during passive limb movement.
Materials:
-
EMG recording system
-
Fine-wire or surface electrodes
-
Isokinetic dynamometer or a custom device to control the speed of passive stretch
-
Data acquisition and analysis software
Procedure:
-
Lightly anesthetize the rat or use a restraint system that allows for limb movement.
-
Place recording electrodes over the belly of the target muscle (e.g., biceps brachii or gastrocnemius) on the affected limb. Place a reference electrode on a non-muscular area.
-
Secure the limb to the dynamometer/stretching device.
-
Perform passive stretches of the joint at controlled velocities (e.g., slow at ~30°/s and fast at ~180°/s).
-
Record EMG signals during the stretching period.
-
Data Analysis: Filter the raw EMG signal (e.g., 20-500 Hz band-pass). Calculate the Root Mean Square (RMS) of the EMG signal during the stretch phase. Spasticity is indicated by a velocity-dependent increase in EMG RMS, with significantly higher activity during fast stretches compared to slow stretches.[5][10]
2.3 H-Reflex (Hoffmann Reflex) Measurement
Objective: To assess the excitability of the spinal monosynaptic reflex arc.
Materials:
-
Electrophysiology recording system with a stimulator
-
Stimulating needle electrodes
-
Recording needle electrodes
-
Anesthesia
Procedure:
-
Anesthetize the rat and place it on a heating pad.
-
For the hindlimb, insert the stimulating electrodes near the tibial nerve in the popliteal fossa.
-
Insert the recording electrodes into the plantar muscles of the hind paw.
-
Deliver single square-wave electrical pulses (0.1-0.2 ms (B15284909) duration) to the tibial nerve.
-
Gradually increase the stimulus intensity to record the M-wave (direct muscle response) and the H-reflex (monosynaptic reflex response). Determine the maximum H-reflex (Hmax) and maximum M-wave (Mmax).
-
Data Analysis:
-
Hmax/Mmax Ratio: Calculate the ratio of the maximal H-reflex amplitude to the maximal M-wave amplitude. An increased Hmax/Mmax ratio in the affected limb compared to baseline or the unaffected limb indicates increased motor neuron excitability, a hallmark of spasticity.
-
Rate-Dependent Depression (RDD): Stimulate the nerve at varying frequencies (e.g., 0.1, 0.5, 1, 2, 5 Hz). In healthy animals, the H-reflex amplitude decreases at higher frequencies. In spastic animals, this depression is weakened or absent.[11][12][13]
-
Protocol 3: this compound Efficacy Testing
Objective: To evaluate the effect of this compound on established post-stroke spasticity.
Study Design:
-
Animals: Rats with confirmed spasticity (e.g., 4 weeks post-MCAO).
-
Groups:
-
Vehicle Control (e.g., sterile water or saline, administered orally)
-
Tolperisone HCl - Low Dose (e.g., 25 mg/kg, p.o.)
-
Tolperisone HCl - Mid Dose (e.g., 50 mg/kg, p.o.)
-
Tolperisone HCl - High Dose (e.g., 100 mg/kg, p.o.)
-
-
Administration: Daily oral gavage for a duration of 2-4 weeks.
-
Assessments: Perform spasticity assessments (MAS, EMG, H-reflex) weekly, typically 1-2 hours after drug administration to coincide with peak plasma concentration.
Data Presentation
Quantitative data should be summarized to compare treatment effects against the vehicle control group over time.
Table 1: Proposed Efficacy of Tolperisone HCl on Modified Ashworth Scale (MAS) Score (This table is a template for expected results, as direct preclinical data is unavailable. Dosages are based on a rat neuropathic pain model.)[14]
| Treatment Group | Baseline (Pre-Treatment) | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle Control | 2.5 ± 0.5 | 2.6 ± 0.4 | 2.7 ± 0.5 | 2.6 ± 0.6 | 2.7 ± 0.5 |
| Tolperisone (25 mg/kg) | 2.4 ± 0.6 | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.7 ± 0.5 | 1.6 ± 0.4 |
| Tolperisone (50 mg/kg) | 2.6 ± 0.4 | 1.9 ± 0.4* | 1.5 ± 0.3 | 1.3 ± 0.3 | 1.2 ± 0.2*** |
| Tolperisone (100 mg/kg) | 2.5 ± 0.5 | 1.7 ± 0.5 | 1.3 ± 0.4** | 1.1 ± 0.2 | 1.0 ± 0.2 |
| Data are presented as Mean ± SD. *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. |
Table 2: Proposed Efficacy of Tolperisone HCl on Electrophysiological Outcomes (This table is a template for expected results.)
| Treatment Group | EMG RMS (% increase, fast vs. slow stretch) | Hmax/Mmax Ratio |
| Sham (No Stroke) | 30 ± 10% | 0.35 ± 0.08 |
| Vehicle Control | 250 ± 55% | 0.75 ± 0.12 |
| Tolperisone (50 mg/kg) | 110 ± 40% | 0.48 ± 0.10 |
| Data are presented as Mean ± SD at final assessment endpoint. **p<0.01 vs. Vehicle Control. |
Table 3: Clinical Efficacy of Tolperisone in Human Post-Stroke Spasticity (Data from a randomized, placebo-controlled study.)[15]
| Parameter | Placebo Group | Tolperisone Group (300-900 mg/day) | P-value |
| Mean Ashworth Score Reduction | 0.47 ± 0.54 | 1.03 ± 0.71 | < 0.0001 |
| Patients with ≥1 point Reduction | 45.0% | 78.3% | < 0.0001 |
Logical Relationships in Spasticity Pathophysiology
Conclusion
The protocols outlined provide a comprehensive framework for the preclinical evaluation of this compound in a rat model of post-stroke spasticity. While direct preclinical data for this specific indication is lacking, the proposed dosages are extrapolated from rodent studies on neuropathic pain and general muscle relaxation.[16] The robust assessment methods, combining behavioral scales with objective electrophysiological measures, will allow for a thorough characterization of Tolperisone's potential as a non-sedating treatment for post-stroke spasticity. Researchers should carefully titrate doses and monitor for any adverse effects throughout the study.
References
- 1. Comparative study of therapeutic response to baclofen vs tolperisone in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Muscle Activity Accompanying With Decreased Complexity as Spasticity Appears: High-Density EMG-Based Case Studies on Stroke Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 7. Modified Ashworth Scale – Strokengine [strokengine.ca]
- 8. Modified Ashworth Scale - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ashworth Scale / Modified Ashworth Scale | RehabMeasures Database [sralab.org]
- 10. Frontiers | Increased Muscle Activity Accompanying With Decreased Complexity as Spasticity Appears: High-Density EMG-Based Case Studies on Stroke Patients [frontiersin.org]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. Terminal H-reflex Measurements in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A randomized, double-blind, placebo-controlled study of the efficacy and safety of tolperisone in spasticity following cerebral stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Neuropharmacological studies on this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Mechanisms of Tolperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) hydrochloride is a centrally acting muscle relaxant prescribed for the management of muscle stiffness and spasticity. Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which leads to a decrease in neuronal excitability.[1] Additionally, tolperisone exhibits membrane-stabilizing properties and may influence neurotransmitter systems. Emerging research also points to its ability to modulate intracellular signaling cascades, including the p38 MAPK and ERK1/2 pathways.
These application notes provide a comprehensive guide for utilizing specific cell culture models to dissect the cellular and molecular mechanisms of Tolperisone hydrochloride. The following sections detail the recommended cell lines, experimental protocols, and data presentation formats to facilitate robust and reproducible investigations.
Recommended Cell Culture Models
To comprehensively study the multifaceted mechanism of Tolperisone, a combination of neuronal and muscle cell lines is recommended.
-
Neuronal Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that endogenously expresses a variety of voltage-gated sodium channels (including Nav1.2 and Nav1.7) and calcium channels.[2][3] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them an excellent model for studying the effects of Tolperisone on neuronal excitability.
-
PC-12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), acquires characteristics of sympathetic neurons, including the expression of voltage-gated sodium and calcium channels.[4][5] This model is well-suited for investigating the impact of Tolperisone on neuronal signaling.
-
-
Muscle Cell Line:
Experimental Protocols
The following protocols provide a framework for investigating the key cellular mechanisms of this compound.
Electrophysiological Analysis of Ion Channel Blockade
This protocol details the use of whole-cell patch-clamp electrophysiology to measure the effect of Tolperisone on voltage-gated sodium and calcium currents.
Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium and calcium channels in a neuronal cell model.
Recommended Cell Line: Differentiated SH-SY5Y cells or HEK293 cells stably expressing specific sodium channel subtypes (e.g., Nav1.7).[8]
Methodology:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere and differentiate (if applicable).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette Solution (Internal): For sodium currents, a typical solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. For calcium currents, a similar solution with CsCl replacing CsF can be used.
-
External Solution: A standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., TEA-Cl) and calcium channel blockers (e.g., CdCl2) can be added. To isolate calcium currents, sodium can be replaced with NMDG+ and potassium channels can be blocked.
-
Whole-Cell Configuration: Establish a giga-ohm seal and obtain the whole-cell recording configuration.
-
Voltage Protocol:
-
Sodium Currents: From a holding potential of -100 mV, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Calcium Currents: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to evoke calcium currents.
-
-
Drug Application: After obtaining stable baseline recordings, perfuse the cells with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after drug application. Construct concentration-response curves to determine the IC50 value for Tolperisone's block of each channel type.
Data Presentation:
| Concentration of Tolperisone (µM) | Peak Sodium Current (pA) | % Inhibition of Sodium Current | Peak Calcium Current (pA) | % Inhibition of Calcium Current |
| 0 (Control) | 0 | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Intracellular Calcium Imaging
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to Tolperisone.
Objective: To determine if this compound modulates intracellular calcium levels in neuronal or muscle cells.
Recommended Cell Lines: SH-SY5Y, PC-12, or differentiated C2C12 myotubes.
Methodology:
-
Cell Plating: Seed cells on glass-bottom dishes or coverslips.
-
Fura-2 AM Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[9]
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
Experimental Procedure:
-
Establish a stable baseline F340/F380 ratio.
-
Apply a depolarizing stimulus (e.g., high potassium solution) to induce calcium influx.
-
After the response returns to baseline, pre-incubate the cells with this compound for a defined period.
-
Re-apply the depolarizing stimulus in the presence of Tolperisone.
-
-
Data Analysis: Calculate the change in the F340/F380 ratio in response to the stimulus with and without Tolperisone.
Data Presentation:
| Condition | Baseline [Ca2+]i (nM) | Peak [Ca2+]i upon Stimulation (nM) | Amplitude of Ca2+ Response (nM) |
| Control (no Tolperisone) | |||
| Tolperisone (10 µM) | |||
| Tolperisone (50 µM) | |||
| Tolperisone (100 µM) |
Western Blot Analysis of MAPK Signaling Pathways
This protocol outlines the use of Western blotting to assess the effect of Tolperisone on the phosphorylation of ERK1/2 and p38 MAPK.
Objective: To investigate the modulatory effect of this compound on the ERK1/2 and p38 MAPK signaling pathways.
Recommended Cell Lines: SH-SY5Y or PC-12 cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound for a specified duration. A positive control (e.g., a known activator of the MAPK pathway like PMA or anisomycin) should be included.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK1/2 and total p38 to normalize for protein loading.
Data Presentation:
| Treatment Group | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Control) | p-p38 / Total p38 Ratio (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| Positive Control | ||
| Tolperisone (10 µM) | ||
| Tolperisone (50 µM) | ||
| Tolperisone (100 µM) |
Cell Viability Assay
This protocol uses the MTT assay to determine the potential cytotoxic effects of Tolperisone.
Objective: To assess the effect of this compound on the viability of neuronal and muscle cells.
Recommended Cell Lines: SH-SY5Y, PC-12, and C2C12 cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1][10]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Tolperisone Concentration (µM) | Cell Viability (%) - SH-SY5Y | Cell Viability (%) - PC-12 | Cell Viability (%) - C2C12 |
| 0 (Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 |
In Vitro Muscle Contraction Assay
This protocol describes a method to assess the effect of Tolperisone on electrically induced muscle cell contraction in differentiated C2C12 myotubes.
Objective: To determine if this compound can inhibit muscle cell contraction in vitro.
Recommended Cell Line: Differentiated C2C12 myotubes.
Methodology:
-
C2C12 Differentiation: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for 5-7 days.[6][7]
-
Contraction Setup: Use a cell culture plate with integrated carbon electrodes.
-
Electrical Stimulation: Apply electrical pulses (e.g., 50 V, 1 Hz, 3 ms (B15284909) pulses) to induce myotube contraction.[11][12]
-
Drug Treatment: Pre-incubate the differentiated myotubes with various concentrations of this compound before electrical stimulation.
-
Contraction Analysis:
-
Microscopy: Visually observe and record the contraction of myotubes using a microscope with a high-speed camera.
-
Image Analysis: Quantify the degree of contraction by measuring the change in myotube length or area before and during stimulation.
-
Calcium Imaging: Simultaneously perform calcium imaging with a calcium-sensitive dye (e.g., Fluo-8) to correlate contraction with intracellular calcium transients.[12]
-
-
Data Analysis: Calculate the percentage inhibition of contraction at different Tolperisone concentrations.
Data Presentation:
| Tolperisone Concentration (µM) | Contraction Amplitude (% of Control) | Peak Intracellular Ca2+ (F/F0) |
| 0 (Control) | 100 | |
| 10 | ||
| 50 | ||
| 100 |
Visualization of Cellular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterisation of Na(v) types endogenously expressed in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of voltage-gated ion channels on SH-SY5Y neuroblastoma by non-ionic surfactant, Cremophor EL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential expression of sodium channels and nicotinic acetylcholine receptor channels in nnr variants of the PC12 pheochromocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transmitter, ion channel and receptor properties of pheochromocytoma (PC12) cells: a model for neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 7. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 8. Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7) [bio-protocol.org]
- 9. brainvta.tech [brainvta.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of an Acute Muscle Contraction Model Using Cultured C2C12 Myotubes | PLOS One [journals.plos.org]
Application Notes & Protocols: Analytical Techniques for Impurity Profiling of Tolperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the identification and quantification of impurities in Tolperisone hydrochloride. The protocols detailed below are intended to serve as a guide for the development and validation of analytical methods for quality control and stability studies of this compound in bulk drug and pharmaceutical dosage forms.
Introduction to Impurity Profiling of this compound
This compound, a centrally acting muscle relaxant, is widely used in the treatment of musculoskeletal disorders.[] The impurity profile of a drug substance is a critical quality attribute that can impact its safety and efficacy. Impurities in this compound can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[2] Therefore, robust analytical methods are essential for the detection, identification, and quantification of these impurities to ensure the quality and safety of the final drug product.
This document outlines validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC), for the comprehensive impurity profiling of this compound. Additionally, the role of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) in the structural elucidation of unknown impurities is discussed.
Known and Potential Impurities of this compound
Several process-related and degradation impurities of this compound have been identified. A consolidated list of these impurities is provided in the table below.
| Impurity Name/Synonym | Systematic Name | Chemical Structure |
| Process-Related Impurities | ||
| 4-MMP / Vinyl Ketone / 4-MMPPO | 2-methyl-1-(4-methylphenyl)prop-2-en-1-one |
|
| 2-Tolperisone | 2-methyl-1-(2-methylphenyl)-3-(piperidin-1-yl)propan-1-one |
|
| 3-Tolperisone | 2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one |
|
| 4-Methylpropiophenone | 1-(4-methylphenyl)propan-1-one |
|
| Degradation/Metabolic Impurities | ||
| Hydroxymethyl Tolperisone | 1-[4-(hydroxymethyl)phenyl]-2-methyl-3-(piperidin-1-yl)propan-1-one |
|
| Carboxy Tolperisone | 4-({2-methyl-3-(piperidin-1-yl)propanoyl})benzoic acid |
|
| 2-Methylhydroxy Impurity | 2-hydroxy-2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one |
|
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in this compound.[2] The following sections detail validated HPLC methods and discuss the application of other relevant techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) with UV detection is the method of choice for routine quality control and stability testing of this compound. Several methods have been developed and validated for the separation and quantification of its impurities.
The following table summarizes the key quantitative parameters from various validated HPLC methods for the analysis of this compound and its impurities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Tolperisone HCl | |||
| Linearity Range | 0.5 - 3.5 µg/mL | 5 - 15 µg/mL | 2 - 10 µg/mL |
| % Recovery | - | 99.39% | 99.01 - 102.86% |
| 4-MMP Impurity | |||
| Linearity Range | 0.2 - 1.4 µg/mL | - | - |
| % Recovery | 99.39% | - | - |
| Vinyl Ketone Impurity | |||
| Linearity Range | 0.5 - 3.5 µg/mL | - | - |
| % Recovery | 99.38% | - | - |
| 2-Methylhydroxy Impurity | |||
| Linearity Range | 0.5 - 3.5 µg/mL | - | - |
| % Recovery | 100.22% | - | - |
| General Impurities | |||
| LOD | - | 0.19 µg/mL (for 4 impurities) | - |
| LOQ | - | - | - |
This protocol describes a stability-indicating RP-HPLC method for the quantitative determination of known and unknown impurities in this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 8.0 with diethylamine
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0 | 50
-
5 | 50
-
12 | 60
-
15 | 70
-
25 | 90
-
30 | 50
-
35 | 50
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A and Acetonitrile in the ratio of 50:50 (v/v)
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in the diluent. Further dilute to a working concentration (e.g., 2 µg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing all known impurities at a suitable concentration (e.g., 2 µg/mL each) in the diluent.
-
System Suitability Solution: Prepare a solution containing this compound (e.g., 1000 µg/mL) and spiked with all known impurities (e.g., at the 0.5% level).
-
Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to dissolve, and make up the volume with the diluent. Filter the solution through a 0.45 µm nylon filter.
System Suitability:
The system suitability is evaluated by injecting the system suitability solution. The resolution between Tolperisone and its impurities should be greater than 2.0.[3]
Forced Degradation Studies:
Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method. This compound is known to be susceptible to degradation under basic, oxidative, and hydrolytic conditions.[3]
-
Acid Degradation: Reflux the sample solution with 0.1 N HCl at 60°C for 1 hour.
-
Base Degradation: Reflux the sample solution with 0.1 N NaOH at 60°C for 45 minutes.
-
Oxidative Degradation: Reflux the sample solution with 8% H₂O₂ at 60°C for 45 minutes.
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 2 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours) followed by visible light (1.2 million lux-hours).
-
Water Hydrolysis: Reflux the sample solution with water at 60°C for 90 minutes.
After exposure to the stress conditions, the samples are diluted appropriately and analyzed using the developed HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary technique for non-volatile impurities, GC-MS can be a valuable tool for the identification and quantification of volatile and semi-volatile impurities in this compound. This can include residual solvents from the manufacturing process or volatile degradation products.
Potential Applications:
-
Residual Solvent Analysis: GC-MS with a headspace sampler is the standard method for the analysis of residual solvents according to ICH guidelines.
-
Identification of Volatile Impurities: GC-MS can be used to identify unknown volatile impurities that may not be detected by HPLC-UV. The mass spectrometric detector provides structural information, aiding in the identification of these compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and degradation products. While HPLC with UV detection is suitable for quantification, it does not provide structural information for unknown peaks.
Protocol for Structural Elucidation:
-
Initial Analysis by HPLC-UV: Perform an initial analysis of the this compound sample using the validated HPLC-UV method to identify any unknown impurity peaks.
-
LC-MS/MS Analysis: Inject the same sample into an LC-MS/MS system using a similar chromatographic method.
-
Mass Spectral Data Acquisition: Acquire the mass spectrum of the unknown impurity peak. This will provide the molecular weight of the impurity.
-
Fragmentation Analysis: Perform MS/MS fragmentation of the parent ion to obtain a fragmentation pattern. This pattern provides valuable information about the structure of the molecule.
-
Structure Elucidation: By analyzing the molecular weight and fragmentation pattern, a putative structure for the unknown impurity can be proposed.
Visualizations
The following diagrams illustrate the experimental workflows for the impurity profiling of this compound.
References
Application Notes & Protocols: Formulation and Evaluation of Tolperisone Hydrochloride Floating Matrix Tablets
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the formulation and evaluation of Tolperisone (B1682978) hydrochloride floating matrix tablets, a gastro-retentive drug delivery system designed to improve bioavailability and patient compliance for this centrally acting muscle relaxant.
Introduction
Tolperisone hydrochloride is a centrally acting muscle relaxant with a short biological half-life of 1.5 to 2.5 hours.[1] Its high solubility and permeability classify it as a Biopharmaceutics Classification System (BCS) Class I drug.[2] However, Tolperisone HCl is unstable in the neutral to alkaline pH of the intestine, breaking down into potentially genotoxic agents.[2][3][4] Furthermore, it is primarily absorbed from the upper gastrointestinal tract.[1] These properties make it an ideal candidate for a gastro-retentive drug delivery system (GRDDS), such as a floating matrix tablet. This system prolongs the gastric residence time, allowing the drug to be released in a controlled manner in the acidic environment of the stomach where it is more stable and readily absorbed.[1][5][6]
These notes detail the formulation strategies using various polymers and the critical evaluation parameters to ensure the development of a robust and effective floating matrix tablet for this compound.
Materials and Methods
Materials
The formulation of Tolperisone HCl floating tablets involves a combination of active pharmaceutical ingredient (API), polymers, gas-generating agents, and other excipients.
| Component | Function | Examples |
| Active Pharmaceutical Ingredient | Muscle Relaxant | This compound[1][3][6] |
| Hydrophilic Matrix Polymers | Control drug release, form gel layer | Hydroxypropyl Methylcellulose (HPMC K4M, HPMC K15M, HPMC K100M), Xanthan Gum, Guar Gum, Chitosan, Carbopol 71G[3][6][7] |
| Hydrophobic Matrix Polymer | Retard drug release | Cetyl Alcohol[1] |
| Gas-Generating Agent | Provide buoyancy | Sodium Bicarbonate[3][6] |
| Binder | Facilitate granulation | PVP K-30[7] |
| Diluent / Filler | Increase bulk | Lactose Monohydrate, Microcrystalline Cellulose, Dibasic Calcium Phosphate (DCP)[7][8] |
| Glidant | Improve powder flow | Colloidal Anhydrous Silica (Aerosil) |
| Lubricant | Reduce friction during tablet ejection | Magnesium Stearate, Talc[7][8] |
Formulation Development
Floating matrix tablets of Tolperisone HCl can be prepared by several methods, including direct compression, wet granulation, and hot-melt granulation.
-
Direct Compression: This is the simplest method, where the drug, polymers, and other excipients are blended and directly compressed into tablets. This method is suitable for drugs with good flowability and compressibility.[3][7][9][10]
-
Wet Granulation: This method is used to improve the flow properties and compressibility of the powder blend. It involves mixing the drug and excipients with a binder solution to form granules, which are then dried, sieved, lubricated, and compressed.[7][11][12]
-
Hot-Melt Granulation (HMG): In this technique, a meltable binder (e.g., Cetyl alcohol) is used. The drug is mixed with the molten binder, and the mixture is cooled and solidified to form granules. This can help in controlling the release of highly water-soluble drugs.[1]
Data Presentation: Formulation Composition
The following tables summarize the quantitative composition of various Tolperisone HCl floating tablet formulations as described in the literature.
Table 1: Example Formulations using HPMC Polymers (3² Factorial Design) This table represents a typical factorial design layout where independent variables like total polymer content and the ratio of different polymer grades are varied.
| Formulation Code | Tolperisone HCl (mg) | HPMC K4M (mg) (X1) | HPMC K100M (mg) (X2) | Sodium Bicarbonate (mg) | PVP K-30 (mg) | Magnesium Stearate (mg) | Total Weight (mg) |
| F1 | 150 | 93.75 (75%) | 31.25 (25%) | 50 | 20 | 5 | 350 |
| F2 | 150 | 75.00 (50%) | 75.00 (50%) | 50 | 20 | 5 | 350 |
| F3 | 150 | 43.75 (25%) | 131.25 (75%) | 50 | 20 | 5 | 350 |
| F4 | 150 | 112.50 (75%) | 37.50 (25%) | 50 | 20 | 5 | 375 |
| F5 | 150 | 90.00 (50%) | 90.00 (50%) | 50 | 20 | 5 | 375 |
| F6 | 150 | 52.50 (25%) | 157.50 (75%) | 50 | 20 | 5 | 375 |
| F7 | 150 | 131.25 (75%) | 43.75 (25%) | 50 | 20 | 5 | 400 |
| F8 | 150 | 105.00 (50%) | 105.00 (50%) | 50 | 20 | 5 | 400 |
| F9 | 150 | 61.25 (25%) | 183.75 (75%) | 50 | 20 | 5 | 400 |
| (Data is illustrative based on descriptions of factorial design studies)[7][9] |
Table 2: Example Formulations using Natural Polymers (3² Factorial Design) This table demonstrates the optimization of drug:polymer ratio and the concentration of the gas-generating agent.
| Formulation Code | Tolperisone HCl (mg) | Xanthan Gum (mg) | Sodium Bicarbonate (mg) | Dibasic Calcium Phosphate (mg) | Magnesium Stearate (mg) | Talc (mg) | Total Weight (mg) |
| B1 | 150 | 75 (1:0.5) | 25 (Low) | 95 | 2.5 | 2.5 | 350 |
| B2 | 150 | 75 (1:0.5) | 37.5 (Medium) | 82.5 | 2.5 | 2.5 | 350 |
| B3 | 150 | 75 (1:0.5) | 50 (High) | 70 | 2.5 | 2.5 | 350 |
| B4 | 150 | 112.5 (1:0.75) | 25 (Low) | 57.5 | 2.5 | 2.5 | 350 |
| B5 | 150 | 112.5 (1:0.75) | 37.5 (Medium) | 45 | 2.5 | 2.5 | 350 |
| B6 | 150 | 112.5 (1:0.75) | 50 (High) | 32.5 | 2.5 | 2.5 | 350 |
| B7 | 150 | 150 (1:1) | 25 (Low) | 20 | 2.5 | 2.5 | 350 |
| B8 | 150 | 150 (1:1) | 37.5 (Medium) | 7.5 | 2.5 | 2.5 | 350 |
| B9 | 150 | 150 (1:1) | 50 (High) | 0 | 2.5 | 2.5 | 350 |
| (Data adapted from factorial design descriptions in studies using natural polymers)[3][4] |
Experimental Protocols
Pre-compression Evaluation of Powder Blend
The powder mixture for each formulation should be evaluated for its physical properties to ensure suitability for compression.[3][11]
-
Angle of Repose:
-
Weigh a specified quantity of the powder blend.
-
Pour the blend through a funnel fixed at a certain height onto a flat surface.
-
Measure the height (h) and radius (r) of the powder cone formed.
-
Calculate the angle of repose using the formula: θ = tan⁻¹(h/r).
-
Acceptance Criteria: An angle < 30° indicates excellent flow, while > 40° suggests poor flow.
-
-
Bulk Density (BD) and Tapped Density (TD):
-
Place a known weight of the powder blend into a graduated measuring cylinder.
-
Record the initial volume as the bulk volume. Calculate Bulk Density (BD = weight/bulk volume).
-
Tap the cylinder mechanically for a fixed number of taps (B36270) (e.g., 100) until a constant volume is achieved.
-
Record the final volume as the tapped volume. Calculate Tapped Density (TD = weight/tapped volume).
-
-
Compressibility Index (Carr's Index) and Hausner's Ratio:
-
Using the BD and TD values, calculate:
-
Carr's Index (%) = [(TD - BD) / TD] × 100
-
Hausner's Ratio = TD / BD
-
-
Acceptance Criteria: Carr's Index of 5-15% and a Hausner's Ratio of 1.00-1.18 indicate good to excellent flowability and compressibility.
-
Post-compression Evaluation of Tablets
The compressed tablets are evaluated for their physicochemical properties.[6][11]
-
Hardness:
-
Measure the crushing strength of at least three tablets from each batch using a Monsanto or Pfizer hardness tester.
-
Record the force required to break the tablet diametrically.
-
-
Friability:
-
Weigh a sample of tablets (usually 20 tablets, W_initial).
-
Place them in a Roche friabilator and rotate at 25 rpm for 4 minutes (100 revolutions).
-
Remove the tablets, de-dust them, and re-weigh (W_final).
-
Calculate the percentage friability: % Friability = [(W_initial - W_final) / W_initial] × 100.
-
Acceptance Criteria: Friability of less than 1% is considered acceptable.
-
-
Weight Variation:
-
Individually weigh 20 tablets from a batch.
-
Calculate the average weight.
-
Compare the individual weights to the average. The percentage deviation should be within pharmacopoeial limits (e.g., ±5% for tablets > 250 mg).
-
-
Drug Content Uniformity:
-
Randomly select 20 tablets, crush them into a fine powder.[3]
-
Accurately weigh a quantity of powder equivalent to the average tablet weight (or a specific amount like 100 mg of the drug).[3]
-
Dissolve the powder in a suitable solvent (e.g., 100 ml of 0.1N HCl).[3]
-
Filter the solution and make appropriate dilutions.
-
Analyze the drug concentration using a validated UV-Vis spectrophotometer at the λmax of Tolperisone HCl (around 260-261 nm).[2][3][6][13]
-
Calculate the drug content.
-
In-Vitro Buoyancy Study
This test determines the floating characteristics of the tablets.[2][4][7]
-
Place one tablet in a beaker containing 900 mL of 0.1N HCl (pH 1.2), maintained at 37 ± 0.5°C.[6][7]
-
The dissolution medium should be agitated by a paddle (USP Type II apparatus) at 50 or 100 rpm.[4][7]
-
Record the Floating Lag Time (FLT): the time taken for the tablet to rise to the surface of the medium.[4][7]
-
Record the Total Floating Time (TFT): the total duration for which the tablet remains buoyant on the surface.[4][7]
-
Acceptance Criteria: A short FLT (ideally < 2 minutes) and a TFT of over 12-24 hours are desirable.[9]
In-Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the matrix tablet.[6][7]
-
Perform the test using a USP Type II (paddle) dissolution apparatus.
-
Use 900 mL of 0.1N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C.[6]
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).[6]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the samples and analyze for Tolperisone HCl content using a UV-Vis spectrophotometer at ~261 nm.[2]
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the formulation and evaluation of Tolperisone HCl floating matrix tablets.
Caption: Workflow for Tolperisone HCl Floating Tablet Development.
In-Vitro Evaluation Logic
This diagram outlines the logical progression of the key in-vitro evaluation steps.
Caption: Decision logic for in-vitro evaluation of floating tablets.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpas.com [jmpas.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jmpas.com [jmpas.com]
- 5. Formulation and in- vitro evaluation of tolperisone hcl buoyant tablet [wisdomlib.org]
- 6. ijcrt.org [ijcrt.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. FORMULATION & IN VITRO EVALUATION OF FLOATING TABLET OF TOLPERISONE HCl | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
Determining the Bioavailability of Tolperisone Hydrochloride Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the bioavailability of Tolperisone (B1682978) hydrochloride formulations. Tolperisone is a centrally acting muscle relaxant, and understanding its bioavailability is crucial for the development of effective and safe pharmaceutical products. These guidelines cover both in vivo pharmacokinetic studies and in vitro dissolution testing, offering a comprehensive approach to assessing drug performance.
Introduction
Tolperisone hydrochloride is characterized by its rapid absorption and extensive first-pass metabolism, leading to low oral bioavailability of approximately 20%.[1][2] Significant interindividual variation in its pharmacokinetics has been observed, making robust bioavailability assessment essential.[3][4][5] Furthermore, the bioavailability of Tolperisone is significantly increased by food, a critical factor to consider in study design.[6][7]
The following sections detail the methodologies for conducting bioavailability and bioequivalence studies for this compound formulations, including comprehensive protocols for in vivo and in vitro assessments.
In Vivo Bioavailability/Bioequivalence Studies
In vivo studies in healthy human volunteers are the gold standard for determining the bioavailability and establishing the bioequivalence of a test formulation against a reference product.
Experimental Protocol: In Vivo Pharmacokinetic Study
1. Study Design: A randomized, single-dose, two-treatment, two-period, two-sequence crossover design is recommended. Studies should be conducted under both fasting and fed conditions due to the significant food effect on Tolperisone bioavailability.[6][7] A washout period of at least 7 days should be maintained between the two periods.
2. Study Population: Healthy adult male and/or female volunteers (typically 18-45 years old) who have provided written informed consent are enrolled. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
3. Dosing and Administration: A single oral dose of the this compound test and reference formulations (e.g., 150 mg tablets) is administered with a specified volume of water (e.g., 240 mL).
-
Fasting Study: Subjects fast for at least 10 hours overnight before drug administration and for at least 4 hours post-dose.
-
Fed Study: Following an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast 30 minutes before drug administration.
4. Blood Sample Collection: Venous blood samples (e.g., 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specific time points post-dose. Recommended time points include: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours after dosing.
5. Sample Processing and Storage: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection. The plasma samples are then stored frozen at -20°C or -70°C until bioanalysis.
6. Bioanalytical Method: The concentration of Tolperisone in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS/MS) detection.[3][8][9]
-
Sample Preparation: Protein precipitation is a common method for extracting Tolperisone from plasma.[9] Acetonitrile (B52724) is often used as the precipitating agent.[9] An internal standard (e.g., Eperisone hydrochloride) should be used.[9]
-
Chromatographic Conditions:
7. Pharmacokinetic and Statistical Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both test and reference products:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t1/2)
The data for Cmax, AUC0-t, and AUC0-∞ are log-transformed and analyzed using an Analysis of Variance (ANOVA). Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product for these parameters fall within the acceptance range of 80.00% to 125.00%. Given that Tolperisone is a highly variable drug, the acceptance range for Cmax may be widened if appropriate justification is provided.[6][7]
Data Presentation: Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] | Not Applicable |
| AUC0-t (ng·h/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| AUC0-∞ (ng·h/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| t1/2 (h) | [Insert Data] | [Insert Data] | Not Applicable |
Caption: Summary of pharmacokinetic parameters for test and reference this compound formulations.
In Vitro Dissolution Testing
In vitro dissolution testing is a critical quality control tool and can be used to assess batch-to-batch consistency and, in some cases, may be correlated with in vivo bioavailability.
Experimental Protocol: In Vitro Dissolution Study
1. Dissolution Apparatus and Parameters:
-
Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) can be used.[10]
-
Dissolution Medium: For immediate-release formulations, 900 mL of 0.1 N HCl is a commonly used medium to simulate gastric fluid.[10][11] For sustained-release formulations, a two-stage dissolution in 0.1 N HCl for the first 2 hours, followed by a phosphate (B84403) buffer (pH 6.8), can be employed.[12]
-
Temperature: The medium should be maintained at 37 ± 0.5°C.
-
Rotation Speed: A paddle speed of 50-100 rpm or a basket speed of 75 rpm is typically used.[11][12]
2. Sampling: Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes for immediate-release formulations). The volume of the withdrawn sample should be replaced with fresh dissolution medium to maintain a constant volume.
3. Sample Analysis: The concentration of this compound in the collected samples is determined by a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of approximately 261 nm.[12]
4. Data Analysis: The cumulative percentage of drug dissolved is calculated for each time point. The dissolution profiles of the test and reference formulations are compared using the similarity factor (f2) and the difference factor (f1).
-
An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.
-
An f1 value between 0 and 15 indicates similarity between the two profiles.
Data Presentation: Comparative Dissolution Profile
| Time (minutes) | Test Formulation (% Dissolved ± SD) | Reference Formulation (% Dissolved ± SD) |
| 5 | [Insert Data] | [Insert Data] |
| 10 | [Insert Data] | [Insert Data] |
| 15 | [Insert Data] | [Insert Data] |
| 20 | [Insert Data] | [Insert Data] |
| 30 | [Insert Data] | [Insert Data] |
| 45 | [Insert Data] | [Insert Data] |
| 60 | [Insert Data] | [Insert Data] |
Caption: Comparative in vitro dissolution profiles of test and reference this compound formulations.
Visualizations
Caption: General workflow for a Tolperisone bioavailability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of tolperisone: a muscle relaxant and its analysis methods. [wisdomlib.org]
- 3. pure.skku.edu [pure.skku.edu]
- 4. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. HPLC method for this compound in human plasma. [wisdomlib.org]
- 9. wjpr.net [wjpr.net]
- 10. ijipls.co.in [ijipls.co.in]
- 11. ijprajournal.com [ijprajournal.com]
- 12. ijper.org [ijper.org]
Application Notes and Protocols for Inducing and Measuring Painful Reflex Muscle Spasms in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the induction and measurement of painful reflex muscle spasms in animal models, a critical component in the study of pain pathophysiology and the development of novel analgesic and muscle relaxant therapies. The following sections detail established methodologies, quantitative data for comparative analysis, and visualizations of the underlying biological processes and experimental procedures.
I. Introduction
Animal models of painful reflex muscle spasms are indispensable tools for investigating the complex interplay between nociception and motor control. These models allow for the controlled study of the efficacy of therapeutic interventions aimed at alleviating muscle pain and associated spasms. The protocols outlined below describe two primary methods for inducing painful reflex muscle spasms: electrical stimulation of afferent nerve fibers and chemical induction using a glycine (B1666218) receptor antagonist. Furthermore, methods for the quantitative assessment of these spasms and associated pain behaviors are presented.
II. Experimental Protocols
A. Induction of Painful Reflex Muscle Spasms
Two primary methods are detailed below for the induction of painful reflex muscle spasms in rodent models.
1. Protocol for Electrical Induction of Painful Muscle Spasms
This protocol describes the induction of muscle spasms through the electrical stimulation of sensory nerve fibers, which in turn evokes a polysynaptic reflex response in the spinal cord, leading to muscle contraction.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., Isoflurane)
-
Stimulator and isolation unit (e.g., A.M.P.I. Master-9 and Iso-Flex)
-
Bipolar stimulating electrodes (e.g., silver wire or needle electrodes)
-
Electromyography (EMG) recording system
-
Data acquisition and analysis software
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (4-5% for induction, 2% for maintenance). Ensure a stable level of anesthesia throughout the procedure by monitoring physiological signs.
-
Shave the fur over the hindlimb to expose the skin for electrode placement.
-
To stimulate the sciatic nerve, make a small incision in the skin of the thigh to expose the nerve. Place the bipolar stimulating electrodes around the sciatic nerve.
-
To stimulate afferent fibers within the muscle, insert needle electrodes into the target muscle (e.g., gastrocnemius).
-
Set the stimulation parameters. A typical starting point for inducing a nociceptive reflex is a train of high-frequency pulses. For example, use a frequency of 100 Hz with a pulse width of 0.5 ms. The train duration can be 100 ms, repeated every 2 seconds. The current intensity should be gradually increased until a visible muscle twitch and a robust EMG response are observed, typically in the range of 0.4-3.0 mA.[1] It is crucial to use a current that is suprathreshold for activating Aδ and C fibers to elicit a pain reflex.
-
Record the evoked muscle spasms using an EMG system. Insert recording electrodes into the belly of the target muscle.
-
Vary stimulation parameters (frequency, intensity, duration) to characterize the stimulus-response relationship.
2. Protocol for Chemical Induction of Painful Muscle Spasms (Strychnine Model)
This protocol utilizes strychnine (B123637), a competitive antagonist of the inhibitory neurotransmitter glycine at postsynaptic spinal cord receptors, to induce widespread muscle spasms and convulsions.[2][3] This disinhibition of motor neurons leads to hyperexcitability and spontaneous, painful muscle contractions.[2][3]
Materials:
-
Male mice (e.g., Swiss albino) or rats
-
Strychnine hydrochloride solution (dissolved in normal saline)
-
Injection supplies (syringes, needles)
-
Observation chamber
-
Video recording equipment (optional)
-
EMG recording system (optional)
Procedure:
-
Prepare a fresh solution of strychnine hydrochloride in sterile normal saline. A typical dose for inducing convulsions in mice is 2 mg/kg, administered intraperitoneally (i.p.).[4]
-
Weigh the animal to ensure accurate dosing.
-
Administer the strychnine solution via i.p. injection.
-
Immediately place the animal in an observation chamber.
-
Observe and record the following behavioral endpoints for at least one hour:
-
Latency to the first convulsion.
-
Frequency and duration of tonic-clonic seizures.
-
Presence of opisthotonus (arching of the back).
-
Mortality rate within a specified timeframe (e.g., 24 hours).[4]
-
-
For more detailed analysis, EMG activity can be recorded from limb muscles to quantify the intensity and duration of the muscle spasms.
B. Measurement of Painful Reflex Muscle Spasms
1. Electromyography (EMG)
EMG is a direct measure of muscle electrical activity and is a primary tool for quantifying muscle spasms.
Procedure:
-
Insert fine-wire or needle EMG electrodes into the muscle of interest (e.g., gastrocnemius, tibialis anterior).
-
Record the EMG signals during baseline (rest) and following the induction of spasms.
-
Analyze the EMG data for the following parameters:
-
Root Mean Square (RMS): An indicator of the overall signal amplitude and muscle activity.
-
Frequency of EMG bursts: The number of spasm episodes per unit of time.
-
Duration of EMG bursts: The length of each spasm event.
-
Integrated EMG: The total muscle activity over a given period.
-
-
EMG magnitudes over 0.1 mV in response to a stimulus in neuropathic rats have been correlated with a pain response, distinguishing it from a passive withdrawal.[5]
2. Behavioral Assessment of Pain
Observing changes in an animal's behavior is crucial for assessing the pain component of the muscle spasms.
Methods:
-
Withdrawal Threshold: Measure the stimulus intensity (e.g., mechanical force using von Frey filaments, thermal stimulus) required to elicit a withdrawal reflex of the affected limb. A lower threshold indicates hyperalgesia.
-
Guarding Behavior: Observe for spontaneous guarding or favoring of the affected limb.
-
Vocalization: Record audible or ultrasonic vocalizations as an indicator of distress and pain.
-
Facial Grimace Scale: Use validated grimace scales (e.g., Rat Grimace Scale) to assess pain based on changes in facial expression.[6]
-
Avoidance Behavior: Test for the avoidance of noxious stimuli or physical activity.[7]
III. Data Presentation
The following tables summarize quantitative data from representative studies to provide a baseline for experimental design and comparison.
Table 1: Parameters for Electrical Induction of Muscle Responses
| Parameter | Value | Animal Model | Target | Reference |
| Frequency | 20-120 Hz | Rat | Prelimbic Prefrontal Cortex | [8] |
| 100 Hz | Rat | ST36 Acupoint | [1] | |
| Pulse Width | 0.5 ms | Rat | ST36 Acupoint | [1] |
| 200 µs | Rat | Dorsal Root Ganglion | [9] | |
| Current Intensity | 0.4-3.0 mA | Rat | ST36 Acupoint | [1] |
| 80% of motor threshold | Rat | Dorsal Root Ganglion | [10] | |
| Train Duration | 0.1 s ON, 0.4 s OFF | Rat | ST36 Acupoint | [1] |
Table 2: Parameters and Outcomes for Chemical Induction of Convulsions
| Agent | Dose | Route | Animal Model | Key Outcomes | Reference |
| Strychnine | 2 mg/kg | i.p. | Mouse | Latency to convulsion, frequency and duration of seizures, mortality | [4] |
Table 3: Quantitative Measurement of Muscle Spasms and Pain
| Measurement Technique | Parameter | Typical Values in Spasm Model | Control Values | Animal Model | Reference |
| EMG | Magnitude of withdrawal response | > 0.1 mV | < 0.1 mV | Rat (neuropathic pain) | [5] |
| EMG activity increase | Transient increase | Baseline | Rat (masticatory muscles) | [11] | |
| Behavioral | Mechanical Withdrawal Threshold | Decreased | Normal | Rodent | - |
| Vocalization | Increased frequency | Minimal | Rodent | - |
IV. Visualization of Pathways and Workflows
Signaling Pathway of Painful Reflex Muscle Spasm
The following diagram illustrates the neural pathway from the initial noxious stimulus to the generation of a reflex muscle spasm.
Caption: Nociceptive pathway leading to reflex muscle spasm.
Experimental Workflow for Induction and Measurement
The following diagram outlines the general workflow for an experiment involving the induction and measurement of painful reflex muscle spasms.
Caption: General experimental workflow.
References
- 1. Comparisons of different electrical stimulation modalities for treating visceral pain in a rodent model of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiepileptic Effect of Neuroaid® on Strychnine-Induced Convulsions in Mice | MDPI [mdpi.com]
- 5. An electrophysiological method for quantifying neuropathic pain behaviors in rats: measurement of hindlimb withdrawal EMG magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of avoidance behaviors in mouse models of muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frequency Dependent Electrical Stimulation of PFC and ACC for Acute Pain Treatment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dorsal root ganglion stimulation of injured sensory neurons in rats rapidly eliminates their spontaneous activity and relieves spontaneous pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dorsal Root Ganglion Stimulation Alleviates Pain-related Behaviors in Rats with Nerve Injury and Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of experimental muscle pain on electromyographic activity of masticatory muscles in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Tolperisone Hydrochloride in Studying the MAPK/ERK Signaling Cascade
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tolperisone hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades to treat muscle spasticity and related pain.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which in turn stabilizes neuronal membranes and inhibits spinal reflex activity.[1][2][3] Recent research has uncovered a novel application for this compound in the study of cellular signaling, specifically its modulatory effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade.[4][5]
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. A 2024 study has demonstrated that this compound can downregulate the p38 MAPK and ERK1/2 signaling cascade, suggesting its potential as a tool to investigate the role of this pathway in various pathological conditions.[4]
These application notes provide a summary of the current understanding of Tolperisone's effects on the MAPK/ERK pathway and offer detailed protocols for its use in relevant experimental models.
Data Presentation
Table 1: Effect of this compound on MAPK/ERK Signaling Pathway Components
| Parameter | Model System | Treatment Group | Control Group | Fold Change/Effect | Reference |
| Phospho-p38 MAPK Protein Expression | Rotenone-induced Parkinson's Disease Mouse Model | Tolperisone-treated | Rotenone-only | 1.00 fold | [4] |
| Phospho-ERK1/2 Protein Expression | Rotenone-induced Parkinson's Disease Mouse Model | Tolperisone-treated | Rotenone-only | 1.02 fold | [4] |
| MMP-9 Concentration | Rotenone-induced Parkinson's Disease Mouse Model | Tolperisone-treated (1.94 ± 0.10 ng/mL) | Rotenone-only (2.76 ± 0.10 ng/mL) | Reduction | [4] |
| Neuron Count (Substantia Nigra) | Rotenone-induced Parkinson's Disease Mouse Model | Tolperisone-treated (117.0 ± 4.46/mm²) | Rotenone-only (89.0 ± 4.78/mm²) | Restoration | [4] |
Note: The fold changes for phospho-p38 MAPK and phospho-ERK1/2 in the Tolperisone-treated group are presented relative to the control group in the cited study, which was normalized to 1.00. The data indicates a reduction from an elevated state in the disease model.
Experimental Protocols
Protocol 1: In Vivo Murine Model of Parkinson's Disease to Study Tolperisone's Effect on MAPK/ERK Signaling
This protocol is adapted from the methodology described in the study by Zaman et al. (2024).[4][5]
Objective: To investigate the in vivo effect of this compound on the downregulation of p38 MAPK and ERK1/2 phosphorylation in a rotenone-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Rotenone (B1679576) (Sigma-Aldrich)
-
This compound (Selleck Chemicals)[7]
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-ERK1/2, anti-ERK1/2, anti-MMP-9, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
-
Immunohistochemistry reagents and equipment
Procedure:
-
Animal Model Induction:
-
Induce Parkinson's disease-like pathology by administering rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 28 days).
-
Include a control group receiving vehicle only.
-
-
This compound Administration:
-
Following the induction period, treat a cohort of rotenone-induced mice with this compound (e.g., 10 mg/kg, orally) daily for a defined treatment period (e.g., 14 days).
-
A control group of rotenone-induced mice should receive the vehicle.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and harvest brain tissue (specifically the substantia nigra and striatum).
-
For Western blot analysis, homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
For immunohistochemistry, fix the brain tissue in 4% paraformaldehyde and prepare cryosections.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the tissue lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38 MAPK, p38 MAPK, phospho-ERK1/2, ERK1/2, and MMP-9 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on the brain sections using antibodies against neuronal markers (e.g., NeuN) to assess neuronal survival.
-
Quantify the number of positive cells in the substantia nigra.
-
Expected Results: Treatment with this compound is expected to reduce the levels of phosphorylated p38 MAPK and ERK1/2 in the brain tissue of rotenone-treated mice.[4] A decrease in MMP-9 expression and a restoration of neuron count in the substantia nigra are also anticipated.[4]
Protocol 2: In Vitro Cell-Based Assay to Assess Direct Effects of Tolperisone on MAPK/ERK Phosphorylation
Objective: To determine the direct effect of this compound on the phosphorylation of ERK1/2 in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (Selleck Chemicals)[7]
-
A known activator of the MAPK/ERK pathway (e.g., Phorbol 12-myristate 13-acetate - PMA, or a specific growth factor)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Plating:
-
Culture the neuronal cells according to standard protocols.
-
Plate the cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 1-2 hours).
-
Include a vehicle-treated control group.
-
-
MAPK/ERK Pathway Activation:
-
Following pre-treatment, stimulate the cells with a known MAPK/ERK activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes).
-
Include a control group that is not stimulated.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1 to detect and quantify the levels of phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 levels to total ERK1/2.
-
Expected Results: If this compound has a direct inhibitory effect on the MAPK/ERK pathway, a dose-dependent decrease in the activator-induced phosphorylation of ERK1/2 would be observed.
Visualizations
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 7. selleckchem.com [selleckchem.com]
Application of mass spectrometry for identifying Tolperisone metabolites.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant utilized for treating increased muscle tone associated with neurological diseases. Understanding the metabolic fate of Tolperisone is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and ensuring its safety and efficacy. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the identification and characterization of drug metabolites. This document provides a comprehensive overview of the application of mass spectrometry for identifying Tolperisone metabolites, including detailed protocols and data presentation.
Metabolic Pathways of Tolperisone
In vitro studies using human liver microsomes (HLM) have been instrumental in elucidating the metabolic pathways of Tolperisone. The primary routes of biotransformation involve oxidation and reduction reactions. Liquid chromatography-mass spectrometry (LC-MS) analysis has revealed that the main metabolic pathway is methyl-hydroxylation, leading to the formation of a key metabolite with a mass-to-charge ratio (m/z) of 261, often designated as M1.[1][2]
Further metabolism involves the carbonyl reduction of both the parent compound and the hydroxylated metabolite. This results in the formation of metabolites with m/z values of 247 (carbonyl-reduced Tolperisone) and 263 (carbonyl-reduced M1).[1][2]
The biotransformation of Tolperisone is primarily mediated by the cytochrome P450 (CYP) enzyme system. The prominent enzyme responsible for Tolperisone metabolism is CYP2D6.[1][2] To a lesser extent, CYP2C19, CYP2B6, and CYP1A2 also contribute to its metabolism.[1] The formation of hydroxymethyl-tolperisone is specifically mediated by CYP2D6, CYP2C19, and CYP1A2.[1]
Analytical Strategy for Metabolite Identification
A typical workflow for the identification of Tolperisone metabolites using LC-MS/MS involves several key steps:
-
In Vitro Incubation: Tolperisone is incubated with a metabolically active system, such as human liver microsomes or hepatocytes, to generate metabolites.
-
Sample Preparation: The incubation mixture is subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances and enrich the metabolites.
-
LC Separation: The extracted sample is injected into a liquid chromatography system, where the parent drug and its metabolites are separated based on their physicochemical properties. Reversed-phase chromatography with C18 or C8 columns is commonly employed.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer for detection and structural elucidation. High-resolution mass spectrometry (HRMS) is often used for accurate mass measurements to determine the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, tandem mass spectrometry is performed. The protonated or deprotonated molecules of the potential metabolites are isolated and fragmented, and the resulting fragmentation patterns are analyzed to elucidate the structure of the metabolites.
Data Presentation
Table 1: Identified Metabolites of Tolperisone in In Vitro Studies
| Metabolite ID | Proposed Biotransformation | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Structure |
| M1 | Methyl-hydroxylation | 261 | Data not available in literature | Hydroxymethyl-tolperisone |
| M2 | Carbonyl reduction | 247 | Data not available in literature | Carbonyl-reduced Tolperisone |
| M3 | Carbonyl reduction of M1 | 263 | Data not available in literature | Carbonyl-reduced Hydroxymethyl-tolperisone |
Note: While the precursor ions for the major metabolites have been identified, detailed fragmentation data is not extensively available in the public literature. The key fragment ions would need to be determined experimentally through MS/MS analysis.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Tolperisone in Human Liver Microsomes
Objective: To generate metabolites of Tolperisone using human liver microsomes for subsequent LC-MS/MS analysis.
Materials:
-
Tolperisone
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of Tolperisone in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)
-
Tolperisone (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes). A time-course study can be performed to monitor the rate of metabolism.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for the Identification of Tolperisone Metabolites
Objective: To separate and identify Tolperisone and its metabolites from the in vitro incubation sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase column, such as a C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300-350°C.
-
Gas Flow: 8-12 L/min.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform a full scan experiment to detect all potential metabolites. Subsequently, perform data-dependent MS/MS experiments to acquire fragmentation spectra for the ions of interest.
Visualizations
Caption: Experimental workflow for Tolperisone metabolite identification.
Caption: Proposed metabolic pathway of Tolperisone.
References
Application Notes and Protocols for In-Vivo Administration of Tolperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and standardized protocols for the preparation and administration of Tolperisone (B1682978) hydrochloride in pre-clinical in-vivo research settings. Adherence to these protocols will ensure consistency and reproducibility in studies investigating the pharmacokinetics, pharmacodynamics, and efficacy of this centrally acting muscle relaxant.
Overview and Mechanism of Action
Tolperisone hydrochloride is a piperidine (B6355638) derivative that functions as a centrally acting muscle relaxant.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels.[1] This inhibition of ion influx leads to a stabilization of neuronal membranes and a reduction in the transmission of nerve impulses, particularly within the spinal cord and brainstem.[1] The outcome is a dose-dependent muscle relaxation and suppression of polysynaptic spinal reflexes.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Physicochemical Properties and Solubility
This compound is a white, crystalline solid.[3] Understanding its solubility in various solvents is critical for the preparation of appropriate dosing solutions for in-vivo studies.
| Solvent/Vehicle | Solubility | Reference |
| Water | >20 mg/mL, 51 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3] |
| Ethanol | ~20 mg/mL, 52 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL, 55 mg/mL, 56 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~2 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [5] |
Recommended Vehicles for In-Vivo Administration
The choice of vehicle is dependent on the intended route of administration and the required concentration of this compound.
| Route of Administration | Recommended Vehicle(s) | Notes |
| Oral (p.o.) | Purified Water, Saline | Tolperisone HCl has good water solubility, making aqueous vehicles ideal for oral gavage. |
| Intravenous (i.v.) | Isotonic Saline | For direct injection into the bloodstream, isotonic saline is the preferred vehicle to ensure biocompatibility. |
| Intraperitoneal (i.p.) | Isotonic Saline | Saline is a suitable vehicle for intraperitoneal injections. |
| Subcutaneous (s.c.) | Isotonic Saline, Purified Water | Given its aqueous solubility, saline or water can be used for subcutaneous administration. |
Important Consideration: Aqueous solutions of this compound should be prepared fresh for each experiment and should not be stored for more than one day to ensure stability and prevent degradation.[3]
Experimental Protocols
The following are detailed protocols for the preparation of this compound solutions for various routes of administration in rodent models.
Preparation of Dosing Solution for Oral Gavage (p.o.)
This protocol describes the preparation of a 10 mg/mL solution of this compound in purified water.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Calculate the required amount: Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Weigh Tolperisone HCl: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add approximately 80% of the final volume of purified water.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved. Gentle warming may be used to aid dissolution if necessary, but the solution should be cooled to room temperature before final volume adjustment.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add purified water to the volumetric mark.
-
Verification (Optional): The pH of a Tolperisone HCl solution is typically between 4.5 and 5.5.[4] A pH meter can be used to verify this.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage at the predetermined dose.
Preparation of Dosing Solution for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection
This protocol outlines the preparation of a 5 mg/mL solution of this compound in isotonic saline.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Calibrated analytical balance
-
Sterile volumetric flask or conical tube
-
Vortex mixer or magnetic stirrer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final injectable solution.
-
Weigh Tolperisone HCl: Accurately weigh the required amount of this compound powder.
-
Dissolution:
-
Transfer the powder to a sterile volumetric flask or conical tube.
-
Add approximately 80% of the final volume of sterile isotonic saline.
-
Mix using a vortex mixer or a magnetic stirrer until the powder is completely dissolved.
-
-
Final Volume Adjustment: Add sterile isotonic saline to reach the final desired volume.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is crucial for removing any potential microbial contamination.
-
Administration: The sterile solution is now ready for intravenous or intraperitoneal injection.
Experimental Workflow for In-Vivo Studies
Caption: General experimental workflow for in-vivo studies.
In-Vivo Dosage Recommendations from Preclinical Studies
The following table summarizes dosages of this compound that have been used in various animal studies. The optimal dose can vary based on the animal model, strain, and experimental endpoint.
| Species | Route of Administration | Dosage Range | Study Focus | Reference |
| Mice | Subcutaneous (s.c.) | ~50 mg/kg (ED50) | Neuropharmacology | [6] |
| Mice | Oral Gavage (p.o.) | 3, 10, and 30 mg/kg/day | 26-week toxicity study | [7] |
| Rats | Intravenous (i.v.) | 5 - 10 mg/kg | Muscle relaxation | [6] |
| Rats | Intraduodenal (i.d.) | 50 - 100 mg/kg | Muscle relaxation | [6] |
| Rats | Oral Gavage (p.o.) | 4, 16, and 60 mg/kg/day | 13-week toxicity study | [7] |
| Rats | Oral Gavage (p.o.) | 25, 50, and 100 mg/kg | Neuropathic pain | [1][8] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound powder.
-
Hazard: This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes or skin. Wash thoroughly after handling.[3]
-
Storage: this compound as a crystalline solid is stable for at least 4 years when stored at 4°C.[3]
These application notes and protocols are intended to serve as a comprehensive guide for the preparation of this compound for in-vivo research. Researchers should adapt these protocols as necessary to meet the specific requirements of their experimental designs.
References
- 1. mdpi.com [mdpi.com]
- 2. alkemlabs.com [alkemlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Sodium Channel | TargetMol [targetmol.com]
- 6. [Neuropharmacological studies on this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental design for clinical studies on Tolperisone in musculoskeletal disorders.
Application Notes and Protocols: Tolperisone for Musculoskeletal Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tolperisone is a centrally acting skeletal muscle relaxant used for treating increased muscle tone and painful muscle spasms associated with musculoskeletal disorders.[1][2] Having been in clinical use since the 1960s in various parts of the world, it is now under investigation in the United States as a non-opioid treatment for acute, painful muscle spasms.[1][2][3] A key distinguishing feature of Tolperisone is its mechanism of action, which provides effective muscle relaxation and analgesia without the significant sedative or cognitive side effects commonly associated with other centrally acting muscle relaxants.[2][4][5] This makes it a promising therapeutic agent for patients who need to maintain normal daily activities.
These application notes provide a detailed overview of the experimental design and protocols for conducting Phase II and Phase III clinical studies on Tolperisone for acute musculoskeletal back pain, based on recent clinical trials.
Mechanism of Action
Tolperisone exerts its effects primarily on the central nervous system.[6] Its multifaceted mechanism involves the blockade of voltage-gated sodium and calcium channels, which in turn inhibits both mono- and polysynaptic reflex pathways in the spinal cord and brainstem.[1][4][6] This action dampens the abnormal nerve impulses that lead to muscle spasms and pain.[6] Unlike other centrally acting skeletal muscle relaxants, Tolperisone does not have significant off-target CNS effects, which is why it is not associated with somnolence or cognitive impairment.[2][4]
Caption: Tolperisone's proposed mechanism of action in reducing muscle spasm and pain.
Clinical Development Overview
Recent clinical development in the U.S. has focused on establishing the efficacy and safety of Tolperisone for acute muscle spasms of the back. Key studies include the Phase II STAR study (NCT03802565) and the Phase III RESUME-1 study (NCT04671082).[4][5][7] These trials were designed as double-blind, randomized, placebo-controlled studies to evaluate different doses of Tolperisone administered three times daily (TID) over a 14-day period.[4][8]
Data Presentation: Summary of Phase II & III Study Designs
The quantitative data from these studies provide a framework for designing future trials.
Table 1: Key Parameters of Tolperisone Clinical Trials for Acute Back Pain
| Parameter | Phase II (STAR Study)[3][5] | Phase III (RESUME-1 Study)[4][9] |
|---|---|---|
| ClinicalTrials.gov ID | NCT03802565 | NCT04671082 |
| Study Design | Double-blind, randomized, placebo-controlled, parallel-group, dose-ranging | Double-blind, randomized, placebo-controlled, parallel-group |
| Patient Population | 415 subjects with back pain due to acute muscle spasm | 1000 subjects with back pain due to acute muscle spasm |
| Treatment Arms | Tolperisone 50, 100, 150, 200 mg TID; Placebo TID | Tolperisone 50, 100, 200 mg TID; Placebo TID |
| Treatment Duration | 14 days | 14 days |
| Primary Efficacy Endpoint | Subject-rated pain "right now" on a Numeric Rating Scale (NRS) on Day 14 | Subject-rated pain "right now" on a Numeric Rating Scale (NRS) on Day 14 |
Table 2: Efficacy of Tolperisone in Phase II STAR Study (Day 14 Primary Endpoint) [5]
| Treatment Group (TID) | Mean Change from Baseline in NRS Pain Score | p-value vs. Placebo |
|---|---|---|
| Placebo (n=78) | -3.5 | - |
| Tolperisone 50 mg (n≈67) | -4.2 | Not specified |
| Tolperisone 100 mg (n≈67) | -4.0 | Not specified |
| Tolperisone 150 mg (n≈67) | -3.7 | Not specified |
| Tolperisone 200 mg (n≈67) | -4.4 | 0.0040 |
Table 3: Common Adverse Events (AEs) in Phase II STAR Study [5]
| Adverse Event | Tolperisone (All Doses, n=337) | Placebo (n=78) |
|---|---|---|
| Any AE | 18.1% | 14.1% |
| Headache | 7.1% | 3.8% |
| Diarrhea | 2.4% | 0.0% |
| Somnolence | 1.2% | 2.6% |
| Study Discontinuation due to AEs | 1.5% | 1.3% |
Experimental Protocols: Phase III Clinical Study
This section details a protocol modeled after the RESUME-1 study for evaluating Tolperisone in patients with acute muscle spasms of the back.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Neurana Pharmaceuticals Announces Positive Topline Results from Phase 2 STAR Study of Tolperisone in Acute Muscle Spasms of the Back [prnewswire.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 7. ichgcp.net [ichgcp.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Phase 3 Study of Tolperisone for Muscle Spasms Completes Enrollment - - Practical Neurology [practicalneurology.com]
Troubleshooting & Optimization
Technical Support Center: Analytical Quantification of Tolperisone Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical quantification of Tolperisone hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of this compound.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For Tolperisone HCl, a slightly acidic to neutral pH is often effective. For example, a mobile phase with a pH of 3.0, adjusted with orthophosphoric acid, has been used successfully.[1][2] |
| Column degradation. | Use a new or properly conditioned C18 column. | |
| Sample overload. | Reduce the concentration of the injected sample. | |
| Inadequate separation of Tolperisone from its impurities or degradation products. | Mobile phase composition is not optimal. | Modify the mobile phase composition. A mixture of a buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.[3][4] Experiment with different ratios to achieve better resolution. |
| Incorrect column selection. | A C18 column is generally suitable for the separation of Tolperisone and its related substances.[2][3] | |
| Baseline drift or noise in HPLC chromatogram. | Contaminated mobile phase or column. | Filter and degas the mobile phase. Flush the column with an appropriate solvent. |
| Detector lamp issue. | Check the detector lamp's age and intensity. Replace if necessary. | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase flow rate. | Use a column oven to maintain a constant temperature. Ensure the HPLC pump is delivering a consistent flow rate.[3] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Low recovery during sample preparation. | Incomplete extraction of Tolperisone from the sample matrix. | Optimize the extraction procedure. Sonication can aid in the complete dissolution of the drug.[5] |
| Degradation of the analyte during extraction. | Perform extraction under mild conditions and protect the sample from light and high temperatures if necessary. | |
| UV-Vis spectrophotometric method lacks specificity. | Interference from excipients in the formulation. | Employ a derivative spectrophotometric method to minimize interference from background absorbance.[6][7] |
| Overlapping spectra in simultaneous analysis with another drug. | Use a simultaneous equation method or an absorbance ratio method, selecting appropriate wavelengths where the interference is minimal.[8][9] |
Frequently Asked Questions (FAQs)
Method Development and Validation
Q1: What is a suitable starting point for developing an RP-HPLC method for this compound quantification?
A robust starting point is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a mobile phase consisting of a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 3.0) and acetonitrile.[10] Detection is typically carried out using a UV detector at around 260 nm.[10][11]
Q2: How can I ensure my analytical method is stability-indicating?
To develop a stability-indicating method, you must perform forced degradation studies.[3][12] This involves subjecting this compound to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][3][13] The analytical method must be able to separate the intact drug from any degradation products that are formed.[12]
Q3: What are the typical validation parameters I need to assess for my analytical method according to ICH guidelines?
According to ICH guidelines, the validation of an analytical method for quantifying this compound should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][13]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[1][3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Impurity Profiling
Q4: What are the common process-related impurities found in this compound?
Common process-related impurities can include starting materials, by-products of the synthesis, and positional isomers.[3][15] For instance, impurities such as 1-(4-methylphenyl)propan-1-one (4-MMP) and 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (vinyl ketone) have been identified.[14]
Q5: Under which conditions is this compound most likely to degrade?
Forced degradation studies have shown that this compound is susceptible to degradation under basic (alkali hydrolysis) and oxidative conditions.[3][12][13] Some degradation has also been observed under acidic and neutral hydrolysis conditions.[5][12] It is generally found to be more stable under photolytic and thermal stress.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various validated analytical methods for this compound.
Table 1: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | Hypersil ODS C18 (250 mm x 4.6 mm, 5µm) | Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: 0.035M Triethylamine (pH 3.0) (70:30 v/v)[1] | 0.02 M Ammonium Acetate Buffer: Acetonitrile: Methanol (50:30:20)[4] | Methanol: Phosphate buffer (pH 3.0) (70:30 v/v)[10] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[4] | 0.8 mL/min[10] |
| Detection Wavelength | 290 nm[1] | 210 nm[4] | 260 nm[10] |
| Linearity Range (µg/mL) | 75 - 225[1] | 7.5 - 37.5[4] | 100 - 500[10] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999[10] |
| LOD (µg/mL) | 0.406[1] | - | - |
| LOQ (µg/mL) | 1.232[1] | - | - |
| % Recovery | 99.39[1] | - | 98 - 102[10] |
Table 2: UV-Spectrophotometric Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Purified Water[11] | Distilled Water[6] | Methanol[7] |
| Detection Wavelength (nm) | 260[11] | 260[6] | 256[7] |
| Linearity Range (µg/mL) | 3 - 18[11] | 10 - 50[6] | 3 - 10.5[7] |
| Correlation Coefficient (r²) | 0.999[11] | - | - |
| LOD (µg/mL) | 0.032[11] | - | - |
| LOQ (µg/mL) | 0.096[11] | - | - |
| % Recovery | 99.09 – 101.26[11] | - | 98.78 – 101.45[7] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a method developed for the determination of Tolperisone and its impurities.[3]
-
Chromatographic System:
-
HPLC system with a diode array detector.
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 3 µm particles).
-
Column Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagents:
-
Mobile Phase Buffer: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 8.0 with diethylamine.
-
Mobile Phase: A gradient mixture of the buffer and acetonitrile.
-
Diluent: A suitable solvent to dissolve the sample, compatible with the mobile phase.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the diluent. Further dilute to a working concentration.
-
Sample Solution: Accurately weigh and dissolve the sample (bulk drug or formulation) in the diluent to achieve a known concentration (e.g., 1000 µg/mL).
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug solution with 0.1N HCl at 60°C for 1 hour.[3]
-
Base Hydrolysis: Reflux the drug solution with 0.1N NaOH at 60°C for 45 minutes.[3]
-
Oxidative Degradation: Reflux the drug solution with 8% H₂O₂ at 60°C for 45 minutes.[3]
-
Thermal Degradation: Expose the solid drug to heat at 105°C for 2 hours.[3]
-
Photolytic Degradation: Expose the drug solution to UV light (200 watt-hours) followed by visible light (1.2 million lux).[3]
-
Neutralize the acidic and basic solutions before injection.
-
-
Analysis:
-
Inject the standard, sample, and degraded sample solutions into the HPLC system.
-
Monitor the separation of the main peak from any impurity or degradation product peaks. The resolution between peaks should be greater than 2.0.[3]
-
Protocol 2: UV-Spectrophotometric Method
This protocol is based on a simple UV spectrophotometric method for the quantification of this compound.[11]
-
Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells.
-
-
Reagents:
-
Solvent: Purified water.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of purified water to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in purified water to obtain concentrations in the linear range (e.g., 3 - 18 µg/mL).[11]
-
Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 10 mL of purified water, sonicate to dissolve, and then make up the volume to the mark with purified water.
-
Filter the solution through a 0.45 µm filter.
-
Dilute a known volume of the filtrate to a concentration within the calibration range.[11]
-
-
-
Analysis:
-
Measure the absorbance of the working standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 260 nm, against a solvent blank.[11]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizations
Caption: HPLC analytical workflow for this compound.
Caption: Forced degradation pathways for stability testing.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. jpionline.org [jpionline.org]
- 2. bepls.com [bepls.com]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Indicating RP-HPLC Method Development and Validation for The [ijaresm.com]
- 5. ijraps.in [ijraps.in]
- 6. jchps.com [jchps.com]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. ijpbs.com [ijpbs.com]
- 10. ijpbs.com [ijpbs.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. RP-HPLC METHOD FOR DETERMINATION OF this compound IN TABLET FORMULATION [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. benchchem.com [benchchem.com]
Overcoming solubility issues of Tolperisone hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tolperisone hydrochloride in aqueous solutions.
Troubleshooting Guide
Issue 1: Precipitation or decreased concentration of this compound in neutral or slightly alkaline buffer solutions (e.g., PBS pH 7.2).
Possible Cause: this compound is known to be unstable and degrades in aqueous solutions with a pH of 4 to 7 and above.[1] This degradation can lead to the formation of less soluble degradation products, which may precipitate out of solution, giving the appearance of poor solubility. The primary degradation products are 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP) and piperidine (B6355638).
Solution:
-
pH Adjustment: Maintain the pH of the aqueous solution below 4.5 to ensure the stability of this compound.[1] It is highly soluble and more stable in acidic media.
-
Fresh Preparation: Prepare aqueous solutions of this compound fresh before each experiment and avoid storing them, especially at neutral or alkaline pH. It is not recommended to store aqueous solutions for more than one day.[2]
-
Use of Co-solvents: If the experimental conditions require a pH in the unstable range, consider the use of co-solvents to enhance stability. However, the compatibility and potential effects of the co-solvent on the experiment must be carefully evaluated.
Issue 2: Difficulty dissolving this compound powder in water or buffer.
Possible Cause: While this compound is generally considered freely soluble in water, issues can arise due to insufficient mixing, inappropriate temperature, or reaching the solubility limit at a specific pH and temperature.
Solution:
-
Proper Agitation: Ensure vigorous mixing, such as vortexing or sonication, to facilitate dissolution.
-
Temperature Control: Gently warming the solution may aid in dissolution. However, be cautious as higher temperatures can accelerate degradation, especially in less acidic conditions.
-
pH Optimization: As this compound is more stable and soluble in acidic conditions, preparing the solution in a slightly acidic buffer (pH < 4.5) can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is generally described as freely soluble in water.[3] Specific reported solubility values are:
Q2: How does pH affect the solubility and stability of this compound?
A2: The stability of this compound in aqueous solutions is highly pH-dependent. It is most stable in acidic conditions (pH < 4.5).[1] In neutral to alkaline environments (pH 4-7), it undergoes degradation, which can be mistaken for low solubility due to the precipitation of degradation products.
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day, as it is prone to degradation, especially at neutral or alkaline pH.[2] If storage is necessary, it should be for a short period at low temperatures and in an acidic buffer (pH < 4.5).
Q4: What are the degradation products of this compound in aqueous solutions?
A4: In aqueous solutions at pH 4-7, this compound can break down into 2-methyl-1-(4-methylphenyl)-propanone (4-MMPPO) and piperidine.[1]
Q5: What solvents can be used to prepare stock solutions of this compound?
A5: Besides water, this compound is soluble in several organic solvents. These can be used to prepare concentrated stock solutions that are then diluted into aqueous buffers for experiments. Ensure the final concentration of the organic solvent is low enough to not affect the biological system. Solubilities in common organic solvents are:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | pH | Temperature (°C) | Solubility |
| Water | Not Specified | Not Specified | Freely soluble[3] |
| Water | Not Specified | Not Specified | 1 g in ~1.5 mL[4] |
| PBS | 7.2 | Not Specified | ~10 mg/mL[2] |
| Ethanol | Not Applicable | Not Specified | ~20 mg/mL[2] |
| DMSO | Not Applicable | Not Specified | ~10 mg/mL[2] |
| Dimethylformamide | Not Applicable | Not Specified | ~2 mg/mL[2] |
Table 2: pH-Dependent Stability of this compound
| pH Range | Stability | Remarks |
| < 4.5 | Stable | Recommended for solution preparation and storage.[1] |
| 4.0 - 7.0 | Unstable | Degradation into 4-MMPPO and piperidine occurs.[1] |
| > 7.0 | Unstable | Degradation is expected to be more rapid. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution of this compound
Objective: To prepare a stable aqueous stock solution of this compound.
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl)
-
Purified water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a small amount of purified water in a volumetric flask.
-
Add 0.1 M HCl dropwise while stirring to adjust the pH to approximately 3.0-4.0.
-
Once the powder is completely dissolved, add purified water to the final volume.
-
Verify the final pH with a calibrated pH meter.
-
If necessary, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Store the solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though stability under these conditions should be validated.
Protocol 2: Determination of this compound Concentration by UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in an aqueous solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound standard
-
The same solvent/buffer used to dissolve the sample
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the desired solvent/buffer.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 3 to 18 µg/mL.[5]
-
-
Measurement:
-
Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Sample Analysis:
-
Measure the absorbance of the unknown this compound sample (diluted if necessary to fall within the linear range of the calibration curve).
-
Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Visualizations
Caption: pH-dependent stability of this compound.
References
Stability testing protocols for Tolperisone hydrochloride formulations.
Welcome to the Technical Support Center for the stability testing of Tolperisone (B1682978) Hydrochloride formulations. This resource provides detailed protocols, troubleshooting guidance, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Tolperisone hydrochloride in stability studies.
| Problem | Potential Cause | Suggested Solution |
| No peaks, or very small peaks | 1. Injector issue (e.g., blocked syringe, incorrect sample volume).2. Detector lamp is off or failing.3. Mobile phase flow has stopped (e.g., pump issue, leak).4. Incorrect sample preparation or dilution. | 1. Perform an injector needle wash and prime the system. Manually inject a standard to confirm function.2. Check detector status and lamp life.3. Check for leaks in the system and ensure the pump is delivering the mobile phase at the set pressure.[1]4. Re-prepare the sample and standard solutions, verifying all concentrations and dilutions. |
| Ghost peaks or carryover | 1. Contaminants in the mobile phase.2. Residue from a previous sample analysis remaining in the injector or column.[2]3. Insufficient needle/injector wash cycle. | 1. Use high-purity, freshly prepared solvents for the mobile phase.[2]2. Implement a rigorous column and system cleaning protocol. Run blank injections between samples to check for carryover.[2]3. Optimize the injector wash solvent and increase the wash volume/duration. |
| Baseline drift or noise | 1. Column requires equilibration.2. Temperature fluctuations in the column or detector.[3]3. Mobile phase is not adequately degassed, causing air bubbles.[3]4. Contaminated mobile phase or column.[4] | 1. Equilibrate the column with the mobile phase for at least 10-20 column volumes before starting the analysis.2. Use a column oven and ensure a stable laboratory temperature.3. Degas the mobile phase thoroughly using sonication or vacuum filtration.[3]4. Flush the system with a strong solvent (e.g., isopropanol) and use fresh mobile phase. |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation.2. Fluctuations in pump pressure or flow rate.3. Column temperature is not controlled.4. Column aging or degradation.[2] | 1. Prepare mobile phase accurately and consistently. Ensure the pH is correctly adjusted if using a buffer.[4]2. Check the pump for leaks and perform routine maintenance. Prime the pump to remove air bubbles.3. Use a column thermostat to maintain a constant temperature.4. Use a guard column and replace the analytical column if resolution degrades significantly. |
| Peak tailing | 1. Secondary interactions between the analyte and residual silanols on the column.2. Column overload due to high sample concentration.3. Mismatch between sample solvent and mobile phase.4. Column contamination or void. | 1. Adjust the mobile phase pH. Operating at a lower pH can minimize silanol (B1196071) interactions.[1]2. Dilute the sample to a lower concentration.3. Dissolve the sample in the mobile phase whenever possible.4. Back-flush the column or replace it if necessary. |
HPLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.
Caption: A decision tree for systematic HPLC troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies are performed to establish the stability-indicating nature of an analytical method.[5] As per ICH guidelines, stress testing should include the effects of temperature, humidity, light, acid/base hydrolysis, and oxidation.[6][7] Typical conditions for Tolperisone HCl are:
-
Acid Hydrolysis: 0.1N to 0.5M HCl at 60-70°C for 1-2 hours.[5][6]
-
Base Hydrolysis: 0.1N to 1M NaOH at 60-70°C for 45 minutes to 1 hour.[5][6]
-
Oxidative Degradation: 6% to 8% H₂O₂ at room temperature or 60°C for 45 minutes to 5 hours.[5][6]
-
Photolytic Degradation: Exposure to UV light (200 watt-hours/m²) followed by visible light (1.2 million lux-hours) in a photostability chamber.[6]
-
Neutral Hydrolysis: Refluxing in water at 60-70°C for 3-90 minutes.[5][6]
Q2: How do I select an appropriate HPLC column for Tolperisone HCl analysis?
A2: A C18 stationary phase is the most common and effective choice for separating this compound from its impurities and degradation products.[5][6] Look for a column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size, which provides good resolution and efficiency.[5]
Q3: What is "mass balance" in a stability study and why is it important?
A3: Mass balance is an essential part of forced degradation studies. It is the process of accounting for the amount of the active pharmaceutical ingredient (API) that has degraded by comparing it to the amount of degradation products formed. A good mass balance, typically close to 100%, demonstrates that the analytical method can detect all major degradation products and that no significant amounts are lost or undetected.[6]
Q4: What is the main degradation product of Tolperisone and is it a concern?
A4: Studies have identified 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP) as a primary degradant of Tolperisone.[8] This degradant is of particular interest because it is reactive and may be responsible for hypersensitivity or allergic reactions by forming adducts with proteins.[8] Therefore, a stability-indicating method must be able to effectively separate and quantify MMP.
Q5: According to ICH guidelines, what are the standard long-term stability testing conditions?
A5: For most global markets (Climatic Zones I and II), the standard long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[9][10] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol provides a validated method for the quantitative determination of this compound and its degradation products.
-
Chromatographic System:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) with the pH adjusted to 3.0 using orthophosphoric acid (OPA).[5] Alternatively, a buffer like 0.01 M potassium dihydrogen phosphate (B84403) (pH adjusted to 8.0) and acetonitrile (B52724) can be used in a gradient program.[6]
-
Column Temperature: Ambient or controlled at 30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Tolperisone HCl reference standard (e.g., 1000 µg/mL) in the mobile phase or a suitable diluent. Create working standards by diluting the stock solution to the desired concentration range (e.g., 30-150 µg/mL).[5]
-
Sample Solution (Tablets): Weigh and crush 20 tablets to a fine powder. Transfer an amount of powder equivalent to a target concentration of Tolperisone HCl into a volumetric flask. Add diluent, sonicate for 20-30 minutes to dissolve, and make up the volume. Filter the solution through a 0.45 µm filter before injection.[7]
-
-
Method Validation:
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps for conducting a forced degradation study on a this compound formulation.
Caption: A flowchart of the forced degradation study process.
Data Presentation
Table 1: Summary of Forced Degradation Results for Tolperisone HCl
The following table summarizes typical degradation data observed for this compound under various stress conditions. The ability to separate the main drug from degradation products demonstrates the specificity of the analytical method.[5]
| Stress Condition | Parameters | % Degradation Observed | Comments |
| Acidic | 0.5M HCl, refluxed at 70°C for 2h | ~2.4%[7] | Degradation is observed, with distinct degradant peaks well-resolved from the parent peak. |
| Alkaline | 1M NaOH, refluxed at 70°C for 1h | ~4.8%[7] | Tolperisone shows significant degradation in basic conditions.[6] |
| Oxidative | 6% H₂O₂, kept at RT for 5h | ~1.6%[7] | The drug is susceptible to oxidation.[12][13] |
| Thermal | Dry heat at 105°C for 8h | ~1.8%[7] | Minor degradation occurs under dry heat conditions. |
| Photolytic | ICH Q1B conditions | Stable | Tolperisone is generally reported to be stable under photolytic stress.[12][13] |
| Neutral Hydrolysis | Refluxed in water at 70°C for 3h | Degradation observed | Considerable degradation can occur in neutral aqueous conditions.[6][14] |
Table 2: ICH Stability Storage Conditions
This table outlines the storage conditions for long-term, intermediate, and accelerated stability studies as specified by ICH Q1A(R2) guidelines.[9][10]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. bepls.com [bepls.com]
- 6. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijraps.in [ijraps.in]
- 8. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. RP-HPLC METHOD FOR DETERMINATION OF this compound IN TABLET FORMULATION [ouci.dntb.gov.ua]
Technical Support Center: Tolperisone Hydrochloride Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation products of Tolperisone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation products of this compound often arise from hydrolysis and oxidation. Common impurities and degradation products that have been identified include positional isomers and by-products from synthesis, such as 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (4-MMPPO) and 4-methylpropiophenone.[1] Under alkaline conditions (pH 4-7), this compound can break down into 4-MMPPO and piperidine.[2] One study identified four key process-related impurities and potential degradants, including positional isomers of Tolperisone.[3]
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is particularly susceptible to degradation under several conditions:
-
Alkaline and Neutral Hydrolysis: Significant degradation occurs in basic and even neutral aqueous solutions.[3][4] The degradation process in basic conditions has been shown to follow second-order kinetics.[5]
-
Oxidation: The compound is susceptible to oxidative stress.[3][6][7]
-
Humidity and Temperature: Stability decreases with higher humidity and temperature.[8]
-
Photolysis: While some studies suggest it is relatively stable under photolytic conditions[6][7], protection from light is generally recommended as a precautionary measure during storage.[1]
Q3: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with a C18 column, is the most effective and widely used technique for separating, identifying, and quantifying this compound and its impurities.[1] High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for estimation.[9]
Q4: How can the formation of degradation products be minimized during storage?
A4: To minimize degradation during storage, this compound should be stored in well-closed containers, protected from light, and maintained at a controlled room temperature.[1] For formulated products like tablets, using a moisture-protective film coating can also help reduce degradation.[10]
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the chromatogram during HPLC analysis of a this compound sample.
-
Possible Cause: Degradation of the sample due to inappropriate solvent conditions, temperature, or light exposure during sample preparation or analysis.
-
Troubleshooting Steps:
-
Solvent pH: Ensure the pH of the solvent used for sample preparation and the mobile phase is in a range where this compound is stable (acidic pH < 4.5 is generally preferred).[2]
-
Temperature Control: Maintain samples at a controlled, cool temperature during preparation and in the autosampler to prevent thermal degradation.
-
Light Protection: Prepare samples under reduced light conditions and use amber vials for storage and analysis to prevent photolytic degradation.
-
Fresh Preparation: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 2-8 °C) for a limited time. A study on a combined formulation showed solution stability for up to 48 hours at 3-5 °C and ambient temperature.[11]
-
Issue 2: Assay values for this compound are consistently low in a batch of formulated product.
-
Possible Cause: Degradation of the active pharmaceutical ingredient (API) during the manufacturing process or due to interaction with excipients.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study on the API and the formulation to identify the degradation pathways under various stress conditions (acid, base, oxidation, heat, light).
-
Excipient Compatibility Study: Perform a compatibility study of this compound with the selected excipients to identify any interactions that may accelerate degradation.
-
Process Parameter Optimization: Evaluate the manufacturing process for any steps that might introduce stress, such as high temperatures during drying or high shear during mixing, and optimize these parameters.
-
Formulation Modification: If degradation is significant, consider modifying the formulation. This could involve adding antioxidants to prevent oxidative degradation or using excipients with lower moisture content. For solid dosage forms, film coating with moisture-protective polymers like Eudragit® E100 can be beneficial.[10]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents and Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl, refluxed for 1 hr at 60°C | No significant degradation | [3] |
| 0.5M HCl, refluxed for 2h at 70°C | 2.4% degradation | [9] | |
| Base Hydrolysis | 0.1N NaOH, refluxed for 45 min at 60°C | Significant degradation | [3] |
| 1M NaOH, refluxed for 1h at 70°C | 4.77% degradation | [9] | |
| Oxidative Degradation | 8% H₂O₂, refluxed for 45 min at 60°C | Significant degradation | [3] |
| 6% H₂O₂, 5h at room temperature | 1.6% degradation | [9] | |
| Thermal Degradation | 105°C for 2 hours | No significant degradation | [3] |
| 105°C for 8 hours | 1.8% degradation | [9] | |
| Photolytic Degradation | Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours) | No significant degradation | [3] |
| Neutral Hydrolysis | Water, refluxed for 90 min at 60°C | Significant degradation | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the determination of Tolperisone and its impurities.[3]
-
Chromatographic Conditions:
-
Column: C18 (e.g., InertSustain C18, 250 x 4.6 mm, 3 µm)
-
Mobile Phase:
-
Mobile Phase A: 0.01 M potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 8.0 with diethylamine.
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A suitable gradient program to ensure separation of the main peak from all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound (1000 µg/mL) in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to a working concentration (e.g., 2 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration of 1000 µg/mL of this compound in the diluent.
-
System Suitability Solution: Prepare a solution containing this compound and known impurities at appropriate concentrations to verify the resolution and performance of the chromatographic system.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products.[3]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1000 µg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl and reflux for 1 hour at 60°C.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH and reflux for 45 minutes at 60°C.
-
Oxidative Degradation: Treat the sample solution with 8% H₂O₂ and reflux for 45 minutes at 60°C.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 2 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/m²) followed by visible light (1.2 million lux hours).
-
Neutral Hydrolysis: Reflux the sample solution in water for 90 minutes at 60°C.
-
-
Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for Forced Degradation Study of Tolperisone HCl.
Caption: Logic for Identifying and Minimizing Tolperisone HCl Degradation.
Caption: Simplified Degradation Pathway of Tolperisone HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC METHOD FOR DETERMINATION OF this compound IN TABLET FORMULATION [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Temperature and Humidity on Stability of this compound | Semantic Scholar [semanticscholar.org]
- 9. ijraps.in [ijraps.in]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
Optimization of mobile phase for Tolperisone hydrochloride HPLC analysis.
Technical Support Center: Tolperisone (B1682978) Hydrochloride HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Tolperisone hydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mobile phase and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound analysis?
A good starting point for a reversed-phase HPLC analysis of this compound is a combination of a phosphate (B84403) or citrate (B86180) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2] The pH of the aqueous phase is a critical parameter to control for good peak shape. A common starting ratio is in the range of 70:30 to 45:55 (v/v) of the aqueous phase to the organic phase.[1]
Q2: What is the typical pKa of Tolperisone and how does it influence mobile phase pH selection?
Tolperisone is a basic compound with a pKa value of approximately 9.4.[3][4] To achieve good peak shape and avoid tailing, it is crucial to control the ionization state of the analyte. Operating at a low pH (e.g., pH 2.5-3.5) ensures that the residual silanol (B1196071) groups on the silica-based column are fully protonated and less likely to interact with the basic analyte.[5][6] Alternatively, operating at a high pH (e.g., pH 8.0) can also be effective, where Tolperisone itself may be in a specific ionization state suitable for separation from its impurities.[3][4]
Q3: Which organic modifier is better for Tolperisone analysis: acetonitrile or methanol?
Both acetonitrile and methanol have been successfully used. Acetonitrile often provides better peak shape and lower backpressure.[7] The choice can depend on the specific impurities that need to be separated. It is recommended to test both during method development to determine which provides the optimal separation for your specific sample and column.[2]
Q4: What detection wavelength is recommended for this compound?
A detection wavelength between 254 nm and 271 nm is commonly used for the analysis of this compound.[3][8] A wavelength of 260 nm is frequently cited and provides good sensitivity.[1][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing basic compounds like Tolperisone due to secondary interactions with silanol groups on the HPLC column.[6][10]
Possible Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to a lower range (e.g., 2.5 - 3.5) using an acid like orthophosphoric acid.[5][6] This protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Solution 2: Use a Mobile Phase Additive: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.[11]
-
Solution 3: Use a Modern, End-capped Column: Employ a column with high-purity silica (B1680970) and effective end-capping, or a polar-embedded phase column, which are designed to shield residual silanols and reduce tailing for basic compounds.[12]
-
-
Column Overload:
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[5]
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[5] If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.
-
Issue 2: Poor Resolution Between Tolperisone and Impurities
Achieving adequate separation between the main analyte peak and its potential impurities or degradation products is critical.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Strength:
-
Solution: Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. Decreasing the percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.
-
-
Incorrect Mobile Phase pH:
-
Solution: The ionization state of Tolperisone and its impurities can be manipulated to improve separation. Experiment with different pH values. For instance, a method for separating Tolperisone from four potential impurities used a mobile phase pH of 8.0 to achieve a resolution greater than 2.0 for all compounds.[3]
-
-
Suboptimal Buffer System:
Data & Experimental Protocols
Table 1: Comparison of Reported Mobile Phases for Tolperisone HCl Analysis
| Buffer System | Organic Modifier & Ratio | pH | Column | Flow Rate (mL/min) | Detection (nm) | Reference |
| 0.1M Citric Acid, 0.2M NaH₂PO₄ | Acetonitrile (55%) | 2.5 | Oyster ODS (300x4.6mm, 5µm) | Not Specified | 260 | [7] |
| 0.01M KH₂PO₄ | Acetonitrile (Gradient) | 8.0 | InertSustain C18 (250x4.6mm, 3µm) | 1.0 | 254 | [3][4] |
| Phosphate Buffer | Methanol (70%) | 3.0 | Inertsil C18 (150x4.6mm, 5µm) | 0.8 | 260 | [1] |
| Water | Acetonitrile (60%) | 3.0 | Chromasil C18 (250x4.6mm, 5µm) | 1.0 | 260 | [9] |
| KH₂PO₄ Buffer | Acetonitrile (30%) | 2.6 | Sunsil C18 (250x4.6mm, 5µm) | 1.0 | 263 | |
| KH₂PO₄, Triethylamine | Methanol:Acetonitrile (40:20) | 5.5 | Phenomenex C18 (150x4.6mm, 5µm) | 1.0 | 257 | [2] |
Experimental Protocol: General HPLC Method Development
This protocol provides a general methodology for developing a robust HPLC method for this compound.
-
Preparation of Mobile Phase (Example: Phosphate Buffer pH 3.0 and Acetonitrile)
-
Aqueous Phase: Prepare a 20 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.
-
Organic Phase: Use HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the filtered buffer and acetonitrile in the desired ratio (e.g., 70:30 v/v). Degas the final mobile phase using sonication or vacuum degassing before use.
-
-
Standard Solution Preparation
-
Accurately weigh about 10 mg of Tolperisone HCl reference standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and make up to volume to get a stock solution of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5-60 µg/mL).[9]
-
-
Chromatographic Conditions
-
System Suitability
-
Before sample analysis, inject a standard solution (e.g., 20 µg/mL) five or six times.
-
Calculate the system suitability parameters. The acceptance criteria are typically:
-
-
Analysis and Optimization
-
Inject the prepared standards and samples.
-
If chromatographic issues like poor peak shape or inadequate resolution are observed, refer to the troubleshooting guide above and systematically adjust mobile phase parameters (pH, organic ratio, buffer type) until the desired separation is achieved.
-
References
- 1. ijpbs.com [ijpbs.com]
- 2. Reversed phase-high performance liquid chromatographic method for simultaneous estimation of this compound and etodolac in a combined fixed dose oral formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. tsijournals.com [tsijournals.com]
- 8. ijpbs.com [ijpbs.com]
- 9. jadd.in [jadd.in]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
Reducing interindividual variation in Tolperisone hydrochloride pharmacokinetic studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of Tolperisone (B1682978) hydrochloride. Our aim is to help you understand and mitigate the significant interindividual variation observed in pharmacokinetic studies of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing very high interindividual variability in the Cmax and AUC of Tolperisone in our healthy volunteer study. Is this expected?
A1: Yes, considerable interindividual variation in the pharmacokinetics of Tolperisone hydrochloride is well-documented.[1][2][3] Studies in healthy volunteers have shown very large differences in key pharmacokinetic parameters. For instance, after a single oral dose, the AUC0-∞ has been observed to vary from 125.9 to 1,241.3 ng/ml*h, and the Cmax from 64.2 to 784.9 ng/ml.[1][2] This high variability suggests that the pharmacological effect of oral Tolperisone can differ significantly among individuals, and dosage may need to be personalized.[1][2][3]
Q2: What are the primary factors contributing to the high pharmacokinetic variability of Tolperisone?
A2: The primary factors are:
-
Genetic Polymorphisms: Tolperisone is extensively metabolized by cytochrome P450 enzymes, mainly CYP2D6, and to a lesser extent by CYP2C19 and CYP1A2.[4][5][6][7][8] Genetic variations in these enzymes, particularly CYP2D6, can lead to significant differences in drug metabolism and, consequently, plasma concentrations.[5][6][7][9]
-
Food Effect: The bioavailability of Tolperisone is significantly affected by food. A high-fat meal can increase the bioavailability of orally administered Tolperisone by approximately 100% and the peak plasma concentration by about 45%.[10][11]
-
Smoking: Cigarette smoking can also influence Tolperisone pharmacokinetics. Smokers have been shown to have a 38.5% decrease in AUC0-∞ compared to non-smokers, likely due to the induction of CYP1A2.[4]
Q3: How can we reduce the interindividual variation in our Tolperisone pharmacokinetic studies?
A3: To reduce variability, consider the following strategies in your study design and execution:
-
Genotyping: Genotype study participants for key metabolizing enzymes, particularly CYP2D6 and CYP2C19.[6][7][9] This will allow you to stratify your data and understand the contribution of genetic factors to the observed variability.
-
Standardized Food Intake: Administer Tolperisone under standardized conditions, either consistently fasted or with a standardized meal.[10][12] Given the significant food effect, consistency is crucial for reducing variability.
-
Control for Smoking Status: Record and control for the smoking status of your study participants.[4] You may consider including only non-smokers or stratifying your analysis based on smoking status.
-
Subject Selection: Carefully define inclusion and exclusion criteria to create a more homogenous study population. This could include criteria related to age, sex, and concomitant medications.
Q4: We are designing a bioequivalence study for a generic Tolperisone formulation. What are the key considerations?
A4: For bioequivalence studies of Tolperisone, which is considered a highly variable drug, special considerations are necessary.[10][12]
-
Study Design: A replicate design study may be appropriate to assess within-subject variability accurately.[10][12]
-
Bioequivalence Limits: Due to its high variability (within-subject CV% for Cmax can be >30%), you may be able to use widened acceptance limits for bioequivalence, as per regulatory guidelines.[10][12]
-
Fasting vs. Fed State: While fasting conditions are often considered more sensitive for bioequivalence testing, the significant food effect on Tolperisone's bioavailability makes studies under fed conditions also highly relevant.[10][12] The choice should be scientifically justified based on the product characteristics and regulatory requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high Cmax and AUC in a subset of subjects. | These subjects may be poor metabolizers due to genetic polymorphisms in CYP2D6 or CYP2C19.[6][9] | Genotype the subjects for CYP2D6 and CYP2C19 to confirm their metabolic status. Analyze the data with stratification based on genotype. |
| Inconsistent pharmacokinetic profiles across different study periods. | This could be due to variations in food intake before drug administration.[10][11] | Ensure strict adherence to standardized meal plans or fasting conditions in all study periods. |
| Lower than expected drug exposure in a group of subjects. | This group may consist of smokers or ultra-rapid metabolizers.[4][6] | Check the smoking status of the subjects. Consider genotyping for CYP2D6 to identify ultra-rapid metabolizers. |
| Difficulty in achieving bioequivalence for Cmax. | High within-subject variability is a known characteristic of Tolperisone.[10][12] | Consider a replicate study design to better characterize the variability. Investigate the possibility of using widened bioequivalence limits if the within-subject CV% is high. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Tolperisone in Healthy Volunteers
| Parameter | Mean ± SD | Range | Reference |
| Cmax (ng/mL) | - | 64.2 - 784.9 | [1][2] |
| Tmax (h) | 0.90 ± 0.31 | - | [1][2] |
| AUC0-∞ (ng*h/mL) | - | 125.9 - 1,241.3 | [1][2] |
| Half-life (h) | 1.00 ± 0.28 | - | [1][2] |
Table 2: Effect of CYP2D6 Genotype on Tolperisone Pharmacokinetics
| CYP2D6 Genotype | Cmax (ng/mL) | AUCinf (ngh/mL) | Fold-Increase in AUCinf vs. *wt/wt | Reference |
| wt/wt | Significantly lower | Significantly lower | - | [6] |
| wt/10 | Significantly higher | Significantly higher | 2.25 | [6] |
| 10/10 | Significantly higher | Significantly higher | 5.18 | [6] |
Table 3: Effect of CYP2C19 Genotype on Tolperisone Pharmacokinetics
| CYP2C19 Genotype | Cmax (ng/mL) | AUCinf (ng*h/mL) | Fold-Increase in AUCinf vs. EM | Reference |
| Extensive Metabolizers (EM) | Lower | Lower | - | [5] |
| Intermediate Metabolizers (IM) | Higher | Higher | 3.00 | [5] |
| Poor Metabolizers (PM) | Higher | Higher | 2.86 | [5] |
Experimental Protocols
Protocol 1: Determination of Tolperisone Plasma Concentration by HPLC
This protocol is based on the methodology described by Bae et al. (2007).[1][2]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of Tolperisone.
-
Calculate the concentration of Tolperisone in the plasma samples by comparing the peak area ratio of Tolperisone to the internal standard with the calibration curve.
-
Protocol 2: CYP2D6 and CYP2C19 Genotyping
Genotyping is crucial for identifying subjects with genetic variations that affect Tolperisone metabolism. Standard molecular biology techniques are used.
-
DNA Extraction: Extract genomic DNA from whole blood samples using a commercially available kit.
-
PCR Amplification: Amplify the specific gene regions of CYP2D6 and CYP2C19 containing the polymorphisms of interest (e.g., CYP2D610, CYP2C192, *3) using polymerase chain reaction (PCR) with specific primers.
-
Genotype Analysis: Analyze the PCR products using methods such as:
-
Restriction Fragment Length Polymorphism (RFLP) analysis.
-
Real-time PCR with fluorescent probes.
-
Direct DNA sequencing.
-
Visualizations
Caption: Metabolic pathway of Tolperisone and factors influencing its pharmacokinetics.
Caption: Recommended experimental workflow to reduce interindividual variation.
References
- 1. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of CYP2D6 and CYP2C19 genetic polymorphisms and cigarette smoking on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of CYP2D6 and CYP2C19 genetic polymorphism on the pharmacokinetics of tolperisone in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. medex.com.bd [medex.com.bd]
- 12. ema.europa.eu [ema.europa.eu]
Tolperisone Hydrochloride Tablet Formulation & Dissolution Technical Support Center
This technical support center provides troubleshooting guidance for common issues encountered during the formulation and dissolution testing of Tolperisone hydrochloride tablets.
Frequently Asked Questions (FAQs) - Formulation
Question: What are the key physicochemical properties of this compound to consider during formulation?
Answer: this compound is a white, crystalline solid.[1] Key properties influencing formulation development include its melting point, solubility, and flow characteristics. It is soluble in water and various organic solvents like ethanol (B145695) and DMSO.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H24ClNO | |
| Molecular Weight | 281.82 g/mol | [3] |
| Melting Point | 181-183°C | [1] |
| Solubility in Water | >20 mg/mL | [1] |
| Appearance | White solid | [1] |
| UV λmax | ~260 nm | [4] |
Question: Our this compound tablets are exhibiting capping and lamination. What are the potential causes and solutions?
Answer: Capping, the partial or complete separation of the top or bottom crowns of a tablet from the main body, and lamination, the separation of a tablet into two or more distinct layers, are common tablet defects.[5][6]
Table 2: Troubleshooting Capping and Lamination
| Potential Cause | Recommended Solution |
| Formulation Related | |
| Entrapped air in granules | Optimize granulation process; consider pre-compression. |
| Insufficient or inappropriate binder | Increase binder concentration or select a more suitable binder.[7] |
| Granules are too dry | Moisten the granules appropriately.[7] |
| Excessive fines in the granulation | Remove some or all fines using appropriate mesh screens.[7] |
| Machine Related | |
| High press speed | Reduce the speed of the tablet press.[7] |
| Deep concavity of punches | Use punches with less concavity.[7] |
| Worn or improperly set punches and dies | Inspect, clean, and properly align or replace tooling.[5] |
Below is a troubleshooting workflow for capping and lamination issues.
Caption: Troubleshooting workflow for capping and lamination.
Question: We are facing sticking and picking issues during the compression of this compound tablets. How can we resolve this?
Answer: Sticking (adhesion of material to the die wall) and picking (adhesion to the punch faces) are common issues, often related to formulation properties or machine conditions.[6][8]
Table 3: Troubleshooting Sticking and Picking
| Potential Cause | Recommended Solution |
| Formulation Related | |
| Over-wetting of granules | Ensure granules are properly dried.[5] |
| Insufficient or ineffective lubricant | Increase the amount of lubricant or use a more effective one.[7] |
| Hygroscopic nature of components | Control humidity in the manufacturing area.[5] |
| Machine Related | |
| Poorly finished or worn punch faces | Polish or replace the punches.[7] |
| Embossed or complex punch designs | Simplify the punch design if possible.[5] |
| High humidity and temperature | Optimize the environmental conditions during production.[5] |
Frequently Asked Questions (FAQs) - Dissolution
Question: What are the recommended dissolution test conditions for this compound tablets?
Answer: Several dissolution methods have been reported for this compound tablets. The choice of method may depend on the specific product formulation and regulatory requirements.
Table 4: Recommended Dissolution Test Parameters for this compound Tablets
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Apparatus | USP Apparatus 2 (Paddles) | USP Apparatus 1 (Baskets) | USP Apparatus 2 (Paddles) |
| Dissolution Medium | Water | 0.1 N HCl | Phosphate Buffer (pH 6.8) |
| Volume | 900 mL | 900 mL | 900 mL |
| Rotation Speed | 75 rpm | 75 rpm | Not Specified |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 1 °C |
| Sampling Times | 45 minutes | 30 minutes | Various intervals |
| Analytical Method | UV Spectrophotometry at ~260 nm | UV Spectrophotometry at ~260 nm | UV Spectrophotometry at 260 nm |
| Reference | [4] | [9] | [10] |
Question: Our this compound tablets are failing dissolution tests, showing lower than expected drug release. What could be the reasons?
Answer: Dissolution failure can stem from various formulation and process-related factors.[11][12] A systematic investigation is crucial to identify the root cause.[13]
Table 5: Troubleshooting Low Dissolution Results
| Potential Cause | Recommended Solution |
| Formulation Related | |
| Over-lubrication | Reduce the amount of hydrophobic lubricant (e.g., magnesium stearate) or blending time.[11] |
| Excessive binder concentration | Decrease the amount of binder in the formulation.[14] |
| Inadequate disintegrant | Increase the concentration of the disintegrant or use a superdisintegrant.[15] |
| High tablet hardness | Reduce the compression force to decrease tablet hardness.[15] |
| Process Related | |
| Over-granulation | Optimize the granulation process to avoid overly dense granules. |
| Changes in API properties | Characterize the API for any changes in particle size, crystal form, or solubility.[14] |
| Inappropriate coating | If coated, ensure the coating thickness and composition are not hindering dissolution.[11] |
The following diagram illustrates the relationship between potential causes and dissolution failure.
Caption: Factors contributing to tablet dissolution failure.
Experimental Protocols
Protocol 1: Tablet Hardness Test
-
Objective: To determine the crushing strength of the tablets.
-
Apparatus: A calibrated tablet hardness tester.
-
Procedure:
-
Randomly select 10 tablets from the batch.
-
Place a single tablet diametrically between the platens of the hardness tester.
-
Start the tester and apply force until the tablet fractures.
-
Record the force required to break the tablet.
-
Repeat for all 10 tablets.
-
Calculate the average hardness and standard deviation.
-
Protocol 2: Tablet Friability Test
-
Objective: To assess the ability of tablets to withstand abrasion during handling, packaging, and shipping.
-
Apparatus: A friabilator.
-
Procedure:
-
Select a sample of tablets with a total weight as close as possible to 6.5 g. For tablets with a unit weight equal to or less than 650 mg, take a sample of whole tablets corresponding to 6.5 g. For tablets with a unit weight of more than 650 mg, take 10 whole tablets.
-
De-dust the tablets carefully and weigh the sample accurately (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at 25 rpm.
-
Remove the tablets, de-dust them, and weigh them again (W_final).
-
Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100
-
A maximum weight loss of not more than 1% is generally considered acceptable for most tablets.
-
Protocol 3: In Vitro Dissolution Test (General Method)
-
Objective: To measure the rate and extent of drug release from the tablet.
-
Apparatus: USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles), UV-Vis Spectrophotometer.
-
Reagents: Prepare the selected dissolution medium (e.g., 900 mL of 0.1 N HCl).
-
Procedure:
-
Set up the dissolution apparatus and allow the dissolution medium to equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus at the specified rotation speed.
-
At predetermined time intervals, withdraw a sample of the dissolution medium from each vessel.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples.
-
Measure the absorbance of the filtered samples at the λmax of this compound (~260 nm) using a UV-Vis spectrophotometer, with the dissolution medium as a blank.
-
Calculate the percentage of drug dissolved at each time point using a previously prepared calibration curve.
-
References
- 1. This compound | 3644-61-9 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C16H24ClNO | CID 92965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound TABLETS - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
- 5. icapsulepack.com [icapsulepack.com]
- 6. Tablet processing problems | PPTX [slideshare.net]
- 7. jocpr.com [jocpr.com]
- 8. Common Problems in Tablet Manufacturing | Thomas [thomasprocessing.com]
- 9. ijipls.co.in [ijipls.co.in]
- 10. ijrpr.com [ijrpr.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. scribd.com [scribd.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tabletscapsules.com [tabletscapsules.com]
- 15. Top 10 Troubleshooting Guide Tableting - Biogrund [biogrund.com]
Navigating Tolperisone Hypersensitivity in Clinical Research: A Technical Support Center
For researchers, scientists, and drug development professionals, managing adverse drug reactions is a critical aspect of clinical trials. This technical support center provides essential guidance on identifying, managing, and troubleshooting hypersensitivity reactions to Tolperisone (B1682978), a centrally acting muscle relaxant.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of hypersensitivity reactions to Tolperisone?
A1: The incidence of hypersensitivity reactions to Tolperisone varies in literature. While some studies report allergic reactions in fewer than 0.1% of patients, the European Medicines Agency (EMA) has noted that over half of the spontaneous post-marketing reports of side effects with Tolperisone were hypersensitivity reactions.[1][2] A 2023 report analyzing adverse reaction cases found that 57% were hypersensitivity reactions in general, with anaphylactic shock recorded in 3.6% of these reports.[3]
Q2: What are the common clinical manifestations of Tolperisone hypersensitivity?
A2: Hypersensitivity reactions to Tolperisone can range from mild to severe.[4] Common manifestations include:
-
Cutaneous: Flushing, rash, severe skin itching (with raised lumps), urticaria (hives), and angioedema.[1][2][5]
-
Respiratory: Wheezing and difficulty breathing (dyspnoea).[1][2][5]
-
Cardiovascular: Fast heartbeat and a rapid decrease in blood pressure (hypotension).[1][2]
-
Systemic: In severe cases, anaphylactic shock can occur.[1][4][5][6]
Q3: What is the proposed mechanism behind Tolperisone-induced hypersensitivity?
A3: The exact mechanism of hypersensitivity reactions to Tolperisone remains unclear.[7] Some research suggests a possible cross-reactivity with lidocaine (B1675312) due to structural similarities.[4][8] These reactions are classified as unpredictable, Type B adverse drug reactions.[7]
Q4: Are there any known risk factors for developing hypersensitivity to Tolperisone?
A4: While specific risk factors for Tolperisone hypersensitivity are not well-defined, general risk factors for drug hypersensitivity reactions include being female and having a history of other drug allergies.[9][10] Some severe allergic reactions to Tolperisone have been observed to occur more frequently when taken in combination with nonsteroidal anti-inflammatory drugs (NSAIDs).[7]
Troubleshooting Guide for Unexpected Reactions
This guide provides a structured approach for clinical research personnel encountering a suspected hypersensitivity reaction to Tolperisone.
Table 1: Summary of Hypersensitivity Reaction Data for Tolperisone
| Data Point | Reported Figures | Source(s) |
| Incidence of Allergic Reactions (Clinical Trials) | < 0.1% | [1] |
| Proportion of Spontaneous Reports (Post-Marketing) | > 50% identified as hypersensitivity | [2] |
| Types of Reactions | Flushing, rash, urticaria, angioedema, dyspnoea, hypotension, anaphylactic shock | [1][2][5][7] |
| Anaphylactic Shock Reports | 3.6% of hypersensitivity reports | [3] |
Experimental Protocols
While specific, validated protocols for Tolperisone hypersensitivity testing are not widely established, the following methodologies, adapted from general drug hypersensitivity guidelines, can be implemented in a clinical research setting under strict medical supervision.
Protocol 1: Skin Prick Testing (SPT) for Immediate Hypersensitivity
Objective: To assess for the presence of Tolperisone-specific IgE antibodies on mast cells.
Materials:
-
Sterile Tolperisone hydrochloride powder
-
0.9% sterile saline (negative control)
-
Histamine solution (1 mg/mL, positive control)
-
Sterile lancets
-
Ruler for measuring wheal and flare reactions
Methodology:
-
Prepare fresh solutions of Tolperisone at non-irritating concentrations (preliminary testing on a small group of healthy volunteers is recommended to determine non-irritating concentrations, starting from 1 mg/mL and increasing).
-
Label the subject's forearm with locations for the negative control, positive control, and Tolperisone solutions.
-
Place a drop of each solution on the corresponding labeled area of the skin.
-
Pass a sterile lancet through each drop at a 45-degree angle to prick the epidermis.
-
Record the wheal and flare diameter in millimeters after 15-20 minutes. A positive result is a wheal diameter of 3 mm or greater than the negative control.
Note: The sensitivity of skin tests for Tolperisone hypersensitivity is not well-documented and may be limited.[4][11]
Protocol 2: Graded Oral Challenge Test
Objective: To confirm or rule out hypersensitivity to Tolperisone in a controlled setting when skin tests are negative or inconclusive, but suspicion remains high. This procedure carries a significant risk of inducing a severe reaction and must be performed in a facility with full resuscitation capabilities.
Methodology:
-
Ensure the subject has been off any interfering medications (e.g., antihistamines) for the appropriate washout period.
-
Start with a placebo dose to rule out psychogenic reactions.
-
Administer an initial dose of Tolperisone that is a fraction of the therapeutic dose (e.g., 1-5% of the single therapeutic dose).
-
Observe the subject for at least 30-60 minutes.
-
If no reaction occurs, incrementally increase the dose every 30-60 minutes until the full therapeutic dose is reached.
-
Monitor vital signs and observe for any signs of a hypersensitivity reaction throughout the process and for a prolonged period (at least 12 hours) after the final dose.[4]
Visualizing Workflows and Pathways
Diagram 1: Clinical Workflow for Managing Suspected Tolperisone Hypersensitivity
Caption: Workflow for managing suspected Tolperisone hypersensitivity reactions.
Diagram 2: Proposed Signaling Pathway in Type I Hypersensitivity
Caption: A generalized pathway for Type I (IgE-mediated) drug hypersensitivity.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. Tolperisone - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 3. criticalcareshock.com [criticalcareshock.com]
- 4. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 5. Tolperisone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. mims.com [mims.com]
- 7. researchgate.net [researchgate.net]
- 8. Anaphylactic shock risk as a side effect of tolperisone: A clinical case overview - Crtical Care and Shock Journal [criticalcareshock.com]
- 9. jpadr.com [jpadr.com]
- 10. Adverse Drug Reactions: Types and Treatment Options | AAFP [aafp.org]
- 11. Anaphylactic reactions to tolperisone (Mydocalm) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate potential drug-drug interactions with Tolperisone.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential drug-drug interactions (DDIs) with Tolperisone (B1682978).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Tolperisone and which enzymes are involved?
A1: Tolperisone is extensively metabolized in the liver and kidneys.[1] The main metabolic route is the methyl-hydroxylation to form hydroxymethyl-tolperisone.[2] This process is primarily mediated by the cytochrome P450 enzyme CYP2D6. Other enzymes, including CYP2C19, CYP2B6, and CYP1A2, are also involved to a lesser extent.[2][3] Additionally, Tolperisone undergoes P450-independent microsomal biotransformations.[2]
Q2: What are the known drug-drug interactions with Tolperisone?
A2: While some sources suggest Tolperisone has a low potential for significant drug interactions, caution is advised, particularly with drugs metabolized by CYP2D6.[1][4] Co-administration with other centrally acting muscle relaxants, benzodiazepines, or NSAIDs may necessitate a dose reduction of Tolperisone.[1] Tolperisone may increase the blood levels of drugs metabolized by CYP2D6, such as thioridazine, tolterodine, and venlafaxine.[5]
Q3: Can Tolperisone act as an inhibitor of CYP enzymes?
A3: Yes, in vitro studies have shown that Tolperisone can act as a competitive inhibitor of CYP2D6.[2] This is a critical consideration when co-administering Tolperisone with other drugs that are substrates for this enzyme.
Q4: What is the mechanism of action of Tolperisone?
A4: Tolperisone is a centrally acting muscle relaxant.[1][6] It works by blocking voltage-gated sodium and calcium channels in the reticular formation of the brainstem.[1][7][8][9] This action stabilizes neuronal membranes and inhibits mono- and polysynaptic reflexes, leading to a reduction in muscle tone and spasticity.[5]
Troubleshooting Guide for In Vitro DDI Experiments
Issue 1: High variability in metabolite formation in human liver microsome (HLM) assays.
-
Potential Cause: Genetic polymorphism of CYP2D6, the primary metabolizing enzyme for Tolperisone, can lead to inter-individual differences in metabolic rates.[3] The source of the pooled HLMs may not have a representative distribution of CYP2D6 metabolizer phenotypes.
-
Troubleshooting Steps:
-
Verify the CYP2D6 phenotype/genotype of the HLM pool if possible.
-
Use a larger, well-characterized pool of HLMs from multiple donors to average out individual variability.
-
Consider using recombinant human CYP2D6 enzymes to specifically assess the contribution of this isozyme to Tolperisone metabolism.
-
Issue 2: Inconsistent IC50 values in CYP inhibition assays.
-
Potential Cause: The experimental conditions, such as incubation time, protein concentration, and substrate concentration, may not be optimized. Tolperisone's stability in the assay medium could also be a factor.
-
Troubleshooting Steps:
-
Ensure that the formation of the metabolite is linear with respect to incubation time and protein concentration.[10]
-
Use a substrate concentration at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.[11]
-
Include a pre-incubation step to assess for time-dependent inhibition.[10][12]
-
Verify the stability of Tolperisone in the incubation mixture using LC-MS/MS.
-
Issue 3: Difficulty in distinguishing between competitive and non-competitive inhibition.
-
Potential Cause: The inhibitor concentration range may not be appropriate to accurately determine the mechanism of inhibition.
-
Troubleshooting Steps:
-
Perform the inhibition assay with multiple substrate concentrations around the Km value.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to visualize the inhibition mechanism.
-
Utilize non-linear regression analysis to fit the data to different inhibition models and determine the best fit.
-
Data Presentation
Table 1: In Vitro Inhibition of CYP2D6 by Tolperisone
| CYP2D6 Substrate | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| Dextromethorphan | 17 µM | Competitive | [2] |
| Bufuralol | 30 µM | Competitive | [2] |
Experimental Protocols
Protocol 1: Determination of Tolperisone's IC50 for CYP2D6 Inhibition in Human Liver Microsomes
-
Objective: To determine the concentration of Tolperisone that causes 50% inhibition (IC50) of CYP2D6 activity.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Tolperisone hydrochloride
-
CYP2D6 substrate (e.g., Dextromethorphan)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of Tolperisone in a suitable solvent (e.g., methanol (B129727) or DMSO) and create a series of dilutions to achieve the desired final concentrations in the incubation mixture.
-
In a 96-well plate, add the phosphate buffer, HLM, and Tolperisone at various concentrations.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Quantify the formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each Tolperisone concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Metabolic pathway of Tolperisone.
Caption: Workflow for DDI risk mitigation.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 4. droracle.ai [droracle.ai]
- 5. mims.com [mims.com]
- 6. Tolperisone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. labcorp.com [labcorp.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Support Center: Refinement of Animal Dosing for Consistent Tolperisone Hydrochloride Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective use of Tolperisone (B1682978) hydrochloride in animal studies. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during in-vivo experiments with Tolperisone hydrochloride.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Muscle Relaxation Effects | High Inter-Individual Pharmacokinetic Variability: Studies have shown very large interindividual differences in the area under the curve (AUC) and maximum plasma concentration (Cmax) of tolperisone after oral administration.[1] This variability is also observed in animal studies and can be attributed to genetic differences in drug-metabolizing enzymes.[2] | - Individualize Dosing: Whenever possible, conduct preliminary pharmacokinetic studies in a small subset of your animal cohort to determine the optimal dose range. - Use a Sufficient Number of Animals: A larger sample size can help to mitigate the impact of individual variability on the overall study results. - Consider a Different Route of Administration: Intravenous or intraperitoneal administration can bypass first-pass metabolism, potentially leading to more consistent plasma concentrations. |
| First-Pass Metabolism: Tolperisone has a low absolute bioavailability (around 17%) due to substantial first-pass metabolism in the liver.[3] | - Administer with a High-Fat Meal: In some species, co-administration with a high-fat meal can increase the bioavailability of tolperisone. | |
| Incorrect Dosing: The therapeutic window for tolperisone can be narrow, and an inappropriate dose may lead to either a lack of efficacy or adverse effects. | - Consult Dose-Response Studies: Refer to published dose-response studies in the specific animal model and for the desired effect (e.g., muscle relaxation, antinociception).[4][5] - Perform a Dose-Ranging Study: If established doses are not available for your specific model, conduct a pilot study with a range of doses to determine the optimal concentration. | |
| Unexpected Sedation or Ataxia | High Dose: Although tolperisone is known for its low sedative potential compared to other centrally acting muscle relaxants, high doses can induce ataxia and muscle weakness.[3] | - Reduce the Dose: If sedation is observed, lower the administered dose. - Careful Observation: Closely monitor animals for any signs of sedation, especially during the initial dosing period. |
| Interaction with Other Drugs: Co-administration with other centrally acting agents (e.g., benzodiazepines, other muscle relaxants) may potentiate sedative effects. | - Review Concomitant Medications: Ensure that no other administered substances are contributing to the observed sedation. | |
| Variable Oral Absorption | Gastrointestinal Factors: The presence of food, gastric pH, and gastrointestinal motility can influence the rate and extent of oral absorption. | - Standardize Feeding Times: Administer tolperisone at a consistent time relative to feeding to minimize variability in absorption. - Consider the Formulation: The formulation of the tolperisone solution or suspension can impact its dissolution and absorption. Ensure a consistent and appropriate vehicle is used. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting muscle relaxant.[3][6] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels in the reticular formation of the brainstem and the spinal cord.[3][7][8] This action stabilizes neuronal membranes, inhibits polysynaptic reflexes, and ultimately leads to a reduction in skeletal muscle tone without significant sedation.[2][4][8]
Q2: How is this compound metabolized in animals?
A2: Tolperisone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19, CYP2B6, and CYP1A2.[1] It is biotransformed into several metabolites, with hydroxymethyl-tolperisone being a key metabolite.[2] Due to this extensive metabolism, the parent drug has a relatively short half-life.[2]
Q3: What are the key pharmacokinetic parameters of Tolperisone in common laboratory animals?
A3: Comprehensive pharmacokinetic data for tolperisone in various animal species is not extensively published in a consolidated form. However, available data from studies in rats provide some insights.
Pharmacokinetic Parameters of Tolperisone in Rats (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~17% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | [3] |
| Elimination Half-Life | 1.5 - 2.5 hours | [3] |
| Volume of Distribution | 5 L/kg | [3] |
Note: These values can vary significantly between individual animals.
Q4: What are typical effective doses of this compound in animal models?
A4: The effective dose of tolperisone can vary significantly depending on the animal species, the experimental model, and the route of administration.
Reported Effective Doses of this compound in Animal Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Spontaneous Movement Inhibition | Mice | Subcutaneous (s.c.) | ~50 mg/kg | Inhibition of spontaneous movement and methamphetamine-induced hyperactivity | [9] |
| Decerebrate Rigidity | Cats | Intravenous (i.v.) | 5 - 10 mg/kg | Reduction of decerebrate rigidity | [9] |
| Decerebrate Rigidity | Cats | Intraduodenal | 50 - 100 mg/kg | Reduction of decerebrate rigidity | [9] |
| Spinal Reflex Inhibition | Spinal Cats | Intravenous (i.v.) | 2.5 - 10 mg/kg | Dose-dependent inhibition of ventral root reflexes | [4] |
| Flexor Reflex Inhibition | Anesthetized Rats | Intravenous (i.v.) | 5 - 10 mg/kg | Dose-dependent inhibition of the group II flexor reflex | [4][10] |
| Neuropathic Pain | Rats | Oral | Not specified, but showed comparable effects to pregabalin | Restoration of decreased paw pressure threshold and reduction of elevated glutamate (B1630785) levels in cerebrospinal fluid | [11] |
Q5: Are there any known drug interactions to be aware of when using Tolperisone in animal studies?
A5: While tolperisone generally has a low potential for drug interactions, it's important to be cautious when co-administering it with other centrally acting muscle relaxants, benzodiazepines, or non-steroidal anti-inflammatory drugs (NSAIDs).[3] In some cases, a dose reduction of the concomitant drug may be necessary to avoid potentiation of effects.
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents. A decreased latency to fall from the rotating rod is indicative of muscle relaxation.
Materials:
-
Rotarod apparatus
-
This compound solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for administration
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended):
-
Place each animal on the stationary rod for a brief period to familiarize them with the apparatus.
-
Conduct one or two training trials at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). Animals that consistently fall off during training may be excluded.
-
-
Baseline Measurement:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes) or a fixed challenging speed.[12][13]
-
Place the animal on the rod and start the rotation and the timer simultaneously.
-
Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.[13]
-
A cut-off time (e.g., 300 seconds) is typically set, and animals remaining on the rod for the entire duration are assigned the maximum score.
-
-
Drug Administration:
-
Administer this compound or the vehicle control at the desired dose and route of administration.
-
-
Post-Treatment Testing:
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the rotarod test as described in the baseline measurement step.
-
Record the latency to fall for each animal.
-
-
Data Analysis:
-
Compare the mean latency to fall between the tolperisone-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the latency to fall in the tolperisone group indicates muscle relaxant effects.
-
Visualizations
Caption: Experimental workflow for assessing Tolperisone's effect on motor coordination using the rotarod test.
Caption: Simplified signaling pathway of this compound leading to muscle relaxation.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 3. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. [Neuropharmacological studies on this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant [openmedicinalchemistryjournal.com]
- 11. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Technical Support Center: Addressing the Genotoxic Potential of 4-MMPPO in Tolperisone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genotoxic potential of the 4-methylphenyl-2-methyl-1,3-penten-3-one (4-MMPPO) impurity in Tolperisone (B1682978).
Frequently Asked Questions (FAQs)
Q1: What is 4-MMPPO and why is it a concern in Tolperisone?
A1: 4-MMPPO (4-methylphenyl-2-methyl-1,3-penten-3-one) is a known genotoxic impurity that can form during the synthesis and storage of Tolperisone, a centrally acting muscle relaxant.[1][2] Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and an increased risk of cancer.[3] Regulatory agencies require strict control of such impurities in pharmaceutical products.
Q2: What are the regulatory limits for 4-MMPPO in Tolperisone?
A2: The International Council for Harmonisation (ICH) M7 guideline provides a framework for controlling DNA reactive (mutagenic) impurities.[4][5] For most pharmaceuticals, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for a genotoxic impurity is considered to pose a negligible risk of carcinogenicity.[6][7] Based on a maximum daily dose of Tolperisone (e.g., 450 mg), the concentration limit of 4-MMPPO in the active pharmaceutical ingredient (API) would need to be controlled to a level that does not exceed this daily intake. For a 450 mg daily dose, this corresponds to a limit of approximately 3.3 ppm.[1]
Q3: How is 4-MMPPO formed and how can its levels be controlled?
A3: 4-MMPPO can be formed from Tolperisone through a β-elimination reaction.[1][2] Its formation can be influenced by factors such as pH and temperature during manufacturing and storage. Control strategies focus on optimizing the synthesis process, such as conducting reactions in an acidic environment, and implementing appropriate purification steps like recrystallization to minimize its presence in the final drug substance.[8]
Q4: What analytical methods are suitable for quantifying 4-MMPPO in Tolperisone?
A4: A validated, sensitive, and specific analytical method is crucial for the accurate quantification of 4-MMPPO at trace levels. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is a commonly employed and effective technique.[9][10][11][12] The method should be validated according to ICH Q2(R1) guidelines to ensure linearity, accuracy, precision, and a low limit of detection (LOD) and quantification (LOQ).
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key genotoxicity assays and troubleshooting guides for common issues encountered during experimentation.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[13][14]
Experimental Protocol:
A detailed protocol for conducting an Ames test can be found in various established guidelines, such as OECD Guideline 471. A general workflow is as follows:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Dose Selection: Select a range of at least five concentrations of 4-MMPPO, typically spanning several orders of magnitude. A preliminary cytotoxicity test is recommended to determine the appropriate concentration range.
-
Assay Procedure (Plate Incorporation Method):
-
Mix the test substance, bacterial culture, and (if applicable) S9 mix with molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and this increase is reproducible.
Troubleshooting Guide: Ames Test
| Issue | Potential Cause | Troubleshooting Step |
| High background (spontaneous revertant) counts | Contamination of media or reagents; instability of tester strains. | Use fresh, sterile materials. Perform regular strain checks for genetic markers. |
| No or weak positive control response | Inactive positive control; incorrect S9 mix preparation or activity. | Use a fresh, validated positive control. Verify the activity of the S9 fraction. |
| Precipitation of test article on plates | Poor solubility of 4-MMPPO in the test system. | Use a suitable, non-mutagenic solvent. Re-evaluate the concentration range. |
| Cytotoxicity at all tested concentrations | The selected dose range is too high. | Conduct a more thorough preliminary cytotoxicity assay to define a non-toxic dose range. |
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Strain | S9 Activation | 4-MMPPO Conc. (µ g/plate ) | Mean Revertants ± SD | Fold Induction |
| TA100 | - | 0 (Solvent Control) | 120 ± 15 | - |
| 1 | 135 ± 12 | 1.1 | ||
| 5 | 250 ± 20 | 2.1 | ||
| 10 | 480 ± 35 | 4.0 | ||
| TA98 | + | 0 (Solvent Control) | 30 ± 5 | - |
| 1 | 35 ± 6 | 1.2 | ||
| 5 | 75 ± 8 | 2.5 | ||
| 10 | 150 ± 18 | 5.0 |
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[15][16]
Experimental Protocol:
A detailed protocol can be found in OECD Guideline 487. A general workflow is as follows:
-
Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBLs), TK6, or CHO cells.[16]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).
-
Dose Selection: Select at least three analyzable concentrations of 4-MMPPO based on a preliminary cytotoxicity assay (e.g., assessing relative cell count or replication index). The highest concentration should induce some cytotoxicity but not exceed 55±5% cytotoxicity.
-
Assay Procedure:
-
Treat cells with 4-MMPPO for a short duration (3-6 hours) with and without S9, and for a longer duration (1.5-2 normal cell cycles) without S9.
-
Add cytochalasin B (if using the cytokinesis-block method) to arrest cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
-
Data Analysis: Score the frequency of micronucleated cells in at least 2000 cells per concentration. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Troubleshooting Guide: In Vitro Micronucleus Assay
| Issue | Potential Cause | Troubleshooting Step |
| Low cell viability/high cytotoxicity | The concentration of 4-MMPPO is too high. | Re-evaluate the dose range with a more sensitive cytotoxicity assay. |
| Poor cell morphology | Suboptimal cell culture conditions; improper slide preparation. | Ensure proper cell culture techniques. Optimize fixation and staining procedures. |
| High variability in micronucleus counts | Inconsistent scoring; heterogeneous cell population. | Ensure consistent scoring criteria by trained personnel. Use a synchronized cell population if possible. |
| No induction of micronuclei by the positive control | Inactive positive control; technical error in the assay. | Use a fresh, validated positive control. Review all steps of the protocol for potential errors. |
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Line | S9 Activation | 4-MMPPO Conc. (µM) | % Micronucleated Cells ± SD |
| TK6 | - | 0 (Solvent Control) | 1.2 ± 0.3 |
| 5 | 1.5 ± 0.4 | ||
| 10 | 3.8 ± 0.6 | ||
| 20 | 7.5 ± 1.1 | ||
| CHO | + | 0 (Solvent Control) | 1.0 ± 0.2 |
| 5 | 1.3 ± 0.3 | ||
| 10 | 3.1 ± 0.5 | ||
| 20 | 6.2 ± 0.9 |
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18] Under an electric field, damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Experimental Protocol:
A general workflow for the alkaline comet assay is as follows:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding in Agarose (B213101): Mix the cells with low melting point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a high-salt, detergent lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to allow the migration of fragmented DNA.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green, DAPI). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify DNA damage, typically by measuring parameters such as % tail DNA, tail length, and tail moment.
Troubleshooting Guide: Comet Assay
| Issue | Potential Cause | Troubleshooting Step |
| No comets or very weak tails in positive controls | Inefficient lysis; insufficient DNA unwinding; improper electrophoresis conditions.[19] | Optimize lysis time and solution composition. Ensure correct pH and duration of alkaline treatment. Check voltage and buffer level during electrophoresis. |
| High background DNA damage in control cells | Cells are stressed during handling; exposure to light; contaminated reagents. | Handle cells gently. Protect from light as much as possible. Use high-purity reagents. |
| "Hedgehog" or "exploded" comets | Excessive DNA damage due to high toxicity or apoptosis. | Distinguish between genotoxicity and cytotoxicity/apoptosis. Consider using a lower concentration range or a shorter exposure time. |
| Inconsistent comet shapes and sizes | Uneven agarose gel; variability in electrophoresis conditions across the slide. | Ensure a uniform agarose layer. Maintain consistent buffer levels and temperature during electrophoresis.[20] |
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Cell Line | 4-MMPPO Conc. (µM) | Mean % Tail DNA ± SD |
| HepG2 | 0 (Solvent Control) | 5.2 ± 1.5 |
| 10 | 8.9 ± 2.1 | |
| 25 | 18.5 ± 3.8 | |
| 50 | 35.1 ± 5.2 |
Visualizations
Caption: Genotoxicity testing workflow for pharmaceutical impurities.
Caption: Simplified DNA damage response signaling pathway.
References
- 1. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]
- 2. JP2010525060A - Tolperisone composition - Google Patents [patents.google.com]
- 3. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 4. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nihs.go.jp [nihs.go.jp]
- 6. aifa.gov.it [aifa.gov.it]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. US20090253743A1 - Compositions of tolperisone - Google Patents [patents.google.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. RP-HPLC METHOD FOR DETERMINATION OF TOLPERISONE HYDROCHLORIDE IN TABLET FORMULATION [ouci.dntb.gov.ua]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 16. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
Improving the precision and accuracy of Tolperisone hydrochloride analytical methods.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of Tolperisone (B1682978) hydrochloride analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of Tolperisone hydrochloride?
A1: The most common methods for quantifying this compound in bulk and pharmaceutical dosage forms are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2][3][4] High-Performance Thin-Layer Chromatography (HPTLC) is also used.[5][6]
Q2: What are the typical wavelengths for UV detection of this compound?
A2: this compound exhibits maximum absorbance at approximately 260 nm, and this wavelength is frequently used for its detection in both UV-Vis spectrophotometry and HPLC-UV analysis.[1][3][7] Other wavelengths, such as 254 nm and 265 nm, have also been reported depending on the specific method and solvent used.[2][5][8]
Q3: What are the critical parameters to consider for HPLC method development for this compound?
A3: Key parameters for developing a robust HPLC method for this compound include the choice of stationary phase (typically a C18 column), mobile phase composition and pH, flow rate, and detector wavelength.[2][3][9] The pH of the mobile phase can be particularly important for achieving good peak shape and resolution, as Tolperisone is a basic compound.[2][10]
Q4: What are the expected degradation patterns for this compound under stress conditions?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under various stress conditions. It has been found to degrade significantly in the presence of bases, water, and oxidizing agents.[2][11][12] Some degradation is also observed under acidic and thermal stress.[5][13] Understanding these degradation pathways is crucial for developing a stability-indicating analytical method.
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions between the basic Tolperisone molecule and residual silanol (B1196071) groups on the silica-based HPLC column.[10]
-
Solution:
Issue 2: Inconsistent Retention Times
-
Possible Cause:
-
Fluctuations in mobile phase composition or pH.
-
Inadequate column equilibration.
-
Variations in column temperature.
-
-
Solution:
-
Ensure precise preparation of the mobile phase and use a buffer.
-
Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
-
Use a column oven to maintain a consistent temperature.
-
Issue 3: Presence of Ghost Peaks
-
Possible Cause:
-
Contamination in the solvent or sample.
-
Carryover from previous injections.
-
-
Solution:
-
Use high-purity solvents and filter all solutions before use.
-
Implement a robust needle wash program on the autosampler.
-
Inject a blank solvent after a high-concentration sample to check for carryover.
-
UV-Vis Spectrophotometry Troubleshooting
Issue 1: High Absorbance Readings or Non-linear Calibration Curve
-
Possible Cause:
-
Sample concentration is too high, exceeding the linear range of the instrument.
-
Interference from excipients in the formulation.
-
-
Solution:
-
Dilute the sample to fall within the established linear range of the method.
-
Perform a background correction using a blank solution containing all excipients except this compound.
-
Issue 2: Poor Reproducibility of Results
-
Possible Cause:
-
Inaccurate pipetting or dilutions.
-
Fluctuations in instrument performance.
-
Instability of the sample solution.
-
-
Solution:
-
Use calibrated pipettes and ensure proper mixing of solutions.
-
Allow the spectrophotometer to warm up and stabilize before taking measurements.
-
Prepare fresh sample solutions and analyze them promptly, protecting them from light if necessary.
-
Data Presentation
HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Oyster ODS (300 x 4.6 mm, 5 µm) | InertSustain C18 (250 x 4.6 mm, 3 µm)[2] | Phenomenex C18[9] |
| Mobile Phase | Buffer and Acetonitrile (45:55 v/v) | 0.01 M KH2PO4 (pH 8.0 with diethylamine) and Acetonitrile (gradient)[2] | Phosphate buffer (pH 5.5), Methanol, Acetonitrile, Triethylamine (40:40:20:1.5)[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[9] |
| Detection Wavelength | 260 nm | 254 nm[2] | 257 nm[9] |
| Linearity Range | 0.5 - 3.5 µg/mL | Not specified for drug, >0.999 correlation for impurities[2] | 3 - 21 µg/mL[9] |
| % Recovery | 99.38 - 100.22% (for impurities) | Close to 100% (mass balance)[2] | 99.42 - 101.15%[9] |
UV-Vis Spectrophotometry Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Purified Water[1] | Distilled Water[14] | Methanol[8] |
| Detection Wavelength (λmax) | 260 nm[1] | 261 nm[14] | 254 nm[8] |
| Linearity Range | 3 - 18 µg/mL[1] | 6 - 21 µg/mL[14] | 4 - 12 µg/mL[8] |
| % Recovery | 99.09 - 101.26%[1] | 100.28 ± 0.32%[14] | Not specified |
| LOD | 0.032 µg/mL[1] | Not specified | Not specified |
| LOQ | 0.096 µg/mL[1] | Not specified | Not specified |
Experimental Protocols
RP-HPLC Method for this compound
1. Preparation of Mobile Phase:
-
Prepare a buffer solution of 0.01 M potassium dihydrogen phosphate.
-
Adjust the pH of the buffer to 8.0 using diethylamine.[2]
-
The mobile phase consists of this buffer and acetonitrile, typically used in a gradient elution.
2. Preparation of Standard Stock Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 10 mL of a suitable diluent (e.g., a mixture of mobile phase components) and sonicate to dissolve.
-
Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.[1]
3. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.
-
Add about 10 mL of diluent, sonicate to dissolve, and then make up the volume.
-
Filter the solution through a 0.45 µm filter before injection.[1]
4. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 40°C
5. System Suitability:
-
Inject a standard solution multiple times and check for parameters like theoretical plates, tailing factor, and %RSD of peak areas.
UV-Vis Spectrophotometry Method for this compound
1. Preparation of Standard Stock Solution:
-
Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 10 mL of purified water and sonicate to dissolve.
-
Make up the volume to the mark with purified water to get a 1000 µg/mL solution.[1]
-
From this stock solution, prepare a working standard of 100 µg/mL by diluting 1.0 mL to 10 mL with purified water.[1]
2. Preparation of Calibration Curve Standards:
-
From the 100 µg/mL working standard, prepare a series of dilutions in purified water to cover the concentration range of 3-18 µg/mL.[1]
3. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.
-
Add about 10 mL of purified water, sonicate to dissolve, and then make up to volume.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 0.1 mL of the filtrate to 10 mL with purified water to get a final concentration within the calibration range.[1]
4. Measurement:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Use purified water as the blank.
-
Measure the absorbance of the calibration standards and the sample solution.
-
Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample solution.
Visualizations
Caption: A troubleshooting workflow for common HPLC analysis issues.
Caption: A general workflow for UV-Vis spectrophotometric analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jadd.in [jadd.in]
- 4. researchgate.net [researchgate.net]
- 5. ijraps.in [ijraps.in]
- 6. Estimation of Centrally Acting Muscle Relaxant Drug this compound Using HPTLC Method [pubs.sciepub.com]
- 7. tsijournals.com [tsijournals.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Reversed phase-high performance liquid chromatographic method for simultaneous estimation of this compound and etodolac in a combined fixed dose oral formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jpionline.org [jpionline.org]
- 14. rjptonline.org [rjptonline.org]
Navigating Tolperisone Hydrochloride Dosing in Preclinical Hepatic Impairment Models: A Technical Guide
For Immediate Release
This technical support center provides essential guidance for researchers and drug development professionals on adjusting Tolperisone hydrochloride dosage in experimental studies utilizing animal models of hepatic impairment. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies for designing and executing these specialized toxicology and pharmacology studies.
Frequently Asked Questions (FAQs)
Q1: We are planning a study with this compound in a rat model of hepatic impairment. Where should we start with dose selection?
A1: As there is no specific preclinical data on this compound in hepatic impairment models, a logical starting point is to consider the doses used in studies with healthy animals and apply principles of dose reduction for hepatically cleared drugs. In a six-month oral toxicity study in healthy rats, 50 mg/kg of this compound administered once daily was well-tolerated[1]. For pharmacodynamic assessments in rats, doses of 5-10 mg/kg (i.v.) have been shown to be effective[2].
Given that Tolperisone is extensively metabolized in the liver, primarily by CYP2D6, CYP2C19, CYP2B6, and CYP1A2 isoenzymes, hepatic impairment is expected to decrease its clearance and increase exposure[3]. Therefore, a conservative approach is recommended. Consider starting with a significantly reduced dose, potentially 25-50% of the lowest effective dose observed in healthy animals, and include multiple dose groups to assess safety and tolerability in your specific hepatic impairment model.
Q2: What are the most common and reliable methods for inducing hepatic impairment in our rodent models for a Tolperisone study?
A2: The two most widely used and well-characterized chemical inducers for creating reproducible hepatic injury in rodents are Carbon Tetrachloride (CCl4) and Thioacetamide (TAA).
-
Carbon Tetrachloride (CCl4): CCl4 is metabolized by cytochrome P450 2E1 (CYP2E1) into reactive free radicals, leading to centrilobular necrosis and steatosis[4][5]. It can be used to induce both acute and chronic liver injury[6].
-
Thioacetamide (TAA): TAA is bioactivated by CYP2E1 to metabolites that cause oxidative stress and hepatocellular necrosis[7]. It is a reliable agent for inducing liver fibrosis and cirrhosis with intermittent administration[7][8].
The choice between CCl4 and TAA will depend on the specific research question, such as whether you are modeling acute toxicity or chronic liver disease.
Q3: How should we monitor for this compound toxicity in our hepatically impaired animal models?
A3: In addition to standard clinical observations (e.g., body weight, food/water intake, activity levels), it is crucial to monitor for signs of exacerbation of liver injury and potential systemic toxicity. Key monitoring parameters should include:
-
Liver Function Tests: Regularly measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histopathology: At the end of the study, perform a detailed histological examination of the liver to assess for necrosis, inflammation, fibrosis, and any other pathological changes.
-
Pharmacokinetic Analysis: If feasible, collect blood samples to determine the pharmacokinetic profile of Tolperisone in the hepatically impaired animals compared to healthy controls. This will provide direct evidence of altered drug exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality in the Tolperisone-treated hepatic impairment group. | The starting dose of Tolperisone may be too high for the compromised liver function, leading to excessive drug accumulation and toxicity. | Immediately halt dosing and re-evaluate the starting dose. Consider a dose-range finding study with lower doses. Ensure the severity of the induced hepatic impairment is consistent across animals. |
| No discernible pharmacodynamic effect of Tolperisone at the selected doses. | The doses may be too low, or the hepatic impairment model may alter the drug's mechanism of action. | First, confirm drug exposure through pharmacokinetic analysis. If exposure is adequate, consider that the pathophysiology of the hepatic impairment model may interfere with the signaling pathways targeted by Tolperisone. Evaluate relevant biomarkers to investigate this. |
| High variability in liver injury markers within the same treatment group. | Inconsistent induction of hepatic impairment or genetic variability in drug metabolism among the animals. | Refine the protocol for inducing hepatic impairment to ensure uniformity. Use a sufficient number of animals per group to account for biological variability. Consider using a more genetically homogeneous animal strain. |
Experimental Protocols
Table 1: Protocols for Induction of Hepatic Impairment in Rodents
| Inducing Agent | Animal Model | Dosage and Administration | Expected Outcome | Reference |
| Carbon Tetrachloride (CCl4) | Mice | 0.5 - 2.0 ml/kg of body weight, administered intraperitoneally (i.p.) twice a week for 6-12 weeks. | Liver fibrosis | [6][9][10] |
| Thioacetamide (TAA) | Rats | 150 - 300 mg/kg, i.p., three times a week for 11-16 weeks. | Liver fibrosis and cirrhosis | [7] |
| Thioacetamide (TAA) | Rats | 200 - 400 mg/kg/day, i.p., for 4 days. | Acute hepatic encephalopathy | [11] |
Table 2: Preclinical Dosing of this compound in Healthy Rodents
| Animal Model | Dosage | Route of Administration | Study Type | Reference |
| Rat | 50 mg/kg/day | Oral | 6-month toxicity | [1] |
| Rat | 10 mg/kg | Intravenous (i.v.) or Oral (p.o.) | Pharmacodynamics (α- and γ-rigidity) | [2] |
| Dog | 80 mg/kg/day | Oral | 6-month toxicity | [1] |
| Rat | 300 mg/kg/day | Oral | 28-day toxicology (NOAEL) | [12] |
Visualizing Experimental Design and Pathways
To aid in the conceptualization of your studies, the following diagrams illustrate a general experimental workflow and the metabolic pathway of Tolperisone.
References
- 1. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 9. Diethylcarbamazine reduces chronic inflammation and fibrosis in carbon tetrachloride- (CCl₄-) induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thioacetamide-Induced Acute Hepatic Encephalopathy in Rat: Behavioral, Biochemical and Histological Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validation & Comparative
A Comparative Analysis of Tolperisone Hydrochloride and Baclofen in Spasticity Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two centrally acting muscle relaxants, Tolperisone (B1682978) hydrochloride and Baclofen (B1667701), for the management of spasticity. The following sections detail their mechanisms of action, comparative efficacy in clinical and preclinical models, and the experimental protocols utilized in these studies. All quantitative data is summarized for direct comparison, and key pathways and workflows are visualized to facilitate understanding.
Mechanism of Action: A Tale of Two Pathways
Tolperisone hydrochloride and Baclofen alleviate spasticity through distinct molecular mechanisms, targeting different components of the neural pathways that control muscle tone.
This compound: This agent primarily exerts its effects through the blockade of voltage-gated sodium and calcium channels.[1][2][3] By inhibiting these channels, particularly on presynaptic terminals of primary afferent fibers, Tolperisone reduces the influx of ions necessary for neuronal excitability and neurotransmitter release.[4][5] This action dampens hyperexcitability within the spinal cord, leading to a reduction in both monosynaptic and polysynaptic reflex activity.[6] Its mechanism is often described as a "membrane-stabilizing" effect.
Baclofen: As a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor, Baclofen enhances inhibitory neurotransmission.[7][8] Activation of presynaptic GABA-B receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in calcium influx.[8][9] This presynaptic inhibition reduces the release of excitatory neurotransmitters.[7] Postsynaptically, Baclofen promotes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[8][9]
Diagram 1: Signaling Pathway of this compound
Caption: Tolperisone blocks Na+ and Ca2+ channels, reducing neurotransmitter release.
Diagram 2: Signaling Pathway of Baclofen
Caption: Baclofen activates GABA-B receptors, leading to reduced excitability.
Comparative Efficacy: Clinical and Preclinical Evidence
Direct comparative studies in humans have provided valuable insights into the relative efficacy and tolerability of Tolperisone and Baclofen.
Clinical Studies in Spasticity
A comparative study involving 150 patients with spasticity due to spinal cord injury, cerebral palsy, or stroke evaluated the efficacy of Tolperisone versus Baclofen over a six-week period.[10][11] Both drugs demonstrated significant improvements in muscle tone, muscle strength, and functional outcomes.[10][11] However, Tolperisone showed a greater improvement in functional outcomes as measured by the Barthel Index.[11][12]
Table 1: Comparative Clinical Efficacy of Tolperisone vs. Baclofen in Spasticity
| Outcome Measure | Tolperisone Group (n=75) | Baclofen Group (n=75) | p-value | Reference(s) |
| Change in Modified Ashworth Scale (MAS) | Significant decrease from 3.33 to 1.57 | Significant decrease from 3.34 to 1.55 | >0.05 | [10][11] |
| Change in Medical Research Council (MRC) Scale | Improvement from baseline to 3.04 ± 0.032 | Improvement from baseline to 2.79 ± 0.032 | >0.07 | [10][11] |
| Change in Barthel Index (BI) | Improvement from baseline to 73 ± 1.32 | Improvement from baseline to 59.31 ± 1.32 | <0.05 | [11][12] |
| Overall Efficacy Coefficient | 2.3 | 3.6 | <0.05 | [11][12] |
Note: A lower efficacy coefficient indicates better efficacy.
Preclinical Studies in Spasticity Models
While direct head-to-head preclinical comparisons are limited, studies in animal models of spasticity have independently demonstrated the efficacy of both compounds.
Tolperisone: In various animal models, Tolperisone has been shown to inhibit mono- and polysynaptic reflexes.[4] Its action is more pronounced on synaptic responses than on the excitability of motoneurons.[4]
Baclofen: In a rat model of ischemic spasticity, intrathecal Baclofen significantly decreased muscle resistance.[13] Electromyography (EMG) studies in spastic rats have shown that Baclofen can normalize altered interneuron activity and decrease alpha motoneuron activity.[14]
Safety and Tolerability
In the aforementioned comparative clinical study, Tolperisone was reported to be more tolerable than Baclofen, with fewer side effects.[10][11] The most frequent side effect reported for Baclofen was asthenia.[10]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis of Tolperisone and Baclofen.
Induction of Spasticity in a Rat Model (Spinal Cord Injury)
A common method to induce spasticity in rats is through a complete transection of the spinal cord.
-
Animal Preparation: Adult Sprague-Dawley rats are anesthetized, and the surgical area is shaved and sterilized.
-
Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord. The dura mater is incised, and the spinal cord is completely transected using fine surgical scissors.
-
Post-operative Care: Animals receive post-operative analgesics and manual bladder expression until autonomic control is regained.
-
Development of Spasticity: Spasticity, characterized by hypertonia, hyperreflexia, and clonus, typically develops over several weeks following the injury.[13][15][16]
Diagram 3: Experimental Workflow for Inducing Spasticity in Rats
Caption: Workflow for inducing and assessing spasticity in a rat SCI model.
Quantitative Assessment of Spasticity
Modified Ashworth Scale (MAS): This is a clinical scale used to assess muscle tone.
-
Patient Positioning: The patient is placed in a supine position.
-
Movement: The examiner moves a limb through its full range of motion in one second.
-
Scoring: Resistance to passive movement is scored on a 6-point scale from 0 (no increase in muscle tone) to 4 (affected part rigid in flexion or extension).[10]
Electromyography (EMG) and H-Reflex: EMG is used to record the electrical activity of muscles and can be used to objectively quantify spasticity in animal models. The Hoffmann reflex (H-reflex) is a key measure.
-
Electrode Placement: Recording electrodes are placed on the target muscle (e.g., gastrocnemius), and stimulating electrodes are placed on the corresponding nerve (e.g., sciatic nerve).
-
Stimulation: The nerve is stimulated with increasing intensity to elicit both the M-wave (direct muscle response) and the H-reflex (monosynaptic reflex response).
-
Data Analysis: The ratio of the maximum H-reflex amplitude to the maximum M-wave amplitude (Hmax/Mmax) is calculated. An increased Hmax/Mmax ratio is indicative of increased motoneuron excitability and spasticity.[15][17] Rate-dependent depression of the H-reflex can also be assessed.[15]
Conclusion
Both this compound and Baclofen are effective in treating spasticity, but they operate through distinct mechanisms of action. Clinical evidence suggests that while both drugs improve muscle tone, Tolperisone may offer superior improvements in functional outcomes and a better side-effect profile.[10][11][12] Preclinical studies in animal models support the efficacy of both agents in reducing spasticity-related parameters. The choice between these two medications may depend on the specific etiology of spasticity, the desired clinical outcome, and the patient's tolerance to side effects. Further head-to-head preclinical studies in standardized spasticity models would be beneficial to delineate more subtle differences in their pharmacological profiles.
References
- 1. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Comparative study of therapeutic response to baclofen vs tolperisone in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparative study of clinical efficacy and safety of baclofen vs tolperisone in spasticity caused by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comparative study of clinical efficacy and safety of baclofen vs tolperisone in spasticity caused by spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 16. Rat Spinal Cord Injury Associated with Spasticity Leads to Widespread Changes in the Regulation of Retained Introns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advanced quantitative estimation methods for spasticity: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Stability-Indicating HPLC Methods for Tolperisone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Tolperisone hydrochloride with alternative analytical techniques. Detailed experimental protocols, supporting data, and a visual representation of the validation workflow are presented to assist in the selection and implementation of a suitable analytical strategy for this centrally acting muscle relaxant.
Introduction to this compound and the Need for Stability-Indicating Methods
This compound is a piperidine (B6355638) derivative used for the treatment of musculoskeletal disorders. To ensure the safety and efficacy of pharmaceutical formulations, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. A stability-indicating method provides assurance that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation. This guide focuses on a validated HPLC method and compares its performance with other analytical approaches.
Comparison of Analytical Methods for this compound
The following table summarizes the performance characteristics of a validated stability-indicating HPLC method alongside alternative methods such as UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC).
| Parameter | Stability-Indicating HPLC Method | UV-Visible Spectrophotometry | HPTLC Method |
| Principle | Separation based on polarity | Measurement of light absorbance | Separation on a thin layer of adsorbent |
| Specificity | High (separates drug from degradants) | Low (interference from degradants) | Moderate (can separate some impurities) |
| Linearity Range | 2-10 µg/mL[1] | 3 - 18 µg/ml | 50-600 ng/band |
| Accuracy (% Recovery) | 99.01 - 102.86%[1] | 99.09 – 101.26 % | - |
| Precision (%RSD) | < 2%[1] | < 2 % | < 2% |
| Limit of Detection (LOD) | - | 0.032 µg/ml | - |
| Limit of Quantification (LOQ) | - | 0.096 µg/ml | - |
| Primary Advantage | High resolution and specificity | Simplicity and cost-effectiveness | High throughput and low solvent usage |
| Primary Limitation | Higher complexity and cost | Lack of specificity for stability studies | Lower resolution than HPLC |
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following table compares the degradation of this compound under various stress conditions as analyzed by different methods.
| Stress Condition | HPLC Method (% Degradation) | HPTLC Method (% Degradation)[2] |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Stable[3] | 2.4%[2] |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Significant Degradation[3] | 4.77%[2] |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation[1] | 1.6%[2] |
| Thermal (e.g., 105°C) | Stable[3] | 1.8%[2] |
| Photolytic (UV/Vis light) | Stable[3] | - |
Key Degradation Products of this compound
Forced degradation studies have identified several potential degradation products and impurities of this compound. Understanding these is critical for the development of a truly stability-indicating method.
| Impurity/Degradation Product | Chemical Name | Structure |
| Tolperisone Impurity 1 | 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one (MMP)[4][5] | C₁₁H₁₂O |
| 4'-Methylpropiophenone | 1-(4-methylphenyl)propan-1-one[4][6] | C₁₀H₁₂O |
| Carboxy Tolperisone HCl | Tolperisone Impurity 2 HCl[7] | C₁₆H₂₂ClNO₃ |
| Hydroxymethyl Tolperisone HCl | -[] | C₁₆H₂₄ClNO₂ |
Experimental Protocols
Validated Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Forced Degradation Study Protocol:
-
Acid Degradation: Reflux with 0.1 N HCl at 60°C for 1 hour.[3]
-
Base Degradation: Reflux with 0.1 N NaOH at 60°C for 45 minutes.[3]
-
Oxidative Degradation: Reflux with 8% H₂O₂ at 60°C for 45 minutes.[3]
-
Thermal Degradation: Expose the drug at 105°C for 2 hours.[3]
-
Photolytic Degradation: Expose the drug to UV light (200 watt-hours) followed by visible light (1.2 million lux hours).[3]
-
UV-Visible Spectrophotometric Method
-
Instrument: UV-Visible Spectrophotometer
-
Solvent: Purified water
-
Wavelength of Maximum Absorbance (λmax): 260 nm
-
Linearity Range: 3 - 18 µg/mL
-
Procedure: Prepare a series of standard solutions of this compound in purified water within the linearity range. Measure the absorbance of each solution at 260 nm against a blank of purified water. Plot a calibration curve of absorbance versus concentration.
HPTLC Method
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates
-
Mobile Phase: Chloroform: Acetone: Toluene (6:2:2, v/v/v)[2]
-
Detection: UV at 265 nm[2]
-
Linearity Range: 50 - 600 ng/band[2]
-
Procedure: Apply the standard and sample solutions as bands on the HPTLC plate. Develop the plate using the mobile phase in a saturated chamber. After development, dry the plate and scan it at 265 nm.
Workflow for Method Validation
The following diagram illustrates the logical workflow for validating a stability-indicating HPLC method for this compound, adhering to ICH guidelines.
Caption: A flowchart outlining the key stages from method development to validation and application for a stability-indicating HPLC method.
Conclusion
The stability-indicating HPLC method demonstrates superior specificity and reliability for the analysis of this compound in the presence of its degradation products, making it the most suitable method for quality control and stability studies. While UV-Visible spectrophotometry and HPTLC offer advantages in terms of simplicity and throughput, their lower specificity limits their application in stability testing where the accurate quantification of the API in the presence of impurities is paramount. The choice of method should be guided by the specific requirements of the analysis, with the HPLC method being the gold standard for regulatory submissions and ensuring product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. ijraps.in [ijraps.in]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. 2-Methyl-1-(4-methylphenyl)prop-2-en-1-one | C11H12O | CID 13245047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-methylphenyl)-1-propanone [stenutz.eu]
- 7. Tolperisone Impurity 2 HCl (Carboxy Tolperisone HCl) - CAS - 446063-44-1 | Axios Research [axios-research.com]
A Head-to-Head Comparison of Sedative Effects: Tolperisone vs. Other Muscle Relaxants
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the sedative effects of tolperisone (B1682978), a centrally acting muscle relaxant, with other commonly prescribed alternatives such as cyclobenzaprine (B1214914), baclofen (B1667701), and tizanidine. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Introduction: The Quest for Non-Sedating Muscle Relaxants
Centrally acting muscle relaxants are essential for managing painful musculoskeletal conditions like acute low back pain and spasticity.[1] However, their clinical utility is often limited by a significant side effect: sedation. This can impair a patient's ability to perform daily activities, such as driving or operating machinery, and is a particular concern in elderly patients who have a higher likelihood of injury.[2][3]
Tolperisone, a piperidine (B6355638) derivative, has been used for decades in Europe and Asia and is noted for its muscle relaxant properties without the typical sedative effects associated with other drugs in its class.[1][4][5] This guide examines the evidence for this claim through a direct comparison of its sedative profile against other widely used muscle relaxants.
Mechanisms of Action and Their Link to Sedation
The sedative potential of a muscle relaxant is intrinsically linked to its mechanism of action and its affinity for various receptors in the central nervous system (CNS).
-
Tolperisone : Exerts its effect by blocking voltage-gated sodium and calcium channels in the brainstem and spinal cord.[6][7][8] This action stabilizes neuronal membranes and inhibits polysynaptic reflex pathways, leading to muscle relaxation.[8][9] Crucially, tolperisone has no significant affinity for adrenergic, cholinergic, dopaminergic, or serotonergic receptors, which is believed to be the reason for its lack of sedative side effects.[9]
-
Cyclobenzaprine : Structurally similar to tricyclic antidepressants, it acts primarily at the brainstem.[10] Its sedative effects are largely attributed to its potent anticholinergic activity and its effects on serotonin (B10506) and norepinephrine (B1679862) pathways.[10]
-
Baclofen : Functions as an agonist for the γ-aminobutyric acid (GABA) B receptor.[6][11] Activation of GABA-B receptors in the CNS generally leads to neuronal inhibition, which produces muscle relaxation but is also a primary cause of sedation, drowsiness, and dizziness.[6][12]
-
Tizanidine : An alpha-2 adrenergic agonist that acts in the CNS to reduce spasticity. Its sedative properties are a direct result of this agonism, a well-known effect of this drug class.
References
- 1. Centrally acting muscle relaxant: Significance and symbolism [wisdomlib.org]
- 2. An assessment of the centrally acting muscle relaxant tolperisone on driving ability and cognitive effects compared to placebo and cyclobenzaprine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolperisone relaxes muscles without impairing driving ability or cognition: Study [medicaldialogues.in]
- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolperisone: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 9. The comparative study of clinical efficacy and safety of baclofen vs tolperisone in spasticity caused by spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unique Skeletal Muscle Relaxant Tolperisone in a Crossover Driving Simulation Study: No Evidence of Sedation Compared to Cyclobenzaprine and Placebo - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of tolperisone versus baclofen among Chinese patients with spasticity associated with spinal cord injury: a non-randomized retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Muscle Relaxant Activity of Tolperisone Enantiomers: A Comparative Guide
Introduction: Tolperisone (B1682978), a centrally acting muscle relaxant, is utilized in clinical practice as a racemic mixture. It possesses a chiral center, leading to the existence of two enantiomers: dextrorotatory (+)-tolperisone and levorotatory (-)-tolperisone. While the racemic form has a well-documented profile, a detailed in-vivo comparative analysis of the muscle relaxant activities of the individual enantiomers is not extensively available in current scientific literature. This guide synthesizes the available information and presents a framework for the in-vivo comparison of these enantiomers, addressing the needs of researchers, scientists, and drug development professionals.
Some sources suggest that the dextrorotatory (+) enantiomer is predominantly responsible for the muscle relaxant effects, while the levorotatory (-) isomer is thought to contribute more to the relaxation of bronchial and vascular smooth muscle.[1][2][3] However, other reports have indicated that the dextrorotatory enantiomer may be less effective.[4] A significant challenge in studying the individual in-vivo effects is the interconversion of the two stereoisomeric forms within the body.[5]
Quantitative Data Summary
Due to the limited availability of direct comparative in-vivo studies, the following table presents a hypothetical structure for comparing the muscle relaxant activity of tolperisone enantiomers. This is intended to serve as a template for future research and to illustrate the key parameters that would be evaluated.
| Enantiomer | Animal Model | Test for Muscle Relaxation | ED50 (mg/kg) | Onset of Action (min) | Duration of Action (min) |
| (+)-Tolperisone | Rat | Rotarod Test | Data not available | Data not available | Data not available |
| (-)-Tolperisone | Rat | Rotarod Test | Data not available | Data not available | Data not available |
| Racemic Tolperisone | Rat | Rotarod Test | Data not available | Data not available | Data not available |
| (+)-Tolperisone | Mouse | Inclined Plane Test | Data not available | Data not available | Data not available |
| (-)-Tolperisone | Mouse | Inclined Plane Test | Data not available | Data not available | Data not available |
| Racemic Tolperisone | Mouse | Inclined Plane Test | Data not available | Data not available | Data not available |
Note: The data in this table is illustrative. No direct comparative in-vivo studies providing these specific values for the individual enantiomers were identified.
Experimental Protocols
Below are detailed methodologies for key experiments that would be essential for an in-vivo comparison of the muscle relaxant activity of tolperisone enantiomers.
Animal Models and Drug Administration
-
Animals: Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g) would be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Drug Preparation: (+)-Tolperisone, (-)-Tolperisone, and racemic tolperisone would be dissolved in a suitable vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent like Tween 80).
-
Administration: The compounds would be administered intraperitoneally (i.p.) or orally (p.o.) at various doses to determine a dose-response relationship. A vehicle control group would be included in all experiments.
Assessment of Muscle Relaxant Activity
-
Rotarod Test:
-
Animals are pre-trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm) for a set period (e.g., 5 minutes).
-
On the day of the experiment, a baseline latency to fall is recorded for each animal.
-
Animals are then administered with the test compound or vehicle.
-
At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), the animals are placed back on the rotarod, and the latency to fall is recorded.
-
A significant decrease in the latency to fall compared to the vehicle group is indicative of muscle relaxation.
-
-
Inclined Plane Test:
-
Animals are placed on a plane that can be inclined at a variable angle.
-
The maximum angle at which an animal can maintain its grip for a set time (e.g., 15 seconds) is determined as the baseline.
-
Following the administration of the test compound or vehicle, the maximum angle is reassessed at various time intervals.
-
A reduction in the angle at which the animal can hold its position indicates muscle relaxant activity.
-
-
Grip Strength Test:
-
A grip strength meter is used to measure the peak force exerted by the animal's forelimbs.
-
A baseline grip strength is established for each animal.
-
After drug administration, grip strength is measured at predetermined time points.
-
A dose-dependent decrease in grip strength suggests muscle weakness or relaxation.
-
Visualizations
Signaling Pathway of Tolperisone
Tolperisone, as a centrally acting muscle relaxant, primarily exerts its effects by blocking voltage-gated sodium and calcium channels. This action stabilizes neuronal membranes and inhibits spinal reflexes.
Caption: Mechanism of action of Tolperisone.
Experimental Workflow for In-Vivo Comparison
The following diagram illustrates a logical workflow for the in-vivo comparison of tolperisone enantiomers' muscle relaxant activity.
Caption: In-vivo comparison workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Tolperisone Quantification in Human Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of validated bioanalytical methods for the determination of Tolperisone (B1682978), a centrally acting muscle relaxant, in human plasma. We will delve into the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive overview to aid in method selection and implementation.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method is often a balance between sensitivity, selectivity, speed, and cost. Below is a summary of the key performance parameters for validated HPLC-UV and LC-MS/MS methods for Tolperisone analysis in human plasma.
| Parameter | HPLC-UV Method 1[1] | HPLC-UV Method 2[2][3][4] | LC-MS/MS Method 1[5] | LC-MS/MS Method 2[6] |
| Linearity Range | 50-2000 ng/mL | 10-800 ng/mL | 0.5-300 ng/mL | 0.5-200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 10 ng/mL[2] | 0.5 ng/mL[5] | 0.5 ng/mL[6] |
| Accuracy | Not explicitly stated | Intra-day: ±11.4%, Inter-day: ±8.4%[3][4] | Within acceptable limits[5] | ±5.0%[6] |
| Precision (%RSD/%CV) | Intra- and Inter-day CVs demonstrated reliability[1] | Intra-day: ≤ 4.1%, Inter-day: ≤ 5.7%[3][4] | Within acceptable limits[5] | ≤12.3%[6] |
| Mean Recovery | 74.22%[1] | 95%[3][4] | Not explicitly stated | Not explicitly stated |
| Internal Standard | Eperisone hydrochloride[1] | Prednisolone[3][4] | Dibucaine[5] | Chlorzoxazone[6] |
| Run Time | Not explicitly stated | Not explicitly stated | 0.6 min[5] | 2.5 min[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Here are the experimental protocols for the compared methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Method 2
This method offers a cost-effective alternative to mass spectrometry with good performance for pharmacokinetic studies.
-
Sample Preparation: Liquid-liquid extraction is performed on 1.0 mL of human plasma. An internal standard (Prednisolone) is added, followed by extraction with a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v)[3][4].
-
Chromatographic Conditions:
-
Column: Atlantis dC18[3].
-
Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate (B84403) (pH 3.0) and acetonitrile (B52724) (70:30, v/v)[3][4].
-
Flow Rate: Not explicitly stated.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Method 1
This method provides high sensitivity and selectivity, making it suitable for studies requiring low detection limits.
-
Sample Preparation: 200 µL of human plasma is subjected to liquid-liquid extraction using methyl t-butyl ether after the addition of an internal standard (Dibucaine)[5].
-
Chromatographic Conditions:
-
Column: Reversed-phase Luna C18 (2.0 mm × 50 mm, 5 µm particles)[5].
-
Mobile Phase: A mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (12:88, v/v)[5].
-
Flow Rate: 250 µL/min[5].
-
-
Mass Spectrometry Conditions:
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalytical method validation of Tolperisone in human plasma, from sample collection to data analysis.
References
- 1. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 2. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Tolperisone Hydrochloride's Efficacy: A Guide to Placebo-Controlled Trial Design
Tolperisone (B1682978) hydrochloride, a centrally acting muscle relaxant, has been the subject of numerous clinical investigations to ascertain its efficacy and safety in treating conditions associated with muscle hypertonia and spasticity.[1] Placebo-controlled trials are the gold standard for evaluating the therapeutic effects of pharmacological agents, providing a robust framework to distinguish the drug's genuine effects from placebo responses. This guide offers a comparative overview of placebo-controlled trial designs for Tolperisone hydrochloride, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy Data from Placebo-Controlled Trials
Multiple randomized, double-blind, placebo-controlled studies have demonstrated the superiority of this compound over placebo in managing painful reflex muscle spasms and spasticity following cerebral stroke.
A pivotal study involving 138 patients with painful reflex muscle spasm found that a 300 mg daily dose of this compound for 21 days resulted in a significantly greater increase in the pressure pain threshold compared to placebo (P = 0.03).[2][3] The overall efficacy assessment by patients also significantly favored the Tolperisone group.[2][4]
In a larger study with 120 patients suffering from spasticity after a cerebral stroke, treatment with Tolperisone (300–900 mg daily) for 12 weeks led to a mean reduction in the Ashworth Score of 1.03, compared to a 0.47 reduction in the placebo group (P < 0.0001).[5] A clinically significant reduction of at least one point on the Ashworth Scale was observed in 78.3% of patients receiving Tolperisone, versus 45% in the placebo group (P < 0.0001).[4][5]
Another Phase 2 study evaluating different doses of Tolperisone for acute back muscle spasm found that the 200 mg three-times-daily (TID) dose resulted in a significantly lower subject-rated pain score on day 14 compared to placebo (p = 0.0040).[6][7]
| Study Population | Tolperisone Dosage | Treatment Duration | Primary Endpoint | Key Finding vs. Placebo |
| Painful Reflex Muscle Spasm (n=138)[2] | 300 mg/day[2] | 21 days[2] | Change in Pressure Pain Threshold[2] | Significantly greater increase (P = 0.03)[2][4] |
| Spasticity post-stroke (n=120)[5] | 300-900 mg/day[5] | 12 weeks[5] | Change in Ashworth Score[5] | Significantly greater reduction (P < 0.0001)[5] |
| Acute Back Muscle Spasm[6][7] | 150, 300, 450, 600 mg/day (administered TID)[6][8] | 14 days[6][8] | Subject-rated pain "right now"[6][7] | 200 mg TID dose showed significant pain reduction (p=0.0040)[6][7] |
Experimental Protocols in Placebo-Controlled Trials
The design of placebo-controlled trials for this compound typically follows a prospective, randomized, and double-blind methodology to minimize bias.
A Representative Trial Design for Painful Reflex Muscle Spasm: [2]
-
Participants: Patients aged 20-75 years diagnosed with painful reflex muscle spasm linked to spinal column or proximal joint diseases.[2]
-
Randomization: Patients are randomly assigned to receive either this compound (e.g., 300 mg daily) or a matching placebo.[2]
-
Blinding: Both patients and investigators are blinded to the treatment allocation.[2]
-
Treatment Period: A fixed duration, typically 21 days.[2]
-
Primary Outcome Measure: The primary efficacy variable is often the change in the pressure pain threshold.[2]
-
Secondary Outcome Measures: These can include overall assessment of efficacy by both the patient and the physician, and safety assessments through monitoring adverse events and laboratory parameters.[2]
A Representative Trial Design for Spasticity Following Cerebral Stroke: [5]
-
Participants: Patients with a confirmed history of cerebral stroke and resulting spasticity.[5]
-
Dosage and Titration: Treatment often starts with a dose titration period to optimize the therapeutic benefit, with daily doses ranging from 300 mg to 900 mg.[5]
-
Blinding and Control: A double-blind, placebo-controlled, parallel-group design is employed.[5]
-
Treatment Duration: A longer treatment period of 12 weeks is common to assess changes in chronic spasticity.[5]
-
Primary Outcome Measure: The degree of spasticity as measured by the Ashworth Scale in the most affected joint is a common primary endpoint.[5]
-
Functional Assessments: Secondary outcomes often include functional assessments to evaluate the impact on daily activities.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its muscle relaxant effects through a multi-faceted mechanism of action, primarily by targeting the central nervous system.[9][10] It acts as a blocker of voltage-gated sodium and calcium channels.[9][10] This action is believed to inhibit the transmission of nerve signals that lead to muscle spasms and pain.[9] By reducing the influx of sodium and calcium ions into neurons, Tolperisone dampens neuronal excitability and the propagation of abnormal nerve impulses.[9] Additionally, it exhibits membrane-stabilizing properties and is thought to influence spinal cord reflex pathways by inhibiting polysynaptic reflexes.[9]
Recent research has also shed light on its potential role in modulating signaling cascades, such as the p38 MAPK and ERK1/2 pathways, which could contribute to its therapeutic effects in neurodegenerative conditions.[11]
Safety and Tolerability Profile
A key advantage of Tolperisone highlighted in placebo-controlled trials is its favorable safety profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[1][12] Across multiple studies, the evaluation of safety data, including adverse events, biochemical, and hematological parameters, has shown no significant differences between this compound and placebo.[2][4] Adverse events, when they do occur, are typically mild to moderate in intensity.[5] This lack of sedative effects makes Tolperisone a valuable therapeutic option for patients who need to maintain alertness and motor coordination.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and tolerance of repeated oral doses of this compound in the treatment of painful reflex muscle spasm: results of a prospective placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled study of the efficacy and safety of tolperisone in spasticity following cerebral stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Tolperisone - Wikipedia [en.wikipedia.org]
- 11. This compound improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of sedative effects of single and repeated doses of 50 mg and 150 mg this compound. Results of a prospective, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Impurity Detection Limits for Tolperisone Hydrochloride
This guide provides a comprehensive comparison of validated analytical methodologies for the detection and quantification of impurities in Tolperisone hydrochloride. The data and protocols presented are compiled from published research to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate quality control strategies.
Comparison of Validated Analytical Methods
High-Performance Liquid Chromatography (HPLC) stands out as the most widely utilized technique for the separation, identification, and quantification of impurities in this compound.[1] Alternative methods, such as Thin-Layer Chromatography (TLC) with densitometric determination, have also been developed.
The following table summarizes the performance of two distinct validated HPLC methods and a TLC-densitometric method for the determination of this compound and its impurities.
| Parameter | HPLC Method 1 | HPLC Method 2 | TLC-Densitometric Method |
| Principle | Gradient Reversed-Phase HPLC | Isocratic Reversed-Phase HPLC | TLC with Densitometry |
| Column | C18 (250 x 4.6 mm, 3 µm) | C18 (Oyster ODS, 300 x 4.6 mm, 5 µm) | Silica gel TLC F254 plates |
| Mobile Phase | Gradient mixture of 0.01 M KH2PO4 (pH 8.0 with diethylamine) and Acetonitrile (B52724) | 0.1 M Citric acid & 0.2 M NaH2PO4 buffer (pH 2.5 with orthophosphoric acid) and Acetonitrile (45:55 v/v) with 10g Sodium Lauryl Sulfate | Two mobile phases used: I) Cyclohexane-1,4 dioxane-isopropanol–ethanol-glacial acetic acid (16:0.5:1:4:0.6 v/v/v/v/v) and II) n-butanol-isopropanol-water-glacial acetic acid (10:7:8:2 v/v/v/v) |
| Detection | UV at 254 nm | UV at 260 nm | Densitometric measurement at 260 nm (for Tolperisone HCl and 4-methylpropiophenone) and 570 nm (for piperidine (B6355638) hydrochloride) |
| Flow Rate | 1.0 mL/min | Not Specified | Not Applicable |
| Detection Limit | Capable of detecting four impurities at a level of 0.19 μg/mL.[2][3] | Linearity ranges established from 0.2 μg/mL to 1.4 μg/mL for 4-MMP and 0.5 μg/mL to 3.5 μg/mL for other impurities. | Not explicitly defined in terms of a numerical detection limit, but described as sensitive.[4] |
| Quantification Limit | Not explicitly stated, but the method was validated for linearity, precision, and accuracy.[2] | Estimated using a signal-to-noise ratio of 10:1. | Not explicitly defined. |
| Validated Impurities | Four potential impurities (unspecified).[2][3] | 4-MMP (4-methylpropiophenone), Vinyl Ketone, and 2-methylhydroxy impurity. | 4-methylpropiophenone and Piperidine hydrochloride.[4] |
Detailed Experimental Protocols
HPLC Method 1: Gradient Reversed-Phase HPLC
This method is a stability-indicating HPLC method developed for the quantitative estimation of Tolperisone-related impurities in both bulk drugs and pharmaceutical dosage forms.[2][3]
Chromatographic Conditions:
-
Column: C18 stationary phase (250 x 4.6 mm, 3 µm).[2]
-
Mobile Phase: A gradient program with a combination of a buffer (0.01 M potassium dihydrogen phosphate (B84403) with pH adjusted to 8.0 using diethylamine) and acetonitrile.[2][3]
Preparation of Solutions:
-
Standard Solution: A stock solution of this compound (1000 μg/mL) is prepared. Working solutions are prepared by diluting the stock solution.[2]
-
Sample Solution: For dosage forms, an amount of powdered tablets equivalent to a specific dose of this compound is dissolved in a suitable diluent to achieve a target concentration.
Validation: The method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and ruggedness.[2] The linearity was established with a correlation coefficient (R value) greater than 0.999 for the impurities.[2][3]
HPLC Method 2: Isocratic Reversed-Phase HPLC
This method was developed for estimating the impurity profile of this compound in tablet dosage form.
Chromatographic Conditions:
-
Column: Reversed-phase Oyster ODS (300 x 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of buffer and acetonitrile (45:55 % v/v). The buffer consists of 95.0 mL of 0.1 M citric acid and 5.0 mL of 0.2 M sodium dihydrogen phosphate in 1000 mL of water, with the pH adjusted to 2.5 with orthophosphoric acid and the addition of 10 g of sodium lauryl sulfate.
-
Detection: UV detection at 260 nm.
Preparation of Solutions:
-
Sample Preparation: An amount of finely ground tablet powder equivalent to 25 mg of this compound is transferred to a 50 mL volumetric flask, sonicated with a diluent, and diluted to the mark to get a concentration of 500 μg/mL. The solution is then filtered.
Validation: The method was validated and shown to be sensitive, specific, and reproducible. Linearity was established for this compound and its impurities. The accuracy of the method was found to be high for the identified impurities.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the validation of an analytical method for impurity detection in this compound, as described in the referenced literature.
Caption: Workflow for Validation of Impurity Detection Methods.
References
Comparative pharmacodynamic effects of Tolperisone and other centrally acting muscle relaxants.
A Comparative Guide to the Pharmacodynamic Effects of Tolperisone (B1682978) and Other Centrally Acting Muscle Relaxants
This guide provides a detailed comparison of the pharmacodynamic properties of Tolperisone against other prominent centrally acting muscle relaxants. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data.
Overview of Mechanisms of Action
Centrally acting muscle relaxants comprise a heterogeneous group of drugs with distinct mechanisms of action. While all aim to reduce skeletal muscle tone and spasm, their molecular targets and physiological effects vary significantly. Tolperisone's unique membrane-stabilizing and ion channel-blocking properties distinguish it from classic receptor agonists or general central nervous system (CNS) depressants.
Tolperisone
Tolperisone is a centrally acting muscle relaxant that acts at the reticular formation in the brainstem.[1] Its primary mechanism involves the voltage-dependent inhibition of sodium (Na+) and N-type calcium (Ca2+) channels.[2][3][4] This action stabilizes neuronal membranes, decreases the amplitude and frequency of action potentials, and reduces neurotransmitter release. Unlike many other muscle relaxants, Tolperisone achieves its effects with a low incidence of sedation.[5]
Comparative Agents
-
Baclofen (B1667701) : A structural analog of gamma-aminobutyric acid (GABA), Baclofen is a selective agonist for GABA-B receptors.[6][7][8] Activation of these receptors leads to the hyperpolarization of neurons by increasing potassium (K+) conductance and inhibiting Ca2+ influx, which in turn inhibits the release of excitatory neurotransmitters.[6][8] It inhibits both monosynaptic and polysynaptic reflexes at the spinal level.[9]
-
Tizanidine : An alpha-2 adrenergic agonist that acts on presynaptic receptors in the spinal cord.[10][11][12] This action inhibits the release of excitatory neurotransmitters from spinal interneurons, reducing the facilitation of motor neurons, which primarily affects spinal polysynaptic reflexes.[11][13]
-
Cyclobenzaprine : Structurally related to tricyclic antidepressants, Cyclobenzaprine acts primarily at the brainstem level.[14][15][16][17] It is believed to reduce tonic somatic motor activity by influencing both gamma and alpha motor systems, possibly through antagonism of 5-HT2 receptors and activation of the locus coeruleus, leading to increased norepinephrine (B1679862) release in the spinal cord.[16][18]
-
Carisoprodol : This agent acts as a CNS depressant, interrupting neuronal communication within the spinal cord and the descending reticular formation.[19][20][21] Its effects are at least partially attributable to its active metabolite, meprobamate, which has sedative and anxiolytic properties.[20] Carisoprodol and meprobamate are thought to act on GABA-A receptors.[19][22]
-
Eperisone (B1215868) : Similar to Tolperisone, Eperisone is a centrally acting muscle relaxant that inhibits mono- and polysynaptic reflexes in the spinal cord.[23][24] It decreases muscle spindle sensitivity by inhibiting the spontaneous discharge of γ-motor neurons and also has vasodilatory effects through calcium channel antagonism.[25][26]
-
Other Agents :
-
Methocarbamol : A CNS depressant believed to block spinal polysynaptic reflexes.[27][28] Its efficacy is likely related to its sedative effect.[29]
-
Chlorzoxazone : Acts at the spinal cord and subcortical areas of the brain to inhibit polysynaptic reflex arcs.[30][31][32][33]
-
Orphenadrine : An anticholinergic agent with weak antihistaminic and local anesthetic properties.[34] It is thought to work via central atropine-like effects and may also act as an NMDA receptor antagonist.[34][35][36]
-
Data Presentation: Comparative Pharmacodynamics
The following tables summarize the key pharmacodynamic characteristics and clinical efficacy data for Tolperisone and its comparators.
Table 1: Summary of Mechanisms of Action
| Drug | Primary Mechanism of Action | Primary Site of Action | Effect on Spinal Reflexes | Key Receptors/Channels | Sedative Potential |
| Tolperisone | Voltage-gated Na+ and Ca2+ channel blocker | Brainstem, Spinal Cord | Inhibits mono- and polysynaptic reflexes[2][37] | Voltage-gated Na+ & Ca2+ channels | Very Low[5] |
| Baclofen | GABA-B receptor agonist | Spinal Cord[7] | Inhibits mono- and polysynaptic reflexes[9] | GABA-B receptors | High |
| Tizanidine | Alpha-2 adrenergic agonist | Spinal Cord[11] | Primarily inhibits polysynaptic reflexes[11] | Alpha-2 adrenergic receptors | High |
| Cyclobenzaprine | Reduces tonic somatic motor activity; 5-HT2 antagonist | Brainstem[14][16] | General reduction of muscle hyperactivity | Serotonin (5-HT2), Adrenergic systems | High |
| Carisoprodol | CNS depression; GABA-A receptor modulation | Spinal Cord, Reticular Formation[20] | Alters interneuronal activity[20] | GABA-A receptors | High |
| Eperisone | Inhibits γ-motor neuron discharge; Ca2+ channel blocker | Spinal Cord | Inhibits mono- and polysynaptic reflexes[23] | Voltage-gated Ca2+ channels | Low[24] |
| Methocarbamol | General CNS depression | CNS | Blocks spinal polysynaptic reflexes[27] | Not specific | Moderate to High |
| Chlorzoxazone | General CNS depression | Spinal Cord, Subcortical brain areas[32] | Inhibits polysynaptic reflex arcs[32] | May act on GABAA/B receptors[38] | Moderate |
| Orphenadrine | Anticholinergic; NMDA receptor antagonist; Antihistamine | CNS | Not specific; central atropine-like effects[34] | Muscarinic, NMDA, H1 receptors | Moderate |
Table 2: Comparative Clinical Efficacy in Spasticity (Modified Ashworth Scale)
| Study | Drug(s) | Patient Population | Key Finding |
| Agarwal et al. (2017)[39] | Tolperisone vs. Baclofen | Spasticity (Cerebral Palsy, Stroke, Spinal Cord Injury) | Both drugs significantly improved muscle tone. Tolperisone showed greater improvement in functional outcomes (Barthel Index) and was more tolerable. |
| Anonymous (2018)[5] | Tolperisone vs. Baclofen | Spasticity from Spinal Cord Injury | Baclofen plus physical therapy was found to be more effective than Tolperisone plus physical therapy (Overall efficacy coefficient: 1.15 vs 0.45). |
| Stamenova et al. (2010)[40] | Tolperisone | Post-stroke spasticity | Tolperisone (300–450 mg/day) resulted in a 42% improvement in the Ashworth score. |
| Thomas et al. (2010)[40] | Baclofen | Spasticity | Long-term use of baclofen reduced muscle activity and maximal tetanic forces. |
Visualization of Pathways and Workflows
Signaling and Action Pathways
The diagrams below illustrate the distinct mechanisms of action at the cellular and systemic levels.
Experimental Workflow
The following diagram outlines a common experimental protocol for assessing the effects of muscle relaxants on spinal reflexes in an animal model.
Detailed Experimental Protocols
In Vivo Electrophysiology: Spinal Reflex Inhibition
This protocol is fundamental for characterizing the central action of muscle relaxants.
-
Objective : To measure the effect of a test compound on monosynaptic and polysynaptic reflex pathways in the spinal cord.
-
Model : Anesthetized, spinalized cat. The spinal cord is transected at the thoracic level to eliminate supraspinal influences.
-
Procedure :
-
Surgical Preparation : Following anesthesia and laminectomy, the dorsal and ventral roots of the lumbar spinal cord (e.g., L6-S1) are isolated and cut.
-
Stimulation and Recording : A stimulating electrode is placed on the distal end of a cut dorsal root. A recording electrode is placed on the distal end of the corresponding cut ventral root.
-
Baseline Measurement : Single electrical pulses are delivered to the dorsal root to evoke ventral root potentials (VRPs). The early, short-latency potential represents the monosynaptic reflex, while the later, prolonged potential represents polysynaptic reflexes.
-
Drug Administration : The test compound (e.g., Tolperisone, Baclofen) is administered intravenously (i.v.) at increasing doses.
-
Data Acquisition : VRPs are recorded at set intervals following each dose. The amplitude of the mono- and polysynaptic components are measured and expressed as a percentage of the pre-drug control.
-
-
Expected Outcome : This method allows for a quantitative comparison of a drug's inhibitory potency on different reflex pathways. For instance, studies have shown that Tolperisone dose-dependently inhibits both ventral root reflexes, whereas benzodiazepines tend to abolish the monosynaptic reflex while only partially inhibiting the polysynaptic reflex.[37]
In Vitro Electrophysiology: Patch-Clamp for Ion Channel Blockade
This protocol is used to define the molecular mechanism of drugs like Tolperisone that act on ion channels.
-
Objective : To determine the effect of a test compound on specific voltage-gated ion channels (e.g., Na+ or Ca2+ channels).
-
Model : Cultured neurons (e.g., dorsal root ganglion neurons) or cell lines heterologously expressing a specific channel subtype (e.g., HEK293 cells expressing Nav1.7).
-
Procedure :
-
Cell Preparation : A single cell is selected and a glass micropipette with a clean tip is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").
-
Configuration : The whole-cell patch-clamp configuration is established, allowing control of the intracellular solution and the membrane potential.
-
Current Recording : Voltage steps are applied to elicit ionic currents through the channels of interest. For example, depolarizing steps from a holding potential of -80 mV will activate voltage-gated Na+ channels.
-
Drug Application : The test compound is applied to the cell via the extracellular bath solution.
-
Data Acquisition : Currents are recorded before, during, and after drug application. The reduction in current amplitude indicates a blocking effect. A concentration-response curve can be generated to calculate the IC50 value.
-
-
Expected Outcome : This technique provides direct evidence of ion channel modulation and can reveal details about the state-dependency of the block (i.e., whether the drug preferentially binds to the resting, open, or inactivated state of the channel). Studies using this method have confirmed Tolperisone's inhibitory effect on voltage-gated sodium and N-type calcium channels.[37]
Conclusion
Tolperisone exhibits a distinct pharmacodynamic profile compared to other centrally acting muscle relaxants. Its primary mechanism, the dual blockade of voltage-gated sodium and calcium channels, results in effective muscle relaxation with a notably low incidence of sedation. This contrasts with the receptor-mediated pathways of Baclofen (GABA-B) and Tizanidine (alpha-2 adrenergic), and the more generalized CNS depression associated with agents like Carisoprodol and Methocarbamol. Eperisone shares a similar mechanism with Tolperisone. Clinical data suggests that while Baclofen may offer greater efficacy in certain spinal cord injury patients, Tolperisone provides a better tolerability profile and superior improvement in functional outcomes in mixed spasticity populations. This makes Tolperisone a valuable therapeutic option, particularly when CNS side effects like drowsiness are a concern.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 7. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. reference.medscape.com [reference.medscape.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyclobenzaprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Cyclobenzaprine hydrochloride? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. drugs.com [drugs.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. What is the mechanism of Carisoprodol? [synapse.patsnap.com]
- 20. Soma (Carisoprodol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. drugs.com [drugs.com]
- 22. experts.unthsc.edu [experts.unthsc.edu]
- 23. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]
- 24. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mims.com [mims.com]
- 26. droracle.ai [droracle.ai]
- 27. m.youtube.com [m.youtube.com]
- 28. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 29. Methocarbamol - Wikipedia [en.wikipedia.org]
- 30. What is the mechanism of Chlorzoxazone? [synapse.patsnap.com]
- 31. Chlorzoxazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 32. mims.com [mims.com]
- 33. drugs.com [drugs.com]
- 34. mims.com [mims.com]
- 35. SMPDB [smpdb.ca]
- 36. m.youtube.com [m.youtube.com]
- 37. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Chlorzoxazone - Wikipedia [en.wikipedia.org]
- 39. Comparative study of therapeutic response to baclofen vs tolperisone in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. The comparative study of clinical efficacy and safety of baclofen vs tolperisone in spasticity caused by spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Tolperisone Hydrochloride's Effect on Jaw-Muscle Pain Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tolperisone (B1682978) hydrochloride in a reproducible experimental model of jaw-muscle pain, alongside available data for alternative muscle relaxants. The information presented is intended to assist researchers in evaluating the suitability of tolperisone for further investigation and to highlight the methodologies used in assessing drug efficacy for myofascial pain in the orofacial region.
Executive Summary
Tolperisone hydrochloride has demonstrated a statistically significant, albeit small, effect in reducing the intensity of experimentally induced jaw-muscle pain. A key human study provides reproducible evidence of its analgesic properties in a controlled setting. While direct comparative data in the same jaw-muscle pain model is limited for other centrally acting muscle relaxants, this guide compiles available information to offer a broader perspective on potential alternatives. The hypertonic saline-induced masseter muscle pain model stands out as a reliable method for assessing the efficacy of analgesics and muscle relaxants in the trigeminal region.
Comparative Efficacy in Experimental Jaw-Muscle Pain
The primary evidence for tolperisone's effect in a reproducible jaw-muscle pain model comes from a randomized, double-blind, placebo-controlled, three-way crossover study in healthy human volunteers. This study utilized intramuscular injection of hypertonic saline into the masseter muscle to induce pain.
Table 1: Quantitative Comparison of Tolperisone and Alternatives in Pain Reduction
| Drug/Compound | Dosage | Experimental Model | Key Efficacy Endpoint | Result | Significance (p-value) | Citation |
| This compound | 300 mg (oral, single dose) | Hypertonic saline-induced masseter pain (Human) | Peak Pain Intensity (10 cm VAS) | 5.9 ± 0.4 cm | p = 0.020 (vs. Pridinol (B1678096) & Placebo) | [1] |
| Pridinol Mesilate | 8 mg (oral, single dose) | Hypertonic saline-induced masseter pain (Human) | Peak Pain Intensity (10 cm VAS) | 6.8 ± 0.4 cm | Not significant vs. Placebo | [1] |
| Placebo | N/A | Hypertonic saline-induced masseter pain (Human) | Peak Pain Intensity (10 cm VAS) | 6.6 ± 0.4 cm | N/A | [1] |
| Cyclobenzaprine | 10 mg/night (3 weeks) | Myofascial pain in TMD patients (Human) | Jaw pain upon awakening (VAS) | Statistically superior to placebo | p < 0.016 | [2] |
| Eperisone Hydrochloride | Intragastric administration | Periodontal masseteric reflex (Rat) | Inhibition of muscle reflexes | ~3 times stronger than Eperisone-HCl | Not specified | [3] |
| Thiocolchicoside | 8 mg twice daily (7 days) | Acute low back pain with muscle spasm (Human) | Pain at rest and on movement (VAS) | Significant improvement | p = 0.0001 | [4] |
Note: Data for Cyclobenzaprine, Eperisone, and Thiocolchicoside are from different experimental models and are not directly comparable to the Tolperisone data from the jaw-muscle pain model.
Table 2: Effect on Pressure Pain Threshold (PPT)
| Drug/Compound | Dosage | Experimental Model | Effect on PPT | Significance (p-value) | Citation |
| This compound | 300 mg (oral, single dose) | Hypertonic saline-induced masseter pain (Human) | No significant change | Not significant | [1] |
| Pridinol Mesilate | 8 mg (oral, single dose) | Hypertonic saline-induced masseter pain (Human) | Significant decrease post-medication (before pain induction) | p = 0.002 (vs. Tolperisone & Placebo) | [1] |
| Placebo | N/A | Hypertonic saline-induced masseter pain (Human) | No significant change | N/A | [1] |
Experimental Protocols
Hypertonic Saline-Induced Masseter Muscle Pain Model (Human)
This model is a well-established and reproducible method for inducing localized muscle pain in the jaw region.[5][6][7]
Methodology:
-
Subject Preparation: Healthy volunteers are familiarized with the procedures and provide informed consent. Baseline measurements of pain perception and reflexes are recorded.
-
Drug Administration: A single oral dose of the test drug (e.g., 300 mg this compound), comparator (e.g., 8 mg pridinol mesilate), or placebo is administered in a randomized and double-blinded fashion.[1] A washout period of at least one week is maintained between sessions in a crossover design.[1]
-
Pain Induction: One hour after drug administration, a bolus of 0.3 mL of 5.8% hypertonic saline is injected into the masseter muscle to induce pain.[1]
-
Outcome Measures:
-
Pain Intensity: Subjects continuously rate their perceived pain intensity on a 10-cm electronic Visual Analogue Scale (VAS).[1]
-
Pressure Pain Threshold (PPT): An electronic algometer is used to measure the pressure pain threshold over the masseter and temporalis muscles before and after drug administration, and during and after the induced pain.[1][8]
-
Jaw-Stretch Reflexes: Electromyographic (EMG) recordings from the masseter and temporalis muscles are used to assess the amplitude of the short-latency stretch reflex evoked by a standardized mechanical stretch.[1][9]
-
Visualizations
Mechanism of Action of this compound
This compound is a centrally acting muscle relaxant with a multi-faceted mechanism of action that contributes to its therapeutic effects without significant sedation.[10]
Caption: Mechanism of action of this compound.
Experimental Workflow for Jaw-Muscle Pain Model
The following diagram illustrates the workflow of the human experimental jaw-muscle pain model used to evaluate the efficacy of tolperisone.
Caption: Experimental workflow for the jaw-muscle pain model.
Conclusion
The available evidence from a well-controlled human experimental model suggests that this compound has a reproducible, though modest, analgesic effect on acute jaw-muscle pain. The hypertonic saline injection model provides a reliable platform for future studies aimed at directly comparing the efficacy of tolperisone with other centrally acting muscle relaxants in the context of orofacial pain. Further research employing this standardized model is warranted to establish a more comprehensive comparative efficacy profile of different therapeutic options for myofascial temporomandibular disorders.
References
- 1. Effect of muscle relaxants on experimental jaw-muscle pain and jaw-stretch reflexes: a double-blind and placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effectiveness of Adding Pharmacologic Treatment with Clonazepam or Cyclobenzaprine to Patient Education and Self-Care for the Treatment of Jaw Pain upon Awakening: A Randomized Clinical Trial [jofph.com]
- 3. Effects of NK433, a new centrally acting muscle relaxant, on masticatory muscle reflexes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes of hypertonic saline-induced masseter muscle pain characteristics, by an infusion of the serotonin receptor type 3 antagonist granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.jofph.com [files.jofph.com]
- 8. Quantitative sensory testing in patients with the muscle pain subtype of temporomandibular disorder: a systemic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EMG-force relationships are influenced by experimental jaw-muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Clinical Relevance of Tolperisone's Vasodilatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant that has been in clinical use for decades for the management of spasticity and muscle spasms.[1][2] A notable secondary characteristic of tolperisone is its vasodilatory effect, which has been observed to selectively increase blood flow in skeletal muscles.[1][3] This guide provides a comparative analysis of the vasodilatory properties of tolperisone, supported by experimental data and detailed methodologies, to assess its clinical relevance in drug development and research.
Mechanism of Action and Vasodilatory Effects
Tolperisone's primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels in the central nervous system, which leads to a reduction in muscle hypertonia.[2][4] This action on ion channels is also believed to contribute to its vasodilatory effects.[5][6] The levorotatory isomer of tolperisone is particularly associated with the relaxation of vascular smooth muscle.[5]
Studies have indicated that tolperisone can induce a dose-dependent increase in arterial blood flow.[3] Notably, the vasodilatory effect of tolperisone appears to be more pronounced in the femoral arteries supplying skeletal muscles compared to the mesenteric arteries of visceral organs.[3] This suggests a potential for targeted improvement of blood perfusion in muscular tissues. The mechanism for this blood flow-enhancing effect is thought to involve Ca2+-channel antagonism and possibly modest anti-alpha-adrenergic effects.[6]
Comparative Analysis with Other Muscle Relaxants
A key differentiator for tolperisone is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants like cyclobenzaprine.[7][8] While the primary focus of comparative studies has been on muscle relaxant efficacy and central nervous system side effects, the vasodilatory properties of tolperisone and related compounds like eperisone (B1215868) present a unique therapeutic consideration. Eperisone, which is structurally similar to tolperisone, has also been shown to possess potent vasodilating action through a direct effect on smooth muscle cell excitability.[1]
The following table summarizes the vasodilatory and related properties of tolperisone in comparison to other muscle relaxants.
| Feature | Tolperisone | Eperisone | Cyclobenzaprine |
| Primary Mechanism | Blocks voltage-gated Na+ and Ca2+ channels[2][4] | Similar to tolperisone, inhibits mono- and multisynaptic reflexes[7] | Acts centrally, enhances norepinephrine (B1679862) effects[7] |
| Vasodilatory Effect | Increases blood flow to skeletal muscles[3] | Improves blood supply to skeletal muscles[7] | Not a primary reported effect |
| Sedative Effects | Minimal; comparable to placebo[7][8] | Minimal CNS effects[7] | High incidence of sedation[7] |
| Clinical Use in Vascular Conditions | Used in obliterating atherosclerosis of extremity vessels and other peripheral vascular diseases[2] | Not a primary indication | Not indicated for vascular conditions |
Experimental Data and Protocols
Study 1: Selective Vasodilation in Animal Models
Objective: To investigate the effect of tolperisone on femoral and mesenteric arterial blood flow.
Methodology:
-
Animal Model: Anesthetized dogs.
-
Drug Administration: Tolperisone was injected directly into the femoral and mesenteric arteries.
-
Measurements: Arterial blood flow was measured using electromagnetic flowmeters.
-
Pre-treatment: In some experiments, animals were pre-treated with propranolol (B1214883) (beta-blocker), atropine (B194438) (muscarinic antagonist), or chlorpheniramine (B86927) (antihistamine) to investigate the mechanism of vasodilation.
Results:
-
Tolperisone caused a rapid, dose-dependent increase in both femoral and mesenteric arterial blood flow.
-
The femoral vessels were found to be approximately 90 times more sensitive to tolperisone than the mesenteric vessels.
-
The vasodilatory effect in the femoral artery was not diminished by pre-treatment with propranolol, atropine, or chlorpheniramine, suggesting a direct effect on the vascular smooth muscle rather than an action through adrenergic, cholinergic, or histaminergic receptors.
Source: [3]
Study 2: Effect on Smooth Muscle Cell Excitability
Objective: To determine the mechanism of eperisone-induced vasodilation in the basilar artery. (Note: Eperisone is structurally and mechanistically similar to tolperisone).
Methodology:
-
Preparation: Isolated basilar artery from guinea pigs.
-
Measurements: Changes in arterial tone and smooth muscle cell membrane potential were recorded.
Results:
-
Eperisone demonstrated a potent vasodilating action.
-
This effect was mediated by a direct action on the smooth muscle cells, leading to hyperpolarization and relaxation.
Source: [1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for tolperisone-induced vasodilation and a general workflow for its experimental investigation.
Caption: Proposed signaling pathway for Tolperisone-induced vasodilation.
Caption: General experimental workflow for investigating vasodilation.
Conclusion
Tolperisone's vasodilatory properties, particularly its selective action on skeletal muscle vasculature, present an interesting area for further research and potential therapeutic application. While its primary clinical use remains as a muscle relaxant for spasticity, the ability to improve blood flow could be beneficial in conditions where muscle spasm is associated with localized ischemia. The favorable side-effect profile of tolperisone, especially the lack of significant sedation, makes it a compelling candidate for development where both muscle relaxation and enhanced blood perfusion are desired. Further clinical studies are warranted to fully elucidate the therapeutic benefits of this dual action.
References
- 1. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolperisone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]
- 5. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. droracle.ai [droracle.ai]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Drug Interaction Potential of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. However, their potential for significant drug-drug interactions (DDIs) presents a critical consideration for researchers and clinicians. These interactions, primarily rooted in pharmacokinetic and pharmacodynamic mechanisms, can alter the efficacy and safety profiles of co-administered therapies, leading to adverse events. This guide provides a comparative analysis of the interaction potential of common NSAIDs with frequently prescribed drug classes, supported by experimental data and detailed methodologies.
Quantitative Analysis of NSAID Drug Interactions
The following table summarizes the interaction potential of various NSAIDs with anticoagulants, antihypertensives, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). The data is compiled from multiple clinical and observational studies.
| NSAID | Interacting Drug Class | Quantitative Measure of Interaction | Clinical Outcome | References |
| Non-Selective NSAIDs (e.g., Ibuprofen, Naproxen) | Anticoagulants (Warfarin) | - INR Increase: Up to 15%[1] - GI Bleeding Risk: OR 1.98 (95% CI: 1.55–2.53) when combined vs. Warfarin alone[2] | Increased risk of major gastrointestinal bleeding.[1][2][3] | [1][2][3] |
| Antihypertensives (ACEi, ARBs, Diuretics) | - SBP Increase: Ibuprofen and Piroxicam elevated SBP by 7.7-9.9% in patients on Lisinopril/HCTZ[4] - Naproxen significantly increased SBP in patients on Ramipril or Valsartan[5] | Attenuation of the antihypertensive effect, leading to elevated blood pressure.[4][6][7][8] | [4][5][6][7][8] | |
| Antihypertensives (Calcium Channel Blockers) | - Amlodipine's effect was not significantly blunted by Ibuprofen or Piroxicam (BP increase of 1.1-1.6%)[4] | Generally considered a safer combination as the antihypertensive effect is less likely to be affected.[6][7] | [4][6][7] | |
| SSRIs | - Upper GI Bleed Risk: RR ranged from 3.3-15.6 (Combined vs. Neither)[9] - Incidence Rate Ratio (IRR) for peptic ulcer drug prescription: 12.4 (Combined vs. TCAs)[10][11] | Synergistically increased risk of gastrointestinal bleeding and other adverse GI outcomes.[9][10][12][13] | [9][10][12][13] | |
| COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib) | Anticoagulants (Warfarin) | - GI Bleeding Risk: OR 1.90 (95% CI: 1.46–2.46) when combined vs. Warfarin alone[2] | Increased risk of gastrointestinal bleeding, similar to non-selective NSAIDs.[2] | [2] |
| Antihypertensives (ACEi, ARBs) | - Etoricoxib use was associated with a high risk of SBP rise (OR 21.0; 95% CI: 3.7–120.6)[14] | Significant attenuation of antihypertensive effects.[14] | [14] |
Experimental Protocols for Assessing Drug Interactions
The evaluation of drug-drug interaction potential is a cornerstone of preclinical and clinical drug development. Standardized in vitro and in vivo methodologies are employed to identify and characterize these interactions.
In Vitro Metabolism-Mediated Interaction Assays
In vitro studies are essential for early screening of a drug's potential to act as a perpetrator (inhibitor or inducer) or victim of a metabolic DDI.[15] These assays primarily focus on cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of numerous NSAIDs.[16]
Objective: To determine if an investigational drug inhibits or induces major CYP enzymes, thereby affecting the metabolism of co-administered drugs.
Methodology: CYP Inhibition Assay (Reversible and Time-Dependent)
-
System Preparation: Human liver microsomes (HLMs) are commonly used as they contain a full complement of CYP enzymes. Alternatively, recombinant human CYP enzymes can be used to identify specific isoform interactions.[17][18]
-
Incubation: The investigational drug (potential inhibitor) is pre-incubated with the HLM or recombinant enzyme system. For time-dependent inhibition (TDI) studies, this pre-incubation period is extended (e.g., 30 minutes) in the presence of a cofactor like NADPH to allow for potential mechanism-based inactivation.[19]
-
Substrate Addition: A probe substrate, specific to the CYP isoform being investigated (e.g., diclofenac (B195802) for CYP2C9), is added to the reaction mixture.[16]
-
Reaction & Quenching: The metabolic reaction is allowed to proceed for a defined period before being stopped (quenched) by adding a solvent like acetonitrile (B52724) or methanol.
-
Analysis: The mixture is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the substrate's metabolite.
-
Data Interpretation: A decrease in metabolite formation in the presence of the investigational drug indicates inhibition. The data is used to calculate the IC50 (concentration causing 50% inhibition) and Ki (inhibition constant).[19]
In Vivo Anti-Inflammatory and DDI Models
In vivo animal models are used to confirm in vitro findings and evaluate the pharmacodynamic consequences of DDIs.
Objective: To assess the impact of a co-administered drug on the anti-inflammatory efficacy and safety profile of an NSAID in a living organism.
Methodology: Carrageenan-Induced Paw Edema Model
-
Animal Model: Rats or mice are typically used for this model.[20]
-
Drug Administration: Animals are divided into groups: Vehicle control, NSAID alone, interacting drug alone, and NSAID plus interacting drug. The drugs are administered orally or via injection prior to the inflammatory challenge.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized, acute inflammation and edema.[20]
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180 minutes) after the carrageenan injection.[20]
-
Analysis: The percentage of edema inhibition is calculated by comparing the paw volume in the drug-treated groups to the vehicle control group. A significant difference in edema inhibition between the "NSAID alone" group and the "NSAID plus interacting drug" group indicates a pharmacodynamic interaction.
-
Safety Assessment: For interactions affecting safety (e.g., with anticoagulants), endpoints such as bleeding time or gastric ulceration can be measured following drug administration.
Visualizing Interaction Pathways and Workflows
Workflow for In Vitro DDI Screening
Caption: Standard experimental workflow for in vitro drug-drug interaction (DDI) screening.
Pharmacodynamic Interaction of NSAIDs and Antihypertensives
Caption: Mechanism of NSAID interaction with certain antihypertensive agents.
Synergistic Risk of GI Bleeding
Caption: Combined mechanisms leading to increased GI bleeding risk.
References
- 1. droracle.ai [droracle.ai]
- 2. Risk of Bleeding with Exposure to Warfarin and Nonsteroidal Anti-Inflammatory Drugs: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. jptcp.com [jptcp.com]
- 5. ahajournals.org [ahajournals.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. Interaction of antihypertensive drugs with anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meded101.com [meded101.com]
- 9. Interaction between selective serotonin reuptake inhibitors and nonsteroidal antiinflammatory drugs: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined use of SSRIs and NSAIDs increases the risk of gastrointestinal adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Concomitant Use of NSAIDs or SSRIs with NOACs Requires Monitoring for Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. bioivt.com [bioivt.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tolperisone Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Tolperisone Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the contamination of ecosystems. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3][4] It is imperative to comply with all federal, state, and local environmental control regulations.[5]
Disposal Procedures for this compound
The primary recommendation for the disposal of this compound is to utilize a licensed disposal company for surplus and non-recyclable solutions.[6] This ensures that the compound is handled and treated in a compliant and environmentally sound manner.
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Consult Safety Data Sheet (SDS):
-
Always refer to the specific Safety Data Sheet provided with the this compound for detailed handling and disposal instructions.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to manage the collection and treatment of this compound. These companies are equipped to handle chemical incineration with afterburners and scrubbers, which is a recommended disposal method.[6]
-
-
Handling Spills:
-
In the event of a small spill, use appropriate tools to place the solid material into a convenient waste disposal container.[5]
-
For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[5]
-
After the bulk material is removed, clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[5]
-
Prevent spilled material from entering drains or sewer systems.[6]
-
Alternative Disposal Method (When a licensed service is not immediately available):
While not the preferred method for a laboratory setting, if a licensed disposal service is not an option and for very small quantities, the following procedure, adapted from general pharmaceutical disposal guidelines, can be considered. However, this should be cleared with your institution's environmental health and safety department.
-
Deactivation:
-
Containment:
-
Final Disposal:
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to avoid exposure.
| PPE Component | Specification |
| Gloves | Inspected prior to use; use proper glove removal technique.[6] |
| Eye Protection | Safety glasses.[5] |
| Respiratory | Dust respirator.[5] |
| Clothing | Lab coat.[5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
- 11. glacialridge.org [glacialridge.org]
Personal protective equipment for handling Tolperisone Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tolperisone Hydrochloride. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2][3]
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be equipped with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4][5] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][4][5] Gloves should be inspected before use and disposed of properly after handling the compound.[1][4] |
| Body Protection | Lab Coat/Protective Clothing | A lab coat or other protective clothing is required to prevent skin exposure.[1][3] For larger quantities or in case of a spill, impervious clothing or a full suit may be necessary.[2][3][6] |
| Respiratory Protection | Dust Respirator/Mask | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to engineering controls, especially when dust may be generated.[5] If a respirator is the sole means of protection, a full-face supplied air respirator must be used.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks.
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]
-
Recommended storage temperature is often refrigerated at 4°C.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
2.2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or with other local exhaust ventilation.[1][4][5]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[1][2]
-
Wash hands thoroughly after handling the substance.[1][2][4]
2.3. Experimental Workflow Diagram:
Caption: This diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical.
3.1. Accidental Release Measures:
-
Small Spills:
-
Large Spills:
3.2. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.[1][2]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air.[1][2] If not breathing, give artificial respiration.[1] Seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting.[3] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][3][7] Seek immediate medical attention.[1]
3.3. Disposal Plan:
-
Dispose of waste this compound and contaminated materials through a licensed professional waste disposal service.[1][4]
-
Do not allow the chemical to enter drains or the environment.[1][4]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[1][4]
3.4. Emergency Response Logic Diagram:
Caption: This flowchart illustrates the immediate actions to be taken in the event of an accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







